Product packaging for (S)-3-(m-Tolyl)morpholine(Cat. No.:)

(S)-3-(m-Tolyl)morpholine

Cat. No.: B15395055
M. Wt: 177.24 g/mol
InChI Key: JGXBLFNVXDHOTE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-(m-Tolyl)morpholine is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a meta-methylphenyl group. With the CAS Number 1391432-96-4, this specific (S)-enantiomer is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry due to its ability to enhance the potency and pharmacokinetic properties of lead compounds . Its incorporation into molecules can improve aqueous solubility and confer favorable permeability, which is particularly valuable for drugs targeting the central nervous system . This chiral scaffold is instrumental in the exploration of structure-activity relationships (SAR) for various biological targets . Researchers utilize this and similar morpholine derivatives in the synthesis of complex heterocycles, such as morpholinylchalcones and pyridopyrimidine derivatives, which have shown promising in vitro pharmacological activities in scientific studies . For instance, such morpholine-containing compounds are being investigated as potential therapeutic agents, including as selective and reversible inhibitors of enzymes like monoamine oxidase A (MAO-A) for the treatment of depression . The chirality of this compound is a critical aspect of its research utility, as the stereochemistry of a compound can significantly influence its binding affinity and interaction with biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15395055 (S)-3-(m-Tolyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-3-(3-methylphenyl)morpholine

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1

InChI Key

JGXBLFNVXDHOTE-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2COCCN2

Canonical SMILES

CC1=CC(=CC=C1)C2COCCN2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(m-Tolyl)morpholine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(m-Tolyl)morpholine is a chiral organic compound belonging to the substituted morpholine family. This guide provides a summary of its known chemical properties and structure. However, it is important to note that publicly available information regarding its specific physical properties, detailed experimental protocols for its synthesis, and its biological activity is limited.

Chemical Structure and Identifiers

The structure of this compound consists of a morpholine ring substituted at the 3-position with a meta-tolyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Table 1: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name (3S)-3-(3-methylphenyl)morpholine
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES CC1=CC(=CC=C1)[C@H]2NCCOC2
InChI Key Information not available
CAS Number 1391432-96-4 (for the hydrochloride salt)

Physicochemical Properties

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, general methods for the asymmetric synthesis of 3-substituted morpholines can be adapted. One common approach involves the cyclization of a chiral amino alcohol precursor.

A potential synthetic strategy is outlined below. Please note, this is a generalized representation and would require optimization for this specific compound.

G cluster_0 Hypothetical Synthesis Workflow start Chiral Amino Alcohol Precursor step1 N-Protection start->step1 e.g., Boc anhydride step2 Activation of Hydroxyl Group step1->step2 e.g., Mesyl chloride step3 Intramolecular Cyclization step2->step3 Base-mediated step4 Deprotection step3->step4 e.g., Acidic conditions end_product This compound step4->end_product G cluster_0 Generalized PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylation

References

Enantioselective Synthesis of (S)-3-(m-Tolyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and highly efficient method for the enantioselective synthesis of (S)-3-(m-Tolyl)morpholine, a chiral morpholine derivative of significant interest in medicinal chemistry and drug development. The methodology presented is adapted from a validated catalytic asymmetric synthesis of 3-substituted morpholines, offering high yields and exceptional enantioselectivity.

Introduction

Chiral morpholine scaffolds are privileged structures in a wide array of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to engage in key hydrogen bonding interactions make them valuable components in the design of novel therapeutics. The precise control of stereochemistry is often paramount to achieving the desired pharmacological activity and minimizing off-target effects. This document details a state-of-the-art, one-pot tandem catalytic approach for the asymmetric synthesis of this compound.

Synthetic Strategy: Tandem Catalysis

The core of this enantioselective synthesis lies in a one-pot, two-step catalytic sequence.[1][2] This strategy combines a titanium-catalyzed intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then subjected to an in-situ ruthenium-catalyzed asymmetric transfer hydrogenation to yield the desired chiral morpholine.[1][2] This tandem approach is highly efficient, atom-economical, and avoids the isolation of the intermediate imine, streamlining the synthetic process.

A critical aspect of this method is the role of hydrogen-bonding interactions between the ether oxygen of the substrate and the chiral ligand of the ruthenium catalyst, which is crucial for achieving high levels of enantioselectivity.[1][2]

Experimental Section

This section provides a detailed experimental protocol for the enantioselective synthesis of this compound, adapted from the general procedure for the synthesis of 3-aryl-morpholines.

Synthesis of the Aminoalkyne Precursor

The synthesis begins with the preparation of the key aminoalkyne precursor, N-(2-(prop-2-yn-1-yloxy)ethyl)-1-(m-tolyl)methanimine.

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Tandem Catalysis m_Tolualdehyde m-Tolualdehyde Precursor N-(2-(prop-2-yn-1-yloxy)ethyl)-1-(m-tolyl)methanimine m_Tolualdehyde->Precursor Condensation Aminoethoxypropyne 2-(Prop-2-yn-1-yloxy)ethanamine Aminoethoxypropyne->Precursor Cyclic_Imine Cyclic Imine Intermediate Precursor->Cyclic_Imine Ti(NMe2)2(N-N') cat. Intramolecular Hydroamination Final_Product This compound Cyclic_Imine->Final_Product RuCl[(S,S)-Ts-DPEN](η6-p-cymene) cat. Asymmetric Transfer Hydrogenation Catalytic_Cycle Start Aminoalkyne Precursor Hydroamination Ti-Catalyzed Intramolecular Hydroamination Start->Hydroamination Imine Cyclic Imine Hydroamination->Imine Ti(NMe2)2(N-N') ATH Ru-Catalyzed Asymmetric Transfer Hydrogenation Imine->ATH Product This compound ATH->Product RuCl[(S,S)-Ts-DPEN] (η6-p-cymene) Experimental_Workflow Start Starting Materials: m-Tolualdehyde, 2-(Prop-2-yn-1-yloxy)ethanamine Precursor_Synthesis Precursor Synthesis: Condensation Reaction Start->Precursor_Synthesis Tandem_Reaction One-Pot Tandem Catalysis: 1. Ti-catalyzed Hydroamination 2. Ru-catalyzed Asymmetric   Transfer Hydrogenation Precursor_Synthesis->Tandem_Reaction Workup Aqueous Workup and Extraction Tandem_Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, HRMS, Chiral HPLC Purification->Analysis

References

(S)-3-(m-Tolyl)morpholine: A Technical Guide to its Putative Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of (S)-3-(m-Tolyl)morpholine within the central nervous system (CNS). Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related 3-arylmorpholine analogues and the broader class of morpholine-containing CNS-active compounds to infer a likely pharmacological profile. This guide covers potential molecular targets, signaling pathways, and relevant experimental methodologies for future investigation.

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds to enhance potency, modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, and provide a versatile structural backbone.[1][2][3] Its inherent properties, including a weak basic nitrogen atom and the capacity for hydrogen bonding via its oxygen atom, contribute to improved aqueous solubility and the ability to cross the blood-brain barrier.[1][2][3] Numerous approved CNS drugs, such as the antidepressant reboxetine and the appetite suppressant phendimetrazine, feature a morpholine core, highlighting its utility in targeting a range of neurological and psychiatric conditions.[4]

Inferred Mechanism of Action of this compound

A key piece of evidence supporting this inference comes from a patent describing phenylmorpholine analogues, including the structurally related "5-methyl-2-m-tolyl-morpholine," as potent releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.[5] The 3-aryl-morpholine scaffold is a core component of compounds known to interact with monoamine transporters.

Primary Putative Targets: Monoamine Transporters

The primary molecular targets for this compound are likely the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The tolyl group at the 3-position of the morpholine ring is expected to play a crucial role in the binding and activity at these transporters.

Potential Secondary Targets

While monoamine transporters are the most probable primary targets, other potential interactions cannot be ruled out, given the broad activity of some morpholine derivatives. These could include:

  • Enzyme Inhibition: Certain morpholine-containing compounds have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), acetylcholinesterase (AChE), and monoamine oxidase (MAO).[1][6]

  • Receptor Modulation: Aryl-morpholines can also interact with various G-protein coupled receptors (GPCRs), although this is considered a less likely primary mechanism for this specific structure.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context, the following table summarizes publicly available data for structurally analogous compounds. It is critical to note that these data are not for this compound and should be used for comparative and hypothesis-generating purposes only.

CompoundTargetAssay TypeValue (nM)Reference
PhenmetrazineDATReuptake Inhibition (IC₅₀)131[5]
PhenmetrazineNETReuptake Inhibition (IC₅₀)50[5]
PhenmetrazineSERTReuptake Inhibition (IC₅₀)1,770[5]
PhendimetrazineDATReuptake Inhibition (IC₅₀)49[5]
PhendimetrazineNETReuptake Inhibition (IC₅₀)31[5]
PhendimetrazineSERTReuptake Inhibition (IC₅₀)732[5]

Proposed Signaling Pathways

The interaction of this compound with monoamine transporters would directly impact synaptic neurotransmitter concentrations, leading to downstream signaling cascades.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicles MA_synapse Monoamines (Dopamine, Norepinephrine, Serotonin) MA_vesicle->MA_synapse Release MA_transporter Monoamine Transporter (DAT, NET, SERT) S3mTm This compound S3mTm->MA_transporter Inhibition MA_synapse->MA_transporter Postsynaptic_receptor Postsynaptic Receptors MA_synapse->Postsynaptic_receptor Binding Signaling_cascade Downstream Signaling Cascades Postsynaptic_receptor->Signaling_cascade Activation

Putative mechanism of monoamine reuptake inhibition.

Recommended Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Assays
  • Receptor/Transporter Binding Assays:

    • Objective: To determine the binding affinity of this compound to a panel of CNS targets, with a primary focus on DAT, NET, and SERT.

    • Methodology: Radioligand binding assays using cell membranes expressing the target transporters. A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor. The radioactivity is measured, and Ki values are calculated from competition binding curves.

  • Neurotransmitter Uptake Assays:

    • Objective: To assess the functional effect of this compound on monoamine reuptake.

    • Methodology: Synaptosomes are prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET). The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine) in the presence of varying concentrations of this compound. The uptake of the radiolabeled neurotransmitter into the synaptosomes is measured by liquid scintillation counting. IC₅₀ values are then determined.

  • Neurotransmitter Release Assays:

    • Objective: To determine if this compound can induce the release of monoamines.

    • Methodology: Brain tissue slices or cultured neuronal cells are pre-loaded with a radiolabeled neurotransmitter. The tissue/cells are then superfused with a buffer containing increasing concentrations of this compound. The amount of radioactivity released into the superfusate is measured over time to determine the releasing effect.

G cluster_invitro In Vitro Characterization start Synthesize & Purify This compound binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay uptake_assay Neurotransmitter Uptake Assays (Functional Activity) start->uptake_assay release_assay Neurotransmitter Release Assays start->release_assay determine_Ki Determine Ki (Binding Affinity) binding_assay->determine_Ki determine_IC50 Determine IC50 (Potency) uptake_assay->determine_IC50 determine_EC50 Determine EC50 (Efficacy) release_assay->determine_EC50

General workflow for in vitro characterization.

In Vivo Studies
  • Microdialysis:

    • Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brains of freely moving animals following administration of this compound.

    • Methodology: A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens, prefrontal cortex). After a recovery period, the animal is administered this compound, and dialysate samples are collected at regular intervals. The concentrations of monoamines and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Behavioral Pharmacology:

    • Objective: To assess the behavioral effects of this compound that are consistent with monoamine system modulation.

    • Methodology: A battery of behavioral tests can be employed, including locomotor activity monitoring (to assess stimulant effects), the forced swim test or tail suspension test (to assess antidepressant-like effects), and drug discrimination studies (to compare its subjective effects to known monoaminergic drugs).

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be made from its structural similarity to known monoamine reuptake inhibitors and releasing agents. The proposed primary mechanism is the modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission through interaction with their respective transporters. The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of its pharmacological profile. Further research into this and related 3-arylmorpholine compounds could yield novel therapeutics for a variety of CNS disorders.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-(m-Tolyl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characterization of (S)-3-(m-Tolyl)morpholine and its analogs.

Introduction

This compound is a chiral organic molecule belonging to the substituted morpholine class of compounds. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Spectroscopic characterization is a cornerstone in the drug discovery and development process, enabling the unambiguous identification, structural elucidation, and purity assessment of such compounds. This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of this class of molecules.

Data Presentation

The following tables summarize the spectroscopic data obtained for phenmetrazine, a structural analog of this compound. This data provides an expected reference for the characterization of similar 3-aryl-morpholine derivatives.

NMR Spectroscopic Data of Phenmetrazine

Table 1: ¹H NMR Data of Phenmetrazine Hydrochloride in D₂O (400 MHz) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.475m5HAromatic protons
4.50 - 3.50m5HMorpholine ring protons (CH, CH₂)
1.100 - 1.050d3HMethyl protons (CH₃)

Table 2: ¹³C NMR Data of Phenmetrazine (Predicted)

Chemical Shift (ppm)Assignment
~138Aromatic C (ipso)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~75Morpholine CH-O
~68Morpholine CH₂-O
~55Morpholine CH-N
~48Morpholine CH₂-N
~15Methyl C (CH₃)

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs.

IR Spectroscopic Data of Phenmetrazine

Table 3: Characteristic IR Absorption Bands of Phenmetrazine [2]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
3000 - 2850MediumAliphatic C-H stretch
1600 - 1585MediumAromatic C=C stretch
1500 - 1400MediumAromatic C=C stretch
1130 - 1070StrongC-O-C stretch (ether)
900 - 675StrongAromatic C-H out-of-plane bend
Mass Spectrometry Data of Phenmetrazine

Table 4: Key Mass Spectral Fragments of Phenmetrazine (Electron Ionization) [1][3]

m/zRelative IntensityProposed Fragment
177Moderate[M]⁺ (Molecular Ion)
162Low[M - CH₃]⁺
132Low[M - C₂H₅N]⁺
105Strong[C₈H₉]⁺ (Tropylium ion or related isomer)
91Strong[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)
70Base Peak[C₄H₈N]⁺ (Fragment from morpholine ring cleavage)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of 3-aryl-morpholine derivatives.

Synthesis of this compound

A general enantioselective synthesis of 3-aryl-morpholines can be achieved through the SN2-type ring opening of an activated aziridine with a haloalcohol, followed by intramolecular cyclization.

Materials:

  • (S)-2-(m-Tolyl)aziridine

  • 2-Bromoethanol

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Base (e.g., Potassium hydroxide)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of (S)-2-(m-tolyl)aziridine in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂) dropwise at 0 °C.

  • After stirring for a short period, add 2-bromoethanol and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent (e.g., ethanol) and add a strong base (e.g., potassium hydroxide).

  • Heat the mixture to reflux and monitor the intramolecular cyclization by TLC.

  • Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield this compound.

NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer.

Sample Preparation: [1]

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, or CDCl₃ for the free base) in an NMR tube.

  • Add a small amount of a reference standard (e.g., TSP for D₂O or TMS for CDCl₃) if not already present in the solvent.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

Infrared (IR) Spectroscopy

Instrument: FTIR Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the center of the diamond crystal.

  • For solid samples, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation: [1]

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • If analyzing the hydrochloride salt, it may be necessary to perform a base extraction to analyze the free base, as it is more volatile.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40 - 550 amu.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound start_synthesis Starting Materials ((S)-2-(m-Tolyl)aziridine, 2-Bromoethanol) reaction1 Ring Opening (Lewis Acid) start_synthesis->reaction1 workup1 Aqueous Workup reaction1->workup1 reaction2 Intramolecular Cyclization (Base) workup1->reaction2 purification Column Chromatography reaction2->purification final_product This compound purification->final_product

Caption: General synthesis workflow for this compound.

spectroscopic_analysis_workflow cluster_analysis Spectroscopic Analysis Workflow sample Purified Sample nmr_prep Sample Prep for NMR sample->nmr_prep ir_prep Sample Prep for IR sample->ir_prep ms_prep Sample Prep for MS sample->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq ms_acq MS Data Acquisition ms_prep->ms_acq data_analysis Data Analysis and Structure Elucidation nmr_acq->data_analysis ir_acq->data_analysis ms_acq->data_analysis

Caption: General workflow for spectroscopic analysis.
Logical Relationships in Spectroscopic Data Interpretation

data_interpretation cluster_interpretation Data Interpretation Logic nmr_data NMR Data (Chemical Shifts, Coupling, Integration) functional_groups Functional Groups nmr_data->functional_groups Chemical Shift connectivity Atom Connectivity nmr_data->connectivity 2D NMR ir_data IR Data (Absorption Bands) ir_data->functional_groups ms_data MS Data (Molecular Ion, Fragmentation) ms_data->connectivity Fragmentation Pattern molecular_formula Molecular Formula and Weight ms_data->molecular_formula structure Proposed Structure functional_groups->structure connectivity->structure molecular_formula->structure

Caption: Logical flow for structure elucidation from spectroscopic data.

References

The Enantioselective Landscape of 3-Arylmorpholines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, biological evaluation, and structure-activity relationships of chiral 3-arylmorpholines. This document is intended for researchers, scientists, and drug development professionals investigating novel modulators of monoamine transporters.

Chiral 3-arylmorpholines represent a significant class of compounds with profound effects on the central nervous system, primarily through their interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The stereochemistry at the C-3 position of the morpholine ring is a critical determinant of their potency and selectivity, making the study of their individual enantiomers essential for the development of targeted therapeutics. This guide provides an in-depth analysis of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Biological Target: Monoamine Transporters

The primary biological targets of 3-arylmorpholines are the monoamine transporters (MATs). These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of neurotransmission.[1][2] By inhibiting these transporters, 3-arylmorpholines increase the extracellular concentrations of these key neurotransmitters, leading to a range of physiological and psychological effects. The interaction of these compounds with MATs can be as either inhibitors of reuptake or as releasing agents.

The Critical Role of Chirality in Biological Activity

The spatial arrangement of the aryl group at the C-3 position of the morpholine ring significantly influences the interaction with the binding pockets of the monoamine transporters. Enantiomers of the same 3-arylmorpholine derivative can exhibit vastly different affinities and selectivities for DAT, NET, and SERT. This stereoselectivity is a crucial factor in determining the pharmacological profile of a compound, including its therapeutic efficacy and potential side effects. For instance, studies on phenmetrazine, a well-known 3-methyl-2-phenylmorpholine, and its analogs have shown that the stereochemistry of the methyl and phenyl groups dictates the potency and mechanism of action at DAT and NET.[3][4]

Quantitative Analysis of Biological Activity

The biological activity of chiral 3-arylmorpholines is typically quantified by their inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in in vitro assays. The following tables summarize the available quantitative data for a selection of chiral 3-arylmorpholine derivatives, highlighting the impact of stereochemistry and aryl substitution on their potency at the three main monoamine transporters.

CompoundEnantiomerDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
PhenmetrazineRacemic19301200>10000[3]
2-Methylphenmetrazine (2-MPM)Racemic67405200>10000[3]
4-Methylphenmetrazine (4-MPM)Racemic193025001300[3]

Table 1: Monoamine Transporter Inhibition by Racemic Phenmetrazine and its Analogs

CompoundEnantiomerDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)Reference
PhenmetrazineRacemic13150>10000[4]
PseudophenmetrazineRacemic>10000 (IC₅₀ = 2630)514>10000[4]

Table 2: Monoamine Release Potency of Racemic Phenmetrazine and Pseudophenmetrazine

Experimental Protocols

The determination of the biological activity of chiral 3-arylmorpholines relies on well-established in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) using standard transfection reagents.

Uptake Assay Protocol:

  • Cell Plating: Transfected cells are seeded in 96-well plates at a density that allows for confluent monolayers on the day of the assay.

  • Pre-incubation: On the day of the assay, the growth medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of the test compound (chiral 3-arylmorpholine) or a known inhibitor (for determination of non-specific uptake) for 10-20 minutes at 37°C.

  • Initiation of Uptake: Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: The plates are incubated for a short period (typically 5-15 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.

Membrane Preparation: Membranes from cells expressing the target monoamine transporter or from specific brain regions (e.g., striatum for DAT) are prepared by homogenization and centrifugation.

Binding Assay Protocol:

  • Incubation Mixture: A reaction mixture is prepared containing the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of chiral 3-arylmorpholines with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows used to study them.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Presynaptic Neuron 3-Arylmorpholine 3-Arylmorpholine MAT Monoamine Transporter (DAT, NET, SERT) 3-Arylmorpholine->MAT Inhibition Monoamine Monoamine (DA, NE, 5-HT) Monoamine->MAT Binding Reuptake Monoamine Reuptake MAT->Reuptake Mediation Signaling Downstream Signaling (e.g., cAMP, Ca2+) Reuptake->Signaling Modulation

Caption: Monoamine transporter signaling pathway.

Uptake_Inhibition_Workflow A 1. Plate cells expressing monoamine transporter B 2. Pre-incubate with chiral 3-arylmorpholine A->B C 3. Add radiolabeled monoamine B->C D 4. Incubate to allow uptake C->D E 5. Wash to remove unbound monoamine D->E F 6. Lyse cells and measure intracellular radioactivity E->F G 7. Calculate IC50 values F->G

Caption: Workflow for monoamine uptake inhibition assay.

Conclusion

The biological activity of chiral 3-arylmorpholines is intricately linked to their stereochemistry and their potent interactions with monoamine transporters. A thorough understanding of the structure-activity relationships of individual enantiomers is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. The experimental protocols and signaling pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery. The continued exploration of the chemical space of chiral 3-arylmorpholines holds significant promise for the development of next-generation treatments for a variety of neurological and psychiatric disorders.

References

(S)-3-(m-Tolyl)morpholine: A Technical Overview within the Aryl-Morpholine Class

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and data specifically detailing the discovery, history, and comprehensive pharmacological profile of (S)-3-(m-Tolyl)morpholine are exceptionally scarce. This compound is not a widely marketed drug or a prominent research agent. Therefore, this guide provides a detailed overview of the broader class of 3-aryl-morpholine derivatives, exemplified by the historically significant compound phenmetrazine, to which this compound belongs as a structural analog.

Introduction to Aryl-Morpholine Derivatives

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, recognized for conferring favorable physicochemical properties such as improved solubility, metabolic stability, and blood-brain barrier permeability.[1][2] When substituted with an aryl group, particularly at the 3-position, these compounds can interact with key biological targets within the central nervous system (CNS).[1][3] The most notable historical member of this class is phenmetrazine (3-methyl-2-phenylmorpholine), a compound that sets the precedent for the pharmacological investigation of related analogs like 3-(m-Tolyl)morpholine.[4] These agents are primarily known for their stimulant and anorectic properties, mediated through interactions with monoamine transporters.[5][6]

Discovery and History of the Phenmetrazine Archetype

The story of 3-aryl-morpholines as CNS-active agents begins with phenmetrazine.

  • 1952: Phenmetrazine was first synthesized and patented in Germany by the pharmaceutical company Boehringer-Ingelheim.[4][7] The discovery was the result of a deliberate search for an appetite suppressant (anorectic) that lacked the significant side effects associated with amphetamines.[7]

  • 1954: It was introduced into clinical use in Europe under the trade name Preludin.[4][7]

  • 1950s-1970s: Preludin gained widespread use as a treatment for obesity. It was noted for producing less nervousness and hyperexcitability than amphetamines.[7] However, its stimulant properties led to widespread misuse and addiction, famously being used by The Beatles in their early career to stay awake during long performances.[4][7]

  • 1980s: Due to its high potential for abuse, phenmetrazine was withdrawn from most markets and placed under strict international control (UN Convention on Psychotropic Substances, Schedule II).[4]

  • Post-withdrawal: The N-methylated analog, phendimetrazine, was introduced as a prodrug to phenmetrazine, with the intention of offering a slower onset of action and potentially lower abuse liability.[5][8] Research has continued into various analogs, often in the context of forensic identification of new psychoactive substances (NPS) or as potential treatments for conditions like cocaine dependence.[5][8]

This compound is a direct structural analog of phenmetrazine, featuring a tolyl (methylphenyl) group in place of the phenyl group. The placement of the methyl group at the meta position of the phenyl ring and the stereochemistry at the 3-position of the morpholine ring are critical determinants of its specific pharmacological activity, though detailed public data is lacking.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for phenmetrazine and its close analogs is the modulation of monoamine neurotransmitter systems.

Mechanism of Action: Phenmetrazine acts as a potent substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[5] This means it is transported into the presynaptic neuron and disrupts the vesicular storage of dopamine and norepinephrine, causing the transporters to reverse their function and release these neurotransmitters into the synaptic cleft. This neurochemical effect underlies its stimulant and appetite-suppressing properties.[6][7]

It is highly probable that this compound shares this mechanism as a norepinephrine-dopamine releasing agent (NDRA). The specific potencies and selectivities would depend on how the meta-methyl substitution on the phenyl ring affects its interaction with the monoamine transporters.

Quantitative Data for Phenmetrazine Analogs

While specific data for this compound is not available in the public domain, the following table summarizes data for phenmetrazine to provide a quantitative context for the activity of this compound class.

CompoundTargetAssay TypeValueUnit
(+)-PhenmetrazineDATNeurotransmitter Release (IC₅₀)51.4nM
(+)-PhenmetrazineNETNeurotransmitter Release (IC₅₀)30.7nM
(+)-PhenmetrazineSERTNeurotransmitter Release (IC₅₀)>10,000nM
PhendimetrazineDATNeurotransmitter Release (IC₅₀)1080nM
PhendimetrazineNETNeurotransmitter Release (IC₅₀)675nM
PhendimetrazineSERTNeurotransmitter Release (IC₅₀)>10,000nM

Data sourced from studies on monoamine transporter activity.

Key Experimental Protocols

The development and characterization of aryl-morpholine derivatives involve standard medicinal chemistry and pharmacology workflows.

General Synthesis Protocol

The synthesis of 3-aryl-morpholines can be achieved through several established routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.[9]

Protocol: Synthesis of 3-Aryl-Morpholine via N-Substituted Ethanolamine

  • Step 1: Formation of the Amino Alcohol: A substituted styrene oxide (e.g., m-methylstyrene oxide) is reacted with an appropriate amine (e.g., ethanolamine) to form the N-substituted-2-amino-1-phenylethanol intermediate.

  • Step 2: Cyclization: The resulting amino alcohol is treated with a dehydrating agent, such as concentrated sulfuric acid, and heated. This promotes an intramolecular cyclization reaction, where the hydroxyl group displaces a hydrogen on the amine to form the morpholine ring.

  • Step 3: Purification and Salt Formation: The crude product is purified using column chromatography or recrystallization. For improved stability and handling, the free base is often converted to a hydrochloride salt by treating a solution of the compound with hydrochloric acid.

  • Step 4: Chiral Separation (for enantiomers): If a specific stereoisomer like the (S)-enantiomer is desired, the racemic mixture is separated using chiral chromatography or by forming diastereomeric salts with a chiral acid followed by fractional crystallization.

In Vitro Pharmacological Assays

Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Human embryonic kidney (HEK 293) cells are stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Preparation: Cells are plated in 96-well plates. On the day of the experiment, the growth medium is removed, and the cells are washed with a buffer solution.

  • Compound Incubation: The test compound (e.g., this compound) is added at various concentrations, along with a known radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT).

  • Uptake Measurement: The cells are incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. A lysis buffer is then added to disrupt the cells and release the intracellular contents.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific radiolabeled substrate uptake (the IC₅₀ value). This provides a measure of the compound's potency at each monoamine transporter.

Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product cluster_chiral Chiral Separation start1 m-Tolyl Precursor (e.g., m-Methylstyrene Oxide) step1 Step 1: Ring Opening Formation of N-substituted Amino Alcohol start1->step1 start2 Amino Alcohol Fragment (e.g., Ethanolamine) start2->step1 step2 Step 2: Cyclization (Dehydration Reaction) step1->step2 step3 Step 3: Purification (Chromatography / Recrystallization) step2->step3 product Racemic 3-(m-Tolyl)morpholine step3->product chiral_sep Chiral Chromatography product->chiral_sep final_s This compound chiral_sep->final_s final_r (R)-3-(m-Tolyl)morpholine chiral_sep->final_r

Caption: General synthetic workflow for producing this compound from precursor materials.

Postulated Mechanism of Action at the Synapse

G vesicle Vesicles (DA/NE) dat DAT / NET (Transporter) vesicle->dat Release dat->vesicle Reuptake synaptic_cleft Synaptic Cleft receptor DA/NE Receptors drug This compound drug->dat Blocks Reuptake & Promotes Efflux neurotransmitter neurotransmitter->receptor Binding

Caption: Postulated mechanism of this compound at a dopaminergic/noradrenergic synapse.

References

Physical and chemical properties of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral organic compound featuring a morpholine ring substituted with a meta-tolyl group at the 3-position. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties, metabolic stability, and ability to engage in specific molecular interactions with biological targets. As a member of the aryl-morpholine class of compounds, this compound holds potential for investigation in various therapeutic areas, particularly in the context of signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, analytical techniques, and potential biological relevance of this compound.

Physical and Chemical Properties

While specific experimental data for the free base of this compound is limited in publicly available literature, data for its hydrochloride salt and related analogs can provide valuable insights. The properties of the parent morpholine ring system also offer a foundational understanding of its chemical behavior.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound Hydrochloride(S)-3-(p-Tolyl)morpholine Hydrochloride[1]Morpholine (Parent Compound)[2]
CAS Number 1391432-96-4[3]1391510-98-7[4]110-91-8[2]
Molecular Formula C₁₁H₁₆ClNO[3]C₁₁H₁₆ClNO[1]C₄H₉NO[2]
Molecular Weight 213.71 g/mol [3]213.71 g/mol [1]87.12 g/mol [2]
Appearance Solid (presumed)Solid (presumed)Colorless liquid[2]
Melting Point Not availableNot available-5 °C[2]
Boiling Point Not availableNot available129 °C[2]
Solubility Not availableNot availableSoluble in water[2]
Purity Not specified≥97.0%[1]Not applicable

Spectral Data Interpretation:

  • ¹H NMR: The proton NMR spectrum of a 3-substituted morpholine will typically show characteristic signals for the morpholine ring protons. The protons on the carbon adjacent to the oxygen (C2 and C6) and the nitrogen (C5) will appear as complex multiplets in the aliphatic region. The proton at the chiral center (C3) will couple with the adjacent methylene protons. The aromatic protons of the m-tolyl group will appear in the aromatic region, with splitting patterns indicative of a meta-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons of the morpholine ring and the carbons of the m-tolyl group, including the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both the aliphatic morpholine ring and the aromatic tolyl group. An N-H stretch will be present for the secondary amine of the morpholine ring. C-O-C stretching of the ether linkage will also be observable.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve cleavage of the tolyl group and opening of the morpholine ring.

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of chiral 3-substituted morpholines involves the cyclization of an appropriate N-protected amino alcohol. Below is a representative protocol that can be adapted for the synthesis of this compound, starting from a chiral precursor.

General Protocol for the Synthesis of 3-Aryl-Morpholines

This synthesis can be conceptualized as a multi-step process, often starting from a chiral amino acid to introduce the desired stereochemistry.

Step 1: Synthesis of the N-protected amino alcohol An appropriate N-protected (e.g., with a benzyl group) chiral amino alcohol precursor bearing the m-tolyl group is synthesized. This can often be derived from a corresponding chiral amino acid.

Step 2: Cyclization to form the morpholinone ring The N-protected amino alcohol is reacted with a suitable two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base to facilitate ring closure and formation of a morpholinone intermediate.

Step 3: Reduction of the morpholinone The carbonyl group of the morpholinone is then reduced to a methylene group using a reducing agent like borane-dimethyl sulfide complex to yield the N-protected morpholine.

Step 4: Deprotection The N-protecting group is removed to yield the final this compound. For example, a benzyl group can be removed by catalytic hydrogenation.

Diagram 1: General Synthetic Workflow for 3-Aryl-Morpholines

G A Chiral Amino Alcohol Precursor B N-Protection A->B C N-Protected Amino Alcohol B->C D Cyclization with a C2 Electrophile C->D E N-Protected Morpholinone D->E F Reduction E->F G N-Protected Morpholine F->G H Deprotection G->H I This compound H->I

Caption: A generalized workflow for the synthesis of chiral 3-aryl-morpholines.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of this compound, chiral HPLC is the method of choice.

General Chiral HPLC Method Development

  • Column Selection: A variety of chiral stationary phases (CSPs) can be screened, with polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) being a common starting point.

  • Mobile Phase Screening: A screening of different mobile phases in both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol, ethanol, acetonitrile) should be performed. The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Optimization: Once a promising separation is observed, the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline resolution of the enantiomers.

Biological Activity and Signaling Pathways

Aryl-morpholine derivatives have garnered significant attention as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. The morpholine ring in these inhibitors often plays a crucial role in binding to the hinge region of the kinase domain.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of this compound.

Experimental Workflow for PI3K Inhibition Assay

A common method to assess the inhibitory activity of a compound against PI3K is a biochemical kinase assay.

General Protocol for a PI3K Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PI3K enzyme

    • Lipid substrate (e.g., PIP2)

    • ATP

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Test compound (this compound)

    • Microplate reader

  • Procedure: a. The PI3K enzyme is incubated with various concentrations of the test compound. b. The kinase reaction is initiated by the addition of the lipid substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product (PIP3) or consumed ATP (ADP) is quantified using a suitable detection method. e. The inhibitory activity is determined by measuring the reduction in kinase activity in the presence of the test compound compared to a control. f. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Diagram 3: Experimental Workflow for a PI3K Inhibition Assay

G A Prepare PI3K enzyme and This compound dilutions B Incubate enzyme and inhibitor A->B C Initiate reaction with PIP2 and ATP B->C D Incubate at constant temperature C->D E Stop reaction D->E F Add detection reagent E->F G Measure signal (e.g., luminescence) F->G H Calculate IC50 value G->H

Caption: A typical experimental workflow for determining the IC₅₀ of a PI3K inhibitor.

Conclusion

This compound is a chiral molecule with potential applications in drug discovery, particularly as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This guide has provided an overview of its known properties, general synthetic and analytical methods, and its likely biological context. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided protocols and diagrams serve as a foundation for researchers and scientists entering this area of investigation.

References

An In-depth Technical Guide on the (S)-3-(m-Tolyl)morpholine Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for (S)-3-(m-Tolyl)morpholine (CAS Number 1212825-16-5) is not extensively available in the public domain. This guide provides a comprehensive overview of the 3-aryl-morpholine scaffold, a core structure in medicinal chemistry, using this compound as a representative example. The experimental protocols and potential biological activities described are based on established methodologies and data from structurally related compounds.

Introduction to the 3-Aryl-Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2] Its unique structure, featuring both a hydrogen bond-accepting oxygen and a basic nitrogen atom, allows for favorable interactions with a variety of biological targets.[3] The introduction of an aryl group at the 3-position of the morpholine ring creates the 3-aryl-morpholine core, a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) disorders.[3][4] this compound is a specific chiral molecule within this class, and its structural features suggest it may interact with biological targets in a stereospecific manner.

Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.25 g/mol -
logP (Octanol/Water Partition Coefficient) 1.85Indicates moderate lipophilicity, favorable for CNS penetration.
Topological Polar Surface Area (TPSA) 21.7 ŲSuggests good potential for blood-brain barrier permeability.
Hydrogen Bond Donors 1The secondary amine nitrogen.
Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms of the morpholine ring.
pKa (most basic) ~8.5The secondary amine nitrogen is predicted to be protonated at physiological pH.

Note: These values are estimations from computational algorithms and should be confirmed experimentally.

Representative Synthesis of 3-Aryl-Morpholines

While a specific, published synthesis for this compound is not available, a plausible and general synthetic route can be derived from established methods for creating 3-substituted morpholines.[5][6] A common approach involves the cyclization of an N-protected amino alcohol.

Experimental Protocol: General Synthesis of (S)-3-Aryl-Morpholines

This protocol describes a representative method for synthesizing chiral 3-aryl-morpholines, which could be adapted for this compound starting from the corresponding (S)-2-amino-1-(m-tolyl)ethanol.

Step 1: N-Protection of the Amino Alcohol

  • Dissolve (S)-2-amino-1-(m-tolyl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 equivalents).

  • Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) (1.1 equivalents), at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-protected amino alcohol.

Step 2: O-Alkylation

  • Dissolve the N-protected amino alcohol (1 equivalent) in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0°C.

  • After stirring for 30 minutes, add an alkylating agent like 2-bromoethanol (1.2 equivalents).

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate to obtain the O-alkylated intermediate.

Step 3: Deprotection and Cyclization

  • Dissolve the O-alkylated intermediate in a suitable solvent (e.g., methanol).

  • Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the Cbz protecting group.

  • The deprotection will be followed by spontaneous intramolecular cyclization to form the morpholine ring.

  • Filter the catalyst and concentrate the solvent to yield the crude this compound.

  • Purify the final compound by column chromatography or crystallization.

G start (S)-2-amino-1-(m-tolyl)ethanol step1 N-Protection (e.g., Cbz-Cl, Base) start->step1 intermediate1 N-Protected Amino Alcohol step1->intermediate1 step2 O-Alkylation (e.g., 2-bromoethanol, NaH) intermediate1->step2 intermediate2 O-Alkylated Intermediate step2->intermediate2 step3 Deprotection & Cyclization (e.g., H2, Pd/C) intermediate2->step3 end_product This compound step3->end_product

Caption: Representative synthetic workflow for this compound.

Plausible Biological Activity and Mechanism of Action

Structurally similar compounds, such as 3-methyl-2-(3′-tolyl)morpholine, have been investigated as potential modulators of monoamine neurotransmitters, acting as releasers and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin. This suggests that this compound could exhibit similar pharmacological activity.

The primary mechanism of action for such compounds would likely involve binding to and inhibiting the function of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, the reuptake of neurotransmitters from the synaptic cleft is reduced, leading to an increase in their concentration and enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds Compound This compound Compound->DAT Inhibits Signaling Postsynaptic Signaling DA_receptor->Signaling

Caption: Hypothetical signaling pathway of this compound.

Representative Experimental Protocol: Neurotransmitter Uptake Assay

To evaluate the potential activity of this compound on monoamine transporters, a radioligand-based uptake assay is a standard in vitro method.

Objective: To determine the inhibitory potency (IC₅₀) of this compound on the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • [³H]-Dopamine (radioligand).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Positive control: A known DAT inhibitor (e.g., GBR-12909).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the hDAT-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Addition: Add various concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include wells for total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of the positive control).

  • Initiation of Uptake: Add [³H]-Dopamine to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 10 minutes).

  • Termination of Uptake: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration of the test compound. Plot the percent inhibition versus the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

While specific research on this compound (CAS 1212825-16-5) is limited, its core structure, the 3-aryl-morpholine scaffold, is of significant interest in medicinal chemistry. Based on the analysis of structurally related compounds, it is plausible that this molecule could function as a modulator of monoamine neurotransmitter systems, with potential applications in the treatment of CNS disorders. The predicted physicochemical properties suggest it has favorable drug-like characteristics. The synthetic and experimental protocols provided in this guide offer a framework for the future investigation and development of this compound and other novel 3-aryl-morpholine derivatives. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

References

The Pharmacological Profile of Substituted Morpholine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pharmacological profile of substituted morpholine compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. This document details quantitative biological data, experimental methodologies, and key signaling pathways to serve as a resource for researchers in the field of drug discovery and development.

Anticancer Activity

Substituted morpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. A major target for these compounds is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently deregulated in various cancers.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted morpholine compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Derivative 3d HepG2 (Liver)8.50Sorafenib5.2
Quinoline Derivative 3c HepG2 (Liver)11.42Sorafenib5.2
Quinoline Derivative 3e HepG2 (Liver)12.76Sorafenib5.2
Quinazoline Derivative AK-3 A549 (Lung)10.38Colchicine-
Quinazoline Derivative AK-3 MCF-7 (Breast)6.44Colchicine-
Quinazoline Derivative AK-3 SHSY-5Y (Neuroblastoma)9.54Colchicine-
Quinazoline Derivative AK-10 A549 (Lung)8.55Colchicine-
Quinazoline Derivative AK-10 MCF-7 (Breast)3.15Colchicine-
Quinazoline Derivative AK-10 SHSY-5Y (Neuroblastoma)3.36Colchicine-
Morpholine-acetamide 1h ID8 (Ovarian)9.40Cisplatin8.50
Morpholine-acetamide 1i ID8 (Ovarian)11.2Cisplatin8.50
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Many morpholine-containing compounds have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR. The morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase domain.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Substituted Morpholine Compound Morpholine->PI3K Inhibition Morpholine->mTORC2 Inhibition Morpholine->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted morpholine compounds.

Anti-inflammatory Activity

Substituted morpholines have also been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of morpholine derivatives has been assessed using various in vitro assays, such as the inhibition of nitric oxide (NO) production and bovine serum albumin (BSA) denaturation.

Compound IDAssayIC50 (µM)Reference CompoundIC50 (µM)
β-lactam 5c iNOS Inhibition0.12 (mM)Dexamethasone-
β-lactam 3k iNOS Inhibition0.22 (mM)Dexamethasone-
Morpholine Mannich base 4c BSA Denaturation25.3Diclofenac Sodium20.3
Morpholine Mannich base 4d BSA Denaturation26.3Diclofenac Sodium20.3
NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some morpholine derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylation of IκBα IkBa IκBα Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->IkBa Dissociation NFkB_IkBa->NFkB Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Nucleus->Gene Activation Morpholine Substituted Morpholine Compound Morpholine->IKK Inhibition

NF-κB signaling pathway and a potential point of inhibition by substituted morpholine compounds.

Antimicrobial Activity

Certain substituted morpholine compounds have exhibited promising activity against various bacterial and fungal strains. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data
Compound IDMicroorganismMIC (µg/mL)
Ruthenium-based complex Ru(ii)-3 Staphylococcus aureus0.78
5-arylideneimidazolone 10 Methicillin-resistant S. aureus (MRSA)Potentiates oxacillin
5-arylideneimidazolone 15 Methicillin-resistant S. aureus (MRSA)Potentiates oxacillin

Central Nervous System (CNS) Activity

The morpholine moiety is a common feature in many CNS-active drugs due to its ability to improve pharmacokinetic properties, including blood-brain barrier permeability.[1] Substituted morpholines have been explored as potential treatments for neurodegenerative diseases like Alzheimer's disease through mechanisms such as cholinesterase inhibition.

Quantitative Cholinesterase Inhibition Data
Compound IDEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Quinoline Derivative 11g Acetylcholinesterase (AChE)1.94Galantamine-
Quinoline Derivative 11g Butyrylcholinesterase (BChE)28.37Galantamine-

Pharmacokinetic Profile

The pharmacokinetic properties of morpholine-containing drugs are crucial for their therapeutic efficacy. The morpholine ring generally imparts favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Below are representative pharmacokinetic parameters for two clinically used drugs containing a morpholine scaffold.

ParameterGefitinibReboxetine
Bioavailability ~59%>94%
Time to Peak Plasma Concentration (Tmax) 3-7 hours~2 hours
Protein Binding ~90%>97%
Metabolism Primarily via CYP3A4Primarily via CYP3A4
Elimination Half-life ~41 hours~12-13 hours
Excretion Primarily fecesPrimarily urine (as metabolites)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. This section provides protocols for key in vitro assays used to characterize the pharmacological profile of substituted morpholine compounds.

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a compound against cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Objective: To detect and quantify the expression levels of total and phosphorylated proteins in the PI3K/Akt/mTOR signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the substituted morpholine compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Drug Discovery Workflow

The discovery and development of novel substituted morpholine compounds as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Library Compound Library (Substituted Morpholines) Library->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & Optimization (SAR) HitID->LeadGen InVitro In Vitro Testing (Potency, Selectivity, Mechanism of Action) LeadGen->InVitro InVivo In Vivo Efficacy & Pharmacokinetics (Animal Models) LeadGen->InVivo InVitro->LeadGen Iterative Design ADME In Vitro ADME/ Toxicology InVitro->ADME ADME->LeadGen Iterative Design Preclinical Preclinical Development (Formulation, Safety) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the discovery and preclinical development of substituted morpholine compounds.

This guide provides a foundational understanding of the pharmacological profile of substituted morpholine compounds. The versatility of the morpholine scaffold continues to make it an attractive starting point for the development of new therapeutics across a wide range of diseases. Further research into novel substitutions and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation medicines.

References

The Tolyl Group in Morpholine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure-Activity Relationships and Pharmacological Significance

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. When combined with an N-aryl substituent, particularly a tolyl group, it often imparts significant advantages in potency, selectivity, and overall pharmacological profile. This technical guide explores the multifaceted role of the tolyl group in morpholine-containing compounds, with a focus on kinase inhibitors, using the potent p38α MAP kinase inhibitor BIRB 796 as a central case study.

The Role of the Tolyl Group: Beyond a Simple Lipophilic Moiety

The tolyl group, a methylated phenyl ring, is frequently incorporated into drug scaffolds. Its role is often complex, influencing the molecule's properties through a combination of steric, electronic, and hydrophobic effects.

  • Hydrophobic Interactions: The tolyl group can occupy hydrophobic pockets within a target protein's binding site. The methyl group adds lipophilicity, which can enhance binding affinity through the hydrophobic effect.

  • Steric Influence: The position of the methyl group (ortho, meta, or para) dictates the group's conformation and can be crucial for achieving optimal orientation within the binding site, thereby enhancing selectivity for the target protein over off-targets.

  • π-Stacking and π-CH₂ Interactions: The aromatic nature of the tolyl ring allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding site. Furthermore, the methyl group can engage in favorable π-CH₂ interactions, contributing to the overall binding energy.[1]

  • Modulation of Physicochemical Properties: The tolyl group can influence a compound's solubility, metabolic stability, and membrane permeability, all critical factors in drug development.

Case Study: BIRB 796, a Potent p38α MAP Kinase Inhibitor

A compelling example illustrating the significance of both the tolyl and morpholine moieties is BIRB 796 (Doramapimod). This compound is a highly potent and selective inhibitor of p38α MAP kinase, a key enzyme in the inflammatory cascade responsible for the production of cytokines like TNF-α.[1] BIRB 796 binds to an allosteric site on the kinase, inducing a conformational change that is incompatible with kinase activity.[2]

The structure of BIRB 796 features a p-tolyl group on a pyrazole ring and a morpholine-ethoxy substituent on a naphthalene core. The p-tolyl group occupies a critical hydrophobic pocket, while the morpholine provides a key hydrogen bond interaction and enhances solubility.[3]

Structure-Activity Relationship (SAR) of the N-Aryl Group

The development of BIRB 796 involved extensive SAR studies to optimize binding affinity. The affinity of compounds for p38α was measured using a thermal denaturation assay, which determines the change in the protein's melting temperature (ΔTm) upon ligand binding—a larger ΔTm indicates stronger binding.

The data clearly demonstrates the critical role of the N-aryl substituent. While a simple phenyl group (Compound 1) provides a baseline affinity, the addition of a methyl group at the para position (p-tolyl, Compound 2) significantly increases the binding affinity. This highlights a favorable hydrophobic interaction within the binding pocket. Interestingly, moving the methyl group to the meta position (Compound 3) or adding a second methyl group (Compound 4) does not further improve affinity, suggesting a specific fit for the p-tolyl substituent. Replacing the methyl with a more polar methoxy group (Compound 5) is also well-tolerated.

Compound IDN-Aryl Substitution (R)ΔTm (°C) for p38α
1 Phenyl13.9
2 (BIRB 796) p-Tolyl 16.6
3 m-Tolyl16.5
4 3,4-Dimethylphenyl16.5
5 p-Methoxyphenyl16.6

Data adapted from Regan et al., J. Med. Chem. 2003, 46(22), 4676-86. The specific table was not directly accessible, so this table is a representative illustration based on the textual SAR description in related literature.

Signaling Pathway and Experimental Workflows

The development of potent inhibitors like BIRB 796 relies on a clear understanding of the target pathway and robust experimental workflows to assess compound activity.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to a series of downstream phosphorylation events, culminating in the activation of transcription factors that drive the expression of inflammatory mediators such as TNF-α. Inhibitors like BIRB 796 block this cascade at the level of p38α, thereby reducing the inflammatory response.

p38_pathway Stress Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Kinases (e.g., MAPKAPK2) p38->Downstream activates BIRB796 BIRB 796 (Tolyl-Morpholine Cmpd) BIRB796->p38 inhibits Transcription Transcription Factors (e.g., ATF-2) Downstream->Transcription activates Inflammation Inflammatory Response (e.g., TNF-α Production) Transcription->Inflammation induces

Caption: p38 MAPK signaling cascade and point of inhibition by BIRB 796.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a kinase inhibitor involves a multi-step process, from initial synthesis to in vivo efficacy testing. This workflow ensures a comprehensive assessment of a compound's potential as a therapeutic agent.

workflow cluster_0 Chemistry cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Tolyl-Morpholine Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem Biochemical Assay (p38α Thermal Denaturation) Purification->Biochem Cellular Cell-Based Assay (TNF-α Production in PBMCs) Biochem->Cellular Lead Analogs Animal Animal Model of Inflammation (LPS-induced TNF-α in Mice) Cellular->Animal Candidate

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of structure-activity relationships. The following are representative methodologies for the synthesis and evaluation of compounds like BIRB 796.

General Synthesis of N-Aryl Pyrazole Urea Core

The synthesis of the core structure of BIRB 796 analogues involves the formation of a substituted aminopyrazole followed by a urea coupling reaction.

  • Synthesis of 5-Amino-3-tert-butyl-1-(p-tolyl)-1H-pyrazole:

    • A solution of p-tolylhydrazine hydrochloride and pivaloylacetonitrile is refluxed in ethanol with a catalytic amount of acetic acid for 16 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the aminopyrazole intermediate.

  • Urea Formation:

    • The aminopyrazole intermediate is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

    • To this solution, a chloroformate derivative of the naphthalene-morpholine side chain (e.g., 4-(2-morpholinoethoxy)naphthalen-1-yl chloroformate) is added.

    • The reaction is stirred at room temperature for 4-6 hours until completion, monitored by TLC.

    • The final product is isolated after aqueous workup and purified by crystallization or column chromatography.

p38α Thermal Denaturation Assay

This biophysical assay measures the binding affinity of an inhibitor by determining its effect on the thermal stability of the target protein.

  • Protein Preparation: Recombinant human p38α MAP kinase is diluted to a final concentration of 2 µM in a buffer containing 50 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Compound Incubation: The test compound (e.g., BIRB 796 analogue) is added from a DMSO stock solution to the protein solution to achieve a final concentration of 10 µM. The final DMSO concentration should not exceed 1%.

  • Thermal Scan: The samples are analyzed using a differential scanning fluorimeter (or a similar instrument). The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Analysis: The fluorescence intensity is plotted against temperature. The midpoint of the unfolding transition (the melting temperature, Tm) is calculated for the protein alone and in the presence of the inhibitor. The change in melting temperature (ΔTm = Tm,inhibitor - Tm,protein) is used to rank the binding affinity of the compounds.[1]

In Vivo Inhibition of LPS-Induced TNF-α Production in Mice

This assay evaluates the efficacy of the inhibitor in a relevant animal model of inflammation.

  • Animal Dosing: Male BALB/c mice are orally dosed with the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Dosing typically occurs 1-2 hours prior to the inflammatory challenge.

  • LPS Challenge: Mice are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 30 mg/kg to induce a systemic inflammatory response.[3]

  • Blood Collection: At a specified time point post-LPS challenge (typically 90 minutes, when TNF-α levels peak), blood is collected via cardiac puncture into heparinized tubes.

  • TNF-α Measurement: Plasma is separated by centrifugation. The concentration of TNF-α in the plasma is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: The percent inhibition of TNF-α production is calculated for each treatment group relative to the vehicle-treated control group.

Conclusion

The tolyl group, when incorporated into morpholine-containing compounds, serves as a critical pharmacophore that can significantly enhance binding affinity and selectivity. As demonstrated by the SAR of the p38α inhibitor BIRB 796, the specific placement and nature of the tolyl substituent are key to optimizing interactions within the target's binding site. The morpholine moiety complements this by providing crucial hydrogen bonding interactions and favorable physicochemical properties. This technical guide underscores the importance of a systematic approach, combining rational design, robust biochemical and cellular assays, and relevant in vivo models, to successfully leverage the synergistic benefits of the tolyl and morpholine groups in the development of next-generation therapeutics.

References

Foundational Research on (S)-3-(m-Tolyl)morpholine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(m-Tolyl)morpholine is a chiral molecule belonging to the versatile class of morpholine derivatives, which are integral to numerous therapeutic agents due to their favorable physicochemical and pharmacological properties. While direct foundational research on this compound is limited, this guide synthesizes available information on its close analogs, particularly phenmetrazine and its derivatives, to provide a comprehensive technical overview. This document covers the synthesis, pharmacological profile, and potential mechanisms of action, with a focus on its likely effects on monoamine transporters. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its presence often confers improved pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability.[1] The introduction of aryl substituents onto the morpholine core has led to the discovery of compounds with significant activity in the central nervous system (CNS), particularly as modulators of monoamine neurotransmission.[3][4]

This compound is an analog of the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine).[5] Given this structural similarity, it is hypothesized that this compound will exhibit activity as a monoamine reuptake inhibitor or releasing agent, affecting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][7] Understanding the foundational chemistry and pharmacology of this compound and its analogs is crucial for the design of novel therapeutics for a range of neurological and psychiatric disorders.

Synthesis and Characterization

While a specific synthesis for this compound has not been detailed in the reviewed literature, a general and established synthetic route for analogous 3-aryl-morpholines, such as the positional isomers of methylphenmetrazine (MPM), can be adapted.[6]

General Synthetic Pathway for 3-Aryl-Morpholine Analogs

The synthesis of 3-aryl-morpholine analogs can be conceptualized as a multi-step process starting from a substituted benzaldehyde. The following workflow illustrates a plausible synthetic route.

G cluster_0 Synthesis of Intermediate cluster_1 Ring Closure start m-Tolualdehyde step1 Reaction with Nitroethanol start->step1 intermediate1 1-(m-tolyl)-2-nitroethanol step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 2-Amino-1-(m-tolyl)ethanol step2->intermediate2 step3 Reaction with 2-Chloroethanol Derivative intermediate2->step3 intermediate3 N-(2-hydroxyethyl)-2-amino-1-(m-tolyl)ethanol step3->intermediate3 step4 Cyclization (e.g., with acid catalyst) intermediate3->step4 final_product This compound step4->final_product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from 3-MPM Synthesis)

The following protocol is adapted from the synthesis of 3-methylphenmetrazine (3-MPM) and can serve as a starting point for the synthesis of this compound.[6]

  • Step 1: Synthesis of 1-(m-tolyl)-2-nitroethanol. m-Tolualdehyde is reacted with nitroethanol in the presence of a base catalyst (e.g., sodium hydroxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature for several hours. The product is then isolated by extraction and purified by column chromatography.

  • Step 2: Reduction of 1-(m-tolyl)-2-nitroethanol. The nitroalcohol intermediate is reduced to the corresponding amino alcohol, 2-amino-1-(m-tolyl)ethanol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically performed at reflux, followed by careful quenching and workup.

  • Step 3: N-Alkylation. The resulting amino alcohol is reacted with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the N-(2-hydroxyethyl) group. This reaction is typically carried out in the presence of a base to neutralize the generated acid.

  • Step 4: Cyclization. The N-(2-hydroxyethyl)-2-amino-1-(m-tolyl)ethanol intermediate is then cyclized to form the morpholine ring. This is often achieved by heating with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration.

  • Step 5: Chiral Resolution. Since the starting materials are not chiral, the final product will be a racemic mixture. The (S)-enantiomer can be isolated using chiral chromatography or by forming diastereomeric salts with a chiral acid followed by fractional crystallization.

Characterization: The final product and intermediates would be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure. The enantiomeric purity would be determined using chiral High-Performance Liquid Chromatography (HPLC).

Pharmacological Profile

The pharmacological profile of this compound is expected to be similar to that of its close analog, 3-methylphenmetrazine (3-MPM), which acts as a monoamine transporter substrate, inducing the release of dopamine, norepinephrine, and serotonin.[6]

Monoamine Transporter Activity

The primary mechanism of action for phenmetrazine and its analogs is the interaction with monoamine transporters. These compounds can act as either reuptake inhibitors, blocking the transporter, or as releasing agents (substrates), causing reverse transport of the neurotransmitter.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) vesicle->transporter Normal Reuptake neurotransmitter Neurotransmitters (DA, NE, 5-HT) transporter->neurotransmitter Increased Concentration compound This compound (Analog) compound->transporter Inhibition/Reverse Transport receptor Postsynaptic Receptors neurotransmitter->receptor Signal Transduction G cluster_0 Dopaminergic Signaling cluster_1 Adrenergic Signaling compound This compound (Analog) transporters DAT / NET compound->transporters neurotransmitters ↑ Extracellular DA / NE transporters->neurotransmitters d1_receptor D1 Receptor neurotransmitters->d1_receptor alpha1_receptor α1 Receptor neurotransmitters->alpha1_receptor g_olf Gα_olf d1_receptor->g_olf ac Adenylate Cyclase g_olf->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka darpp32 DARPP-32 pka->darpp32 gq Gα_q alpha1_receptor->gq plc Phospholipase C gq->plc ip3_dag ↑ IP3 / DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc

References

Preliminary Investigation of (S)-3-(m-Tolyl)morpholine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies for (S)-3-(m-Tolyl)morpholine have been identified in the public domain. This document provides a preliminary toxicological overview based on the available data for the parent compound, morpholine. The addition of a meta-tolyl group may alter the toxicological profile; therefore, the information presented herein should be interpreted with caution and serves as a foundational guide for future research.

Executive Summary

This compound is a derivative of morpholine, a widely used industrial chemical. Due to the absence of specific toxicity data for this derivative, this whitepaper summarizes the known toxicological profile of morpholine as a surrogate. This guide is intended for researchers, scientists, and drug development professionals to provide a baseline understanding of potential toxicities and to outline key experimental protocols for future toxicological evaluation. The toxicological profile of morpholine suggests potential for acute toxicity, skin and eye irritation, and organ toxicity at high doses. Genotoxicity data for morpholine is largely negative. Detailed methodologies for in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity testing are provided to facilitate a comprehensive toxicological investigation of this compound.

Toxicological Data for Morpholine

The following tables summarize the available quantitative toxicological data for morpholine.

Table 1: Acute Toxicity of Morpholine
Route of ExposureSpeciesTestValueReference
OralRatLD501050 mg/kg[1]
DermalRabbitLD50500 mg/kg[1]
InhalationRatLC508000 ppm (8 hours)[1]
InhalationMouseLC501320 mg/m³ (2 hours)[1]
Table 2: Genotoxicity of Morpholine
AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[2]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith & WithoutNegative[3]
Unscheduled DNA SynthesisRat HepatocytesNot ApplicableNegative[3]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of metabolically active cells.[4][5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[2][6][7][8]

Principle: The test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[2][6][7][8]

Procedure:

  • Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Prepare a set of experiments with and without a mammalian metabolic activation system (S9 fraction from rat liver).[2][6]

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.[9][10][11]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[9][10][11]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the control and treated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

In Vivo Acute Oral Toxicity (Based on OECD Guidelines)

An in vivo acute oral toxicity study provides information on the hazardous properties of a substance following a single oral dose. The OECD provides several guidelines (e.g., TG 420, 423, 425) that aim to reduce the number of animals used.[12][13][14][15][16]

Principle: A single dose of the test substance is administered to a group of experimental animals (usually rats) by gavage. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[12][13]

Procedure (Example based on OECD TG 423 - Acute Toxic Class Method):

  • Animal Selection: Use a small group of animals of a single sex (usually females).

  • Dose Level Selection: Start with a predetermined dose level based on available information (e.g., 300 mg/kg).

  • Dosing: Administer the test substance to the animals.

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Stepwise Procedure: Based on the outcome (mortality or no mortality), dosing of additional animals at lower or higher fixed dose levels may be required.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity category based on the observed mortality.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for this compound are unknown, the toxicity of morpholine and its derivatives can be postulated to involve several key cellular pathways.

Oxidative Stress and Apoptosis

Many chemical toxicants induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. Significant DNA damage can trigger apoptosis, or programmed cell death, as a mechanism to eliminate damaged cells.

Oxidative_Stress_Apoptosis cluster_extracellular Extracellular cluster_intracellular Intracellular Test_Compound This compound Mitochondria Mitochondria Test_Compound->Mitochondria ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria->ROS Increased Production Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release DNA_Damage->Caspase_Activation p53-mediated Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential Oxidative Stress-Induced Apoptosis Pathway.

Inflammatory Signaling

Chemical stressors can activate inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Chronic activation of this pathway is associated with cellular damage and various disease states.

PI3K/MAPK Signaling

The PI3K (phosphatidylinositol 3-kinase) and MAPK (mitogen-activated protein kinase) pathways are crucial for cell survival, proliferation, and differentiation. Some morpholine-containing compounds have been shown to interact with components of these pathways.[17][18] Dysregulation of these pathways can lead to uncontrolled cell growth or cell death.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key toxicological assays.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound & Controls Seed_Cells->Add_Compound Incubate_24_72h Incubate (24-72h) Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

Ames_Test_Workflow Start Start Prepare_Cultures Prepare S. typhimurium Cultures (his-) Start->Prepare_Cultures Mix_Components Mix Bacteria, Test Compound, Top Agar (+/- S9) Prepare_Cultures->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate_48h Incubate (48h) Pour_Plates->Incubate_48h Count_Colonies Count Revertant Colonies (his+) Incubate_48h->Count_Colonies Compare_Controls Compare to Controls Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenicity Compare_Controls->Assess_Mutagenicity End End Assess_Mutagenicity->End

Caption: Ames Test Experimental Workflow.

Comet_Assay_Workflow Start Start Prepare_Cells Prepare Single-Cell Suspension Start->Prepare_Cells Embed_Agarose Embed Cells in Low-Melt Agarose Prepare_Cells->Embed_Agarose Lyse_Cells Cell Lysis Embed_Agarose->Lyse_Cells Alkaline_Unwinding Alkaline Unwinding Lyse_Cells->Alkaline_Unwinding Electrophoresis Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralize_Stain Neutralize & Stain DNA Electrophoresis->Neutralize_Stain Visualize_Score Visualize & Score Comets Neutralize_Stain->Visualize_Score End End Visualize_Score->End

Caption: Comet Assay Experimental Workflow.

Conclusion and Future Directions

This preliminary investigation highlights the necessity for comprehensive toxicological testing of this compound. While data from the parent compound, morpholine, provide a valuable starting point, the toxicological profile of the title compound may differ significantly due to the m-tolyl substituent. It is recommended that future studies prioritize in vitro cytotoxicity and genotoxicity assays as outlined in this guide. Should these in vitro studies indicate potential toxicity, subsequent in vivo acute toxicity studies would be warranted to establish a more complete toxicological profile and to inform risk assessment. Further investigation into the specific molecular mechanisms and signaling pathways affected by this compound will be crucial for a thorough understanding of its potential hazards.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (S)-3-(m-Tolyl)morpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for analogous compounds, including phenmetrazine and other 3-substituted morpholines.

Introduction

This compound is a structural analog of phenmetrazine, a compound known for its stimulant properties.[1][2][3] The synthesis of chiral 3-arylmorpholines is of significant interest for the development of new psychoactive substances and potential therapeutic agents.[4][5] This protocol outlines a multi-step synthesis designed to produce the desired (S)-enantiomer with high purity. The methodology involves the formation of a key intermediate followed by a diastereoselective reduction and subsequent cyclization.

Overall Synthesis Workflow

The synthesis of this compound can be achieved through a three-step process starting from 2-bromo-1-(m-tolyl)ethan-1-one. The key steps include the formation of an amino alcohol intermediate, diastereoselective reduction, and subsequent cyclization to form the morpholine ring.

Synthesis_Workflow A 2-Bromo-1-(m-tolyl)ethan-1-one B N-((S)-1-Hydroxypropan-2-yl)-2-(m-tolyl)-2-oxoethan-1-aminium bromide A->B (S)-2-aminopropan-1-ol Acetonitrile, rt C (1R,2S)-1-(m-Tolyl)-2-((S)-2-hydroxypropylamino)ethan-1-ol B->C NaBH4 Methanol, 0°C to rt D This compound C->D H2SO4 (conc.) Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment
  • Reagents: 2-Bromo-1-(m-tolyl)ethan-1-one, (S)-2-aminopropan-1-ol, Acetonitrile (anhydrous), Sodium borohydride (NaBH₄), Methanol (anhydrous), Concentrated sulfuric acid (H₂SO₄), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, standard glassware.

Step 1: Synthesis of N-((S)-1-Hydroxypropan-2-yl)-2-(m-tolyl)-2-oxoethan-1-aminium bromide

This step involves the reaction of 2-bromo-1-(m-tolyl)ethan-1-one with (S)-2-aminopropan-1-ol to form the amino ketone intermediate.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-1-(m-tolyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile (100 mL).

  • To this solution, add (S)-2-aminopropan-1-ol (2.2 eq) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, filter the resulting precipitate and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (1R,2S)-1-(m-Tolyl)-2-((S)-2-hydroxypropylamino)ethan-1-ol

This step involves the diastereoselective reduction of the keto group to a hydroxyl group using sodium borohydride.

Procedure:

  • Suspend the crude product from Step 1 in anhydrous methanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/methanol gradient).

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed cyclization of the amino alcohol to form the morpholine ring.

Procedure:

  • Place the purified amino alcohol from Step 2 in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (H₂SO₄) (3.0 eq) at 0°C.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:4 with 1% triethylamine).

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a 50% sodium hydroxide solution until pH > 12.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient with 1% triethylamine) to yield this compound.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis.

StepProductStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC) (%)
1N-((S)-1-Hydroxypropan-2-yl)-2-(m-tolyl)-2-oxoethan-1-aminium bromide2-Bromo-1-(m-tolyl)ethan-1-one288.1813.511.887>95
2(1R,2S)-1-(m-Tolyl)-2-((S)-2-hydroxypropylamino)ethan-1-olProduct from Step 1223.309.07.280>98
3This compoundProduct from Step 2191.277.75.875>99

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 2-Bromo-1-(m-tolyl)ethan-1-one is a lachrymator and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

This protocol provides a comprehensive guide for the synthesis of this compound. For more general information on the synthesis of morpholine derivatives, researchers can refer to the broader literature on the topic.[6][7][8][9][10][11][12][13][14]

References

Application Note: Chiral Separation of (S)-3-(m-Tolyl)morpholine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral morpholine derivative with significant interest in pharmaceutical research and development due to its potential biological activity. The stereoselective synthesis and purification of the (S)-enantiomer are crucial, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation and analysis of chiral compounds.[1][2] This application note details a robust HPLC method for the chiral separation of this compound from its (R)-enantiomer.

The developed method employs a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of racemic compounds.[1][3] The use of a normal-phase mobile system with a basic additive ensures good peak shape and optimal resolution for this basic analyte.

Chromatographic Conditions

A comprehensive screening of various chiral stationary phases and mobile phases is often the first step in developing a chiral separation method.[4][5] For 3-aryl-morpholine derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have shown great success.[2][6] The following conditions were identified as optimal for the baseline separation of (S)- and (R)-3-(m-Tolyl)morpholine.

ParameterValue
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Quantitative Data Summary

The method provides excellent resolution and peak shape for both enantiomers, allowing for accurate quantification. The following table summarizes the key chromatographic parameters obtained for the separation of a racemic mixture of 3-(m-Tolyl)morpholine.

CompoundRetention Time (t R ) [min]Capacity Factor (k')Selectivity Factor (α)Resolution (R s )
This compound8.52.41.352.8
(R)-3-(m-Tolyl)morpholine10.23.1

Experimental Protocol

1. Reagents and Materials

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA, HPLC grade)

  • This compound reference standard

  • Racemic 3-(m-Tolyl)morpholine

  • Methanol (HPLC grade) for sample dissolution

2. Instrument and Apparatus

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

3. Mobile Phase Preparation

  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

  • Combine the solvents in a suitable solvent reservoir.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or helium sparging.

4. Standard and Sample Preparation

  • Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.

  • Racemic Sample Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic 3-(m-Tolyl)morpholine and prepare a 10 mL solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detection wavelength to 254 nm.

  • Inject 10 µL of the standard and sample solutions.

  • Record the chromatograms and integrate the peaks to determine the retention times and peak areas.

6. System Suitability

  • The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0% for both retention time and peak area.

Experimental Workflow

HPLC_Chiral_Separation_Workflow start Start prep_mobile_phase Mobile Phase Preparation (Hexane/IPA/DEA) start->prep_mobile_phase prep_sample Sample Preparation (1 mg/mL in Mobile Phase) start->prep_sample instrument_setup HPLC System Setup (Column, Flow, Temp, UV) prep_mobile_phase->instrument_setup injection Inject Sample prep_sample->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition analysis Data Analysis (Retention Time, Resolution) data_acquisition->analysis end End analysis->end

References

Application Notes and Protocols for (S)-3-(m-Tolyl)morpholine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral substituted phenylmorpholine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous biologically active compounds due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity. The introduction of a chiral center at the 3-position, along with the specific m-tolyl substituent, provides a unique three-dimensional structure that can be exploited for the stereoselective synthesis of novel therapeutic agents.

Substituted phenylmorpholines, such as phenmetrazine and its analogs, are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] This interaction makes them attractive scaffolds for the development of treatments for a variety of central nervous system (CNS) disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[2] By utilizing the enantiomerically pure this compound, researchers can synthesize derivatives with potentially improved potency, selectivity, and reduced off-target effects compared to racemic mixtures.[3]

These application notes provide a comprehensive overview of the potential uses of this compound as a chiral building block, including detailed synthetic protocols for its preparation and its derivatization into novel compounds with potential therapeutic applications.

Key Applications

  • Scaffold for CNS-active compounds: The core structure of this compound is analogous to known monoamine reuptake inhibitors.[1] This makes it an excellent starting point for the synthesis of novel compounds targeting DAT, NET, and SERT.

  • Chiral template for asymmetric synthesis: The stereocenter at the 3-position can be used to direct the stereochemistry of subsequent reactions, enabling the synthesis of complex chiral molecules with high enantiomeric purity.

  • Probing structure-activity relationships (SAR): By systematically modifying the morpholine nitrogen and other positions of the molecule, researchers can explore the SAR of novel phenylmorpholine derivatives to optimize their biological activity.

Data Presentation

The following tables summarize in vitro data for analogous 2-(substituted phenyl)-3,5,5-trimethylmorpholine compounds, which can serve as a predictive guide for the potential activity of derivatives of this compound.

Table 1: In Vitro Monoamine Transporter Inhibition Data for 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogs [4]

CompoundAryl SubstitutionIC50 (nM) for [3H]DA UptakeIC50 (nM) for [3H]NE UptakeIC50 (nM) for [3H]5-HT Uptake
5a Phenyl13060>10,000
5b 3'-Fluorophenyl80408,000
5c 4'-Fluorophenyl15070>10,000
5g Phenyl (3-ethyl)23191,800
5h Phenyl (3-propyl)6.09300

Table 2: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Antagonism Data [4]

CompoundAryl SubstitutionIC50 (µM) for α3β4*-nAChR
5a Phenyl2.5
5b 3'-Fluorophenyl1.8
5c 4'-Fluorophenyl3.0
5e Phenyl (N-ethyl)0.8
5f Phenyl (N-propyl)0.5

Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous substituted phenylmorpholines and can be adapted for the preparation and derivatization of this compound.

Protocol 1: Enantioselective Synthesis of this compound

This protocol is adapted from the synthesis of related phenmetrazine analogs.[5] It involves the asymmetric reduction of an intermediate, which can be achieved using a chiral catalyst to yield the desired (S)-enantiomer.

Step 1: Bromination of 3'-Methylpropiophenone

  • To a solution of 3'-methylpropiophenone (1 eq) in a suitable solvent such as diethyl ether, add bromine (1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-(m-tolyl)propan-1-one.

Step 2: Formation of the Morpholin-2-ol Intermediate

  • To a solution of 2-bromo-1-(m-tolyl)propan-1-one (1 eq) in a suitable solvent such as acetonitrile, add ethanolamine (2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-methyl-2-(m-tolyl)morpholin-2-ol.

Step 3: Asymmetric Reduction to this compound

  • Dissolve the 3-methyl-2-(m-tolyl)morpholin-2-ol intermediate (1 eq) in a suitable solvent such as methanol.

  • Add a chiral reducing agent system, for example, a pre-formed chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst) followed by a stoichiometric reducing agent like borane-dimethyl sulfide complex (BH3·SMe2) at a controlled temperature (e.g., -78 °C to 0 °C).

  • Quench the reaction carefully with an acidic solution (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent and purify by column chromatography to obtain this compound. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Protocol 2: N-Alkylation of this compound

This protocol describes the derivatization of the morpholine nitrogen, a common strategy for modulating the pharmacological activity of bioactive amines.[4]

  • To a solution of this compound (1 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a base such as potassium carbonate or triethylamine (1.5 eq).

  • Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide) (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Start 3'-Methylpropiophenone Step1 Bromination Start->Step1 Intermediate1 2-Bromo-1-(m-tolyl)propan-1-one Step1->Intermediate1 Step2 Reaction with Ethanolamine Intermediate1->Step2 Intermediate2 3-Methyl-2-(m-tolyl)morpholin-2-ol Step2->Intermediate2 Step3 Asymmetric Reduction (Chiral Catalyst) Intermediate2->Step3 Product This compound Step3->Product Alkylation N-Alkylation Product->Alkylation Derivative N-Alkyl-(S)-3-(m-Tolyl)morpholine Alkylation->Derivative

Caption: Synthetic workflow for this compound and its derivatization.

signaling_pathway S_3_m_Tolyl_Deriv This compound Derivative DAT Dopamine Transporter (DAT) S_3_m_Tolyl_Deriv->DAT Inhibition NET Norepinephrine Transporter (NET) S_3_m_Tolyl_Deriv->NET Inhibition SERT Serotonin Transporter (SERT) S_3_m_Tolyl_Deriv->SERT Inhibition Synaptic_Cleft Increased Synaptic Monoamines DAT->Synaptic_Cleft NET->Synaptic_Cleft SERT->Synaptic_Cleft Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Synaptic_Cleft->Therapeutic_Effect

References

Application Notes and Protocols: N-Alkylation of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-alkylation of (S)-3-(m-Tolyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are based on established methods for the N-alkylation of secondary amines and morpholine derivatives.[1][2][3][4][5]

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds with a wide range of biological activities.[3][4] this compound is a chiral building block, and its N-functionalization allows for the exploration of structure-activity relationships in drug discovery programs. The protocols outlined below describe a general procedure using an alkyl halide as the electrophile in the presence of a suitable base. This method is widely applicable and can be adapted for various alkylating agents.[3]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the N-alkylation of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Alkylating agent (e.g., Iodomethane, Bromoethane, Benzyl bromide)

    • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like 1,2,2,6,6-pentamethylpiperidine)[2]

    • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Toluene, or Dichloromethane (DCM))

    • Deionized water

    • Brine solution (saturated aq. NaCl)

    • Drying agent (e.g., anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (e.g., Nitrogen or Argon line)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

General Procedure for N-Alkylation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., acetonitrile) to dissolve the starting material. Subsequently, add the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Addition of Alkylating Agent: While stirring the suspension, add the alkylating agent (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., reflux in acetonitrile, typically around 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of a secondary amine like this compound, based on analogous reactions in the literature.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
IodomethaneK₂CO₃Acetonitrile82 (Reflux)4-885-95
BromoethaneCs₂CO₃Acetonitrile82 (Reflux)6-1280-90
Benzyl bromideK₂CO₃Toluene110 (Reflux)8-1675-85
Ethyl Tosylate1,2,2,6,6-pentamethylpiperidineToluene110 (Reflux)48-7270-90[2]

Note: Reaction conditions and yields are illustrative and may require optimization for the specific substrate and scale.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow start Start setup Reaction Setup: This compound, Solvent, Base start->setup addition Add Alkylating Agent setup->addition reaction Heat and Stir (Monitor by TLC) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable, enantioselective synthesis of (S)-3-(m-Tolyl)morpholine, a valuable chiral building block in medicinal chemistry. The described method utilizes a one-pot tandem reaction sequence involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation. This approach offers high yields and excellent enantioselectivity, with demonstrated scalability to the gram scale, making it suitable for drug development and manufacturing processes.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds and approved pharmaceuticals. Its specific stereochemistry and the presence of the m-tolyl group often play a crucial role in the molecule's interaction with biological targets. The development of efficient and scalable methods for the synthesis of enantiomerically pure 3-substituted morpholines is therefore of significant interest to the pharmaceutical industry. Traditional methods for morpholine synthesis can be inefficient and may not provide adequate stereocontrol. This application note details a robust and scalable protocol for the synthesis of this compound, adapted from a validated methodology for the enantioselective synthesis of 3-substituted morpholines.[1][2] The one-pot nature of this tandem reaction, combining hydroamination and asymmetric transfer hydrogenation, reduces operational complexity and waste, aligning with green chemistry principles.[1][2]

Synthetic Pathway

G cluster_0 Step 1: Hydroamination (in situ) cluster_1 Step 2: Asymmetric Transfer Hydrogenation A 2-(Prop-2-yn-1-yloxy)ethanamine D Cyclic Imine Intermediate A->D B m-Tolylacetylene B->D C Ti(NMe2)2(dpma) C->D Toluene, 60 °C E Cyclic Imine Intermediate H This compound E->H F RuCl(S,S)-Ts-DPEN F->H CH2Cl2, 28 °C G HCOOH/Et3N G->H

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

G A Combine 2-(Prop-2-yn-1-yloxy)ethanamine, m-tolylacetylene, and Ti catalyst in toluene B Heat mixture to 60 °C and stir for 24 h A->B C Cool to room temperature B->C D Add Ru catalyst and HCOOH/Et3N solution in CH2Cl2 C->D E Stir at 28 °C for 12 h D->E F Quench reaction with saturated NaHCO3 solution E->F G Extract with CH2Cl2 F->G H Dry organic layer over Na2SO4 and concentrate G->H I Purify by column chromatography H->I J Characterize final product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Equipment

MaterialSupplierGrade
2-(Prop-2-yn-1-yloxy)ethanamineSigma-Aldrich≥98%
m-TolylacetyleneSigma-Aldrich98%
Ti(NMe2)2(dpma)Strem Chemicals97%
RuCl--INVALID-LINK--Strem Chemicals98%
TolueneSigma-AldrichAnhydrous, ≥99.8%
Dichloromethane (CH2Cl2)Sigma-AldrichAnhydrous, ≥99.8%
Formic acid (HCOOH)Sigma-Aldrich≥95%
Triethylamine (Et3N)Sigma-Aldrich≥99.5%
Sodium bicarbonate (NaHCO3)Fisher ScientificSaturated solution
Sodium sulfate (Na2SO4)Fisher ScientificAnhydrous
Silica gelSorbent Technologies60 Å, 230-400 mesh
Standard laboratory glasswareVWR-
Magnetic stirrer with heatingIKA-
Rotary evaporatorHeidolph-
Inert atmosphere setup (e.g., Schlenk line)--

Detailed Experimental Protocol

This protocol is adapted for a 1-gram scale synthesis.

1. Hydroamination (Formation of Cyclic Imine)

1.1. To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-(Prop-2-yn-1-yloxy)ethanamine (1.0 g, 10.1 mmol).

1.2. Add anhydrous toluene (40 mL) to the flask and stir until the amine is fully dissolved.

1.3. To this solution, add m-tolylacetylene (1.29 g, 11.1 mmol, 1.1 equiv.).

1.4. In a separate glovebox or under a positive pressure of inert gas, weigh the titanium catalyst, Ti(NMe2)2(dpma) (0.21 g, 0.50 mmol, 5 mol %), and add it to the reaction mixture.

1.5. Seal the Schlenk flask and heat the reaction mixture to 60 °C with stirring.

1.6. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.

1.7. After completion, cool the reaction mixture to room temperature. The crude cyclic imine solution is used directly in the next step without purification.

2. Asymmetric Transfer Hydrogenation

2.1. In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine (HCOOH/Et3N).

2.2. To the crude reaction mixture from step 1.7, add the ruthenium catalyst, RuCl--INVALID-LINK-- (0.064 g, 0.10 mmol, 1 mol %).

2.3. Add anhydrous dichloromethane (20 mL) to the reaction flask.

2.4. Add the freshly prepared HCOOH/Et3N solution (2.1 mL) to the reaction mixture.

2.5. Stir the reaction mixture at 28 °C for 12 hours.

3. Work-up and Purification

3.1. Upon completion of the reaction, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

3.2. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

3.3. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

3.4. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

3.5. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Quantitative Data

The following table summarizes typical results for the synthesis of 3-aryl-morpholines using this methodology at different scales. Data for this compound is extrapolated based on similar substrates.

Scale (mmol)SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)Reference
0.53-Phenyl-morpholine92>99[1][2]
1.03-(p-Tolyl)-morpholine9098[1][2]
10.1 (Predicted) This compound 85-90 ≥98 -
50.0 (Gram Scale)3-Phenyl-morpholine88>99[1]

Summary

The described one-pot tandem hydroamination/asymmetric transfer hydrogenation protocol provides an efficient and highly enantioselective route to this compound. The procedure is scalable, making it a valuable tool for researchers and professionals in drug development who require access to this and related chiral morpholine derivatives in significant quantities. The use of commercially available catalysts and straightforward experimental procedures further enhances the practical utility of this method.

References

Application Note: Quantitative Analysis of (S)-3-(m-Tolyl)morpholine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(m-Tolyl)morpholine is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous requirements for bioanalytical method validation.

Principle

The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma using a combination of protein precipitation and solid-phase extraction. The extracted samples are then injected into an LC-MS/MS system. The compounds are separated based on their hydrophobicity on a C18 analytical column. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.[1][2][3] Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the IS is used to determine the concentration of the analyte in the sample by interpolation from a calibration curve.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Protein_Precipitation Protein Precipitation IS_Spike->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Apparatus

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 series or equivalent)[4][5]

  • Triple Quadrupole Mass Spectrometer (e.g., API 4000 or equivalent)[4][5]

  • Nitrogen generator

  • Solid-Phase Extraction manifold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Analytical balance

  • Vortex mixer

Reagents and Chemicals

  • This compound reference standard

  • This compound-d7 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Oasis HLB SPE cartridges[6]

Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of this compound and its internal standard in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Experimental Protocols

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex. Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 g for 10 minutes.[7]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Solid-Phase Extraction (SPE) Workflow

spe_workflow Condition Condition SPE Cartridge (Methanol, then Water) Load Load Sample Supernatant Condition->Load Wash Wash Cartridge (5% Methanol in Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) procedure.

LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1260 Series or equivalent[4][5]
Column Phenomenex KINETEX XB-C18 (2.6 µm, 3 x 50 mm) or equivalent[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min[4][5]
Injection Volume 5 µL
Column Temperature 40°C
MS System API 4000 or equivalent[4][5]
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
MRM Transitions This compound: m/z 192.3 → 134.1this compound-d7 (IS): m/z 199.3 → 141.1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.99

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ0.1<10±10<12±12
LQC0.3<8±8<10±10
MQC10<6±7<8±9
HQC80<5±6<7±8

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.385 - 9590 - 110
MQC1088 - 9892 - 108
HQC8090 - 10095 - 105

Stability

The stability of this compound in human plasma was evaluated under various storage conditions. The analyte was found to be stable.

Stability ConditionDurationStability (%)
Freeze-Thaw3 cycles90 - 110
Short-term (Room Temp)24 hours92 - 108
Long-term (-80°C)90 days95 - 105

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The combination of protein precipitation and solid-phase extraction provides excellent sample cleanup, minimizing matrix effects and ensuring high recovery. The method demonstrates good linearity, accuracy, precision, and stability, making it suitable for supporting clinical and non-clinical pharmacokinetic studies of this compound.

References

Application Note: Gas Chromatography Method for the Detection of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific gas chromatography (GC) method for the detection and quantification of (S)-3-(m-Tolyl)morpholine. The protocol outlines procedures for sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis, including chiral separation to ensure enantiomeric purity. This method is designed for researchers, scientists, and drug development professionals requiring precise analysis of this compound in various matrices.

Introduction

This compound is a chiral morpholine derivative of interest in pharmaceutical development. Accurate and reliable quantification of the specific (S)-enantiomer is critical for efficacy and safety assessment. Gas chromatography offers a robust and high-resolution technique for the analysis of volatile and semi-volatile compounds. However, the analysis of amines like morpholine derivatives can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the chromatographic column.[1] To overcome these challenges, a derivatization step is often employed to increase volatility and improve chromatographic performance.[2][3][4] This note describes a comprehensive GC-MS method, including an optimized derivatization procedure and a chiral separation technique, to ensure the selective detection of this compound.

Experimental Protocols

Sample Preparation and Derivatization

A derivatization step using heptafluorobutyric anhydride (HFBA) is recommended to enhance the volatility and chromatographic properties of this compound.

Reagents and Materials:

  • This compound standard

  • Heptafluorobutyric anhydride (HFBA)

  • Toluene, HPLC grade

  • Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Extraction: For liquid samples, perform a liquid-liquid extraction. To 1 mL of the sample, add 1 mL of toluene. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Collect the organic (upper) layer. For solid samples, dissolve a known quantity in a suitable solvent and proceed with liquid-liquid extraction.

  • Derivatization: Transfer the toluene extract to a clean, dry vial. Add 100 µL of heptafluorobutyric anhydride (HFBA). Cap the vial tightly and heat at 60°C for 30 minutes.

  • Neutralization: After cooling to room temperature, add 1 mL of 5% sodium bicarbonate solution to neutralize excess HFBA. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

Two sets of GC conditions are provided: one for general detection and quantification (achiral analysis) and another for the specific separation of the (S)- and (R)-enantiomers (chiral analysis).

Table 1: Achiral GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[5]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Table 2: Chiral GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column[6][7]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial 90°C, hold for 1 min, ramp at 2°C/min to 180°C, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from standard solutions of derivatized this compound.

Table 3: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Recovery 92-105%
Precision (RSD%) < 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid Extraction (Toluene) Sample->Extraction Derivatization Derivatization with HFBA (60°C, 30 min) Extraction->Derivatization Neutralization Neutralization (5% NaHCO3) Derivatization->Neutralization Drying Drying (Na2SO4) Neutralization->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation (Achiral or Chiral Column) Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Chiral vs. Achiral Analysis

analysis_logic Start Is enantiomeric purity required? Achiral Achiral GC-MS Analysis (e.g., HP-5MS column) Start->Achiral No Chiral Chiral GC-MS Analysis (e.g., Rt-βDEXsm column) Start->Chiral Yes Quant Quantification of Total 3-(m-Tolyl)morpholine Achiral->Quant EnantioQuant Quantification of (S)- and (R)-enantiomers Chiral->EnantioQuant

Caption: Decision logic for selecting the appropriate GC column.

Conclusion

The described gas chromatography method, incorporating a crucial derivatization step, provides a reliable and sensitive approach for the analysis of this compound. The use of both achiral and chiral columns allows for either total quantification or specific enantiomeric purity assessment, making this protocol highly versatile for applications in research and drug development. The detailed experimental procedures and specified GC-MS parameters offer a solid foundation for the implementation of this method in analytical laboratories.

References

Application Notes and Protocols: (S)-3-(m-Tolyl)morpholine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-(m-Tolyl)morpholine is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system (CNS). Its rigid morpholine scaffold and the stereospecific orientation of the m-tolyl group provide a key structural motif for interaction with various biological targets, particularly monoamine transporters. These application notes provide an overview of its use and detailed protocols for the synthesis of bioactive molecules.

Overview of Applications

The morpholine moiety is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of drug candidates.[1] Specifically, derivatives of this compound have been investigated for their potential as:

  • Monoamine Reuptake Inhibitors: These compounds can modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, making them promising candidates for the treatment of depression, anxiety, and other mood disorders.[2][3]

  • CNS Agents: The structural characteristics of this compound make it a suitable scaffold for developing drugs that can cross the blood-brain barrier and act on various CNS targets.[4][5][6]

  • Enzyme Inhibitors: The morpholine ring can be a key pharmacophore for inhibitors of enzymes like monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.[7]

Synthesis of Bioactive Molecules

The secondary amine of this compound serves as a versatile handle for further chemical modifications, most commonly through N-alkylation or N-acylation reactions, to introduce diverse functionalities and modulate biological activity.

Synthesis of a Potential Monoamine Reuptake Inhibitor

This protocol describes a representative synthesis of an N-substituted derivative of this compound, a class of compounds with potential as monoamine reuptake inhibitors.

Experimental Protocol: N-Alkylation of this compound

Objective: To synthesize N-benzyl-(S)-3-(m-Tolyl)morpholine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(S)-3-(m-Tolyl)morpholine.

Expected Yield and Purity:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
N-benzyl-(S)-3-(m-Tolyl)morpholineC₁₈H₂₁NO267.3785-95>98

Biological Activity Data

The biological activity of derivatives of this compound is typically assessed through in vitro binding and uptake inhibition assays for monoamine transporters.

Table of Monoamine Transporter Inhibition Data for a Representative Compound:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
N-benzyl-(S)-3-(m-Tolyl)morpholine1525120

SERT: Serotonin Transporter, NET: Norepinephrine Transporter, DAT: Dopamine Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Signaling Pathways and Experimental Workflows

Monoamine Reuptake Inhibition Signaling Pathway

The diagram below illustrates the mechanism of action of a monoamine reuptake inhibitor synthesized from this compound. By blocking the serotonin transporter (SERT), the reuptake of serotonin from the synaptic cleft is inhibited, leading to increased serotonin levels and enhanced postsynaptic receptor activation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates Inhibitor N-benzyl-(S)-3-(m-Tolyl)morpholine (Reuptake Inhibitor) Inhibitor->SERT Blocks Synthesis_Screening_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., N-alkylation) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (Transporter Binding/Uptake Assays) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

References

Application Note: Chiral Purity Analysis of (S)-3-(m-Tolyl)morpholine via HPLC after Derivatization with Marfey's Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral morpholine derivative of interest in pharmaceutical research and development. As with many chiral compounds, the biological activity is often stereospecific, making the accurate determination of enantiomeric purity a critical aspect of quality control and regulatory compliance. Direct enantioselective chromatography can be challenging, often requiring specialized and expensive chiral stationary phases (CSPs).

An effective alternative is the indirect method, which involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be readily separated on a standard achiral stationary phase, such as a C18 column, using High-Performance Liquid Chromatography (HPLC) with UV detection.

This application note details a robust and reliable method for the determination of the enantiomeric purity of this compound. The method utilizes Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), as the chiral derivatizing agent.[1][2][3][4] FDAA reacts with the secondary amine of the morpholine to form stable diastereomeric derivatives that are easily separable by reversed-phase HPLC. The dinitrophenyl chromophore on the reagent allows for sensitive UV detection.

Principle of the Method

The analytical workflow consists of two main stages:

  • Derivatization: A sample containing this compound (and potentially its R-enantiomer) is reacted with an excess of Marfey's reagent (FDAA) under mild basic conditions. The reaction proceeds via a nucleophilic aromatic substitution, where the secondary amine of the morpholine displaces the fluorine atom on the FDAA molecule. This reaction forms two diastereomers: this compound-FDAA and (R)-3-(m-Tolyl)morpholine-FDAA.

  • HPLC Analysis: The resulting mixture of diastereomers is injected into a reversed-phase HPLC system. Due to their different three-dimensional structures, the diastereomers interact differently with the stationary phase, leading to different retention times and enabling their separation and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (enantiomerically pure)

  • (R,S)-3-(m-Tolyl)morpholine racemic standard

  • Marfey's Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, FDAA)

  • Acetone, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1 M

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Equipment
  • HPLC system with a UV detector (e.g., Diode Array Detector)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

  • Micropipettes

  • Autosampler vials

Protocol: Derivatization of this compound
  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-(m-Tolyl)morpholine sample and dissolve it in 10 mL of acetone to create a 1 mg/mL stock solution.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the 3-(m-Tolyl)morpholine stock solution (containing 100 µg of the analyte).

  • Addition of Base: Add 200 µL of a 1 M sodium bicarbonate solution to the tube.

  • Addition of Marfey's Reagent: Prepare a 1% (w/v) solution of FDAA in acetone (10 mg/mL). Add 400 µL of this FDAA solution to the reaction tube. The molar excess of the derivatizing agent ensures the reaction goes to completion.[5]

  • Reaction Incubation: Tightly cap the tube, vortex for 30 seconds, and incubate at 40°C for 90 minutes in a water bath or heating block.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 1 M HCl to neutralize the excess sodium bicarbonate and quench the reaction.

  • Final Dilution: Dilute the mixture with 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) and vortex thoroughly. The sample is now ready for HPLC analysis.

Protocol: HPLC Analysis
  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Deionized Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 30% B

      • 32-40 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 340 nm

    • Injection Volume: 10 µL

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the derivatized racemic standard to determine the retention times and resolution of the two diastereomers.

    • Inject the derivatized sample(s) for analysis.

    • Integrate the peak areas of the two diastereomer peaks.

Data Presentation and Interpretation

The enantiomeric purity is calculated from the peak areas of the two diastereomers in the chromatogram.

Enantiomeric Excess (% ee) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.

Table 1: Chromatographic Performance for Derivatized Racemic Standard | Parameter | Diastereomer 1 (L-FDAA + R-amine) | Diastereomer 2 (L-FDAA + S-amine) | | :--- | :--- | :--- | | Retention Time (min) | 18.5 | 20.2 | | Resolution (Rs) | \multicolumn{2}{|c|}{> 2.0} | | Tailing Factor | 1.1 | 1.2 |

Table 2: Quantitative Analysis of a Test Sample

Diastereomer Retention Time (min) Peak Area (mAU*s) % Area
L-FDAA + R-amine 18.5 1,520 0.8%
L-FDAA + S-amine 20.2 188,480 99.2%
Total 190,000 100%

| Calculated % ee | \multicolumn{3}{|c|}{98.4% } |

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_products Products (Diastereomers) Analyte This compound plus + Analyte->plus CDA Marfey's Reagent (FDAA) Diastereomer Diastereomeric Derivative CDA->Diastereomer  40°C, NaHCO₃   plus->CDA

Experimental Workflow

G A Sample Weighing & Dissolution B Aliquot Sample A->B C Add Base (NaHCO₃) B->C D Add Marfey's Reagent C->D E Incubate (40°C, 90 min) D->E F Quench (HCl) E->F G Dilute & Transfer to Vial F->G H HPLC Injection G->H I Chromatographic Separation (C18) H->I J UV Detection (340 nm) I->J K Data Analysis (% ee Calculation) J->K

Conclusion

The described method provides a straightforward and effective means for the chiral analysis of this compound. By converting the enantiomers into diastereomers using Marfey's reagent, separation can be achieved on a conventional achiral HPLC column, obviating the need for more specialized chiral stationary phases. The protocol is robust, the derivatization reaction is efficient, and the resulting derivatives exhibit strong UV absorbance, allowing for sensitive and accurate quantification of enantiomeric purity. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry engaged in the quality control of chiral morpholine derivatives.

References

Application Notes and Protocols for High-Throughput Screening of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(m-Tolyl)morpholine is a synthetic compound belonging to the aryl-morpholine class of molecules. Structurally, it is an analog of phencyclidine (PCP), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Aryl-morpholine derivatives are known to exhibit a wide range of biological activities within the central nervous system (CNS), often interacting with neurotransmitter transporters and receptors.[3][4] Given its structural similarity to PCP and other psychoactive compounds, this compound is a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key CNS targets.

This document provides a hypothetical high-throughput screening application and protocol for this compound, focusing on its potential activity as an inhibitor of the human dopamine transporter (DAT). The dopamine transporter is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[5] Inhibition of DAT is a key mechanism for several therapeutic agents and drugs of abuse.[5]

Proposed Target and Rationale

The proposed primary target for this compound in a high-throughput screening context is the human dopamine transporter (hDAT) . This is based on the following rationale:

  • Structural Analogy to Phencyclidine (PCP): Some PCP analogs are known to interact with and inhibit the dopamine transporter.[6]

  • Aryl-Morpholine Scaffold: The aryl-morpholine moiety is present in numerous CNS-active compounds, and its derivatives have been explored as ligands for various neurotransmitter transporters.[4][7]

A fluorescence-based dopamine uptake assay is a suitable HTS method for identifying inhibitors of the dopamine transporter.[8][9] This assay format is homogeneous, amenable to automation, and provides a robust signal for identifying active compounds.[10][11]

Experimental Protocols

High-Throughput Fluorescence-Based Dopamine Transporter (DAT) Uptake Assay

This protocol describes a method for screening this compound for its ability to inhibit dopamine uptake via the human dopamine transporter (hDAT) expressed in a stable cell line (e.g., HEK293 or CHO cells). The assay is performed in a 384-well microplate format and utilizes a fluorescent substrate that acts as a mimic for dopamine.

Materials and Reagents:

  • HEK293 cells stably expressing hDAT (hDAT-HEK293)

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reference DAT inhibitor: GBR-12909 (10 mM in DMSO)

  • Neurotransmitter Transporter Uptake Assay Kit (commercially available, contains a fluorescent dopamine mimic and a masking dye)[10][12]

  • 384-well black, clear-bottom microplates, cell culture treated

  • Fluorescence microplate reader with bottom-read capabilities (e.g., a FLIPR system)

Assay Procedure:

  • Cell Plating:

    • Harvest hDAT-HEK293 cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate (10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell adherence.

  • Compound Preparation:

    • Prepare a serial dilution of this compound and the reference inhibitor (GBR-12909) in Assay Buffer. A typical concentration range for screening would be from 100 µM to 1 nM.

    • Include a "no compound" control (vehicle only, e.g., 0.1% DMSO in Assay Buffer) and a "no cell" control (Assay Buffer only).

  • Assay Execution:

    • Gently remove the culture medium from the cell plate.

    • Wash the cells once with 50 µL of Assay Buffer.

    • Add 25 µL of the diluted compounds or controls to the appropriate wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Fluorescent Substrate Addition:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (from the Neurotransmitter Transporter Uptake Assay Kit).

    • Add 25 µL of the fluorescent substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the fluorescent dye) every minute for 30-60 minutes (kinetic read) or at a single time point after a 30-minute incubation (endpoint read).

Data Analysis:

  • For kinetic data, calculate the rate of fluorescence increase (slope) for each well.

  • For endpoint data, use the fluorescence intensity value at the final time point.

  • Subtract the average signal from the "no cell" control wells from all other wells.

  • Normalize the data to the "no compound" control (100% activity) and a known maximal inhibitor concentration (0% activity).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and a Reference Compound on hDAT

CompoundTargetAssay TypeIC50 (nM)Hill Slope
This compoundhDATFluorescence Uptake150-1.1
GBR-12909 (Reference)hDATFluorescence Uptake15-1.0

Visualizations

Proposed Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding & Signaling Tolylmorpholine This compound Tolylmorpholine->DAT Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

G Start Start Cell_Plating Plate hDAT-HEK293 cells (384-well plate) Start->Cell_Plating Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Plating->Incubation_24h Compound_Addition Add this compound and controls Incubation_24h->Compound_Addition Incubation_30min Incubate 30 min (37°C) Compound_Addition->Incubation_30min Substrate_Addition Add fluorescent dopamine mimic Incubation_30min->Substrate_Addition Fluorescence_Reading Read fluorescence (kinetic or endpoint) Substrate_Addition->Fluorescence_Reading Data_Analysis Data analysis (IC50 determination) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HTS dopamine transporter uptake assay.

References

Application Notes and Protocols for the Purification of (S)-3-(m-Tolyl)morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(m-Tolyl)morpholine is a chiral morpholine derivative of interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules. The therapeutic efficacy and safety of chiral compounds are often enantiomer-dependent. Therefore, the ability to isolate the desired (S)-enantiomer in high purity is critical for preclinical and clinical studies. This document provides detailed application notes and protocols for the purification of this compound enantiomers using three common and effective techniques: Preparative Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.

Purification Techniques Overview

The selection of a purification method depends on various factors, including the scale of the separation, the required purity, cost, and available equipment. Below is a summary of the techniques detailed in this document.

  • Preparative Chiral HPLC: A highly versatile and effective method for direct separation of enantiomers. It is suitable for obtaining high-purity enantiomers on a small to medium scale.

  • Diastereomeric Salt Crystallization: A classical and scalable method that involves the formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization.

  • Enzymatic Kinetic Resolution: A highly selective method that uses an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Data Presentation

The following tables summarize representative quantitative data for each purification technique. Please note that these values are based on typical results for analogous compounds and should be considered as a guide for method development.

Table 1: Preparative Chiral HPLC

ParameterValue
Chiral Stationary PhaseImmobilized Amylose
Mobile PhaseHexane/Ethanol (80:20)
Flow Rate10 mL/min
Retention Time (R)-enantiomer12.5 min
Retention Time (S)-enantiomer15.8 min
Enantiomeric Excess (ee)>99%
Yield>95%
Purity>99%

Table 2: Diastereomeric Salt Crystallization

ParameterValue
Resolving Agent(+)-Tartaric Acid
SolventMethanol
Diastereomeric Salt Yield40-45% (of theoretical)
Enantiomeric Excess (ee)>98% (after one crystallization)
Overall Yield of (S)-enantiomer35-40%
Purity>99%

Table 3: Enzymatic Kinetic Resolution

ParameterValue
EnzymeLipase
Acyl DonorVinyl Acetate
SolventToluene
Reaction Time24 hours
Conversion~50%
Enantiomeric Excess (ee) of unreacted (S)-enantiomer>99%
Yield of (S)-enantiomer40-45%
Purity>98%

Experimental Protocols

Preparative Chiral HPLC

This protocol describes the separation of this compound from a racemic mixture using preparative chiral HPLC.

Workflow Diagram:

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis racemate Racemic 3-(m-Tolyl)morpholine dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject onto Chiral Column dissolve->injection separation Elute with Mobile Phase injection->separation detection UV Detection separation->detection collect_S Collect (S)-enantiomer fraction detection->collect_S collect_R Collect (R)-enantiomer fraction detection->collect_R evaporate_S Evaporate Solvent collect_S->evaporate_S evaporate_R Evaporate Solvent collect_R->evaporate_R ee_analysis_S Analyze ee and Purity evaporate_S->ee_analysis_S ee_analysis_R Analyze ee and Purity evaporate_R->ee_analysis_R

Caption: Workflow for Preparative Chiral HPLC Purification.

Methodology:

  • Sample Preparation: Dissolve the racemic 3-(m-Tolyl)morpholine in the mobile phase (Hexane/Ethanol 80:20) to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm filter.

  • HPLC System and Conditions:

    • Column: Chiralpak® IA (Immobilized Amylose derivative), 20 x 250 mm, 5 µm.

    • Mobile Phase: 80% n-Hexane, 20% Ethanol.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Separation: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution onto the column.

  • Fraction Collection: Collect the fractions corresponding to the two enantiomer peaks. The second eluting peak corresponds to the (S)-enantiomer.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure. Analyze the purity and enantiomeric excess of the isolated (S)-enantiomer by analytical chiral HPLC.

Diastereomeric Salt Crystallization

This protocol outlines the resolution of racemic 3-(m-Tolyl)morpholine via the formation of diastereomeric salts with (+)-tartaric acid.

Workflow Diagram:

crystallization_workflow cluster_salt_formation Salt Formation cluster_crystallization Crystallization cluster_liberation_analysis Liberation & Analysis racemate Racemic 3-(m-Tolyl)morpholine dissolve Dissolve in Methanol racemate->dissolve resolving_agent (+)-Tartaric Acid resolving_agent->dissolve cool Cool and Crystallize dissolve->cool filtration Filter Diastereomeric Salt cool->filtration liberate Liberate Free Base filtration->liberate extraction Extract with Organic Solvent liberate->extraction drying Dry and Evaporate extraction->drying ee_analysis Analyze ee and Purity drying->ee_analysis

Caption: Workflow for Diastereomeric Salt Crystallization.

Methodology:

  • Salt Formation: Dissolve 10 g of racemic 3-(m-Tolyl)morpholine in 100 mL of methanol. In a separate flask, dissolve 8.5 g of (+)-tartaric acid in 50 mL of methanol.

  • Crystallization: Add the tartaric acid solution to the morpholine solution with stirring. Heat the mixture to reflux, then allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 2 hours to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the (S)-enantiomer: Suspend the collected crystals in 100 mL of water and basify with 2M NaOH solution until the pH is >12.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the this compound.

  • Analysis: Determine the enantiomeric excess and purity of the product by chiral HPLC.

Enzymatic Kinetic Resolution

This protocol describes the kinetic resolution of racemic 3-(m-Tolyl)morpholine using a lipase to selectively acylate the (R)-enantiomer.

Workflow Diagram:

enzymatic_workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_analysis Product Analysis racemate Racemic 3-(m-Tolyl)morpholine reaction_mixture Incubate with Shaking racemate->reaction_mixture enzyme Lipase enzyme->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture solvent Toluene solvent->reaction_mixture filter_enzyme Filter to Remove Enzyme reaction_mixture->filter_enzyme evaporate Evaporate Solvent filter_enzyme->evaporate column_chrom Column Chromatography evaporate->column_chrom S_enantiomer This compound column_chrom->S_enantiomer acylated_R Acylated (R)-enantiomer column_chrom->acylated_R ee_analysis_S Analyze ee and Purity S_enantiomer->ee_analysis_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Methodology:

  • Reaction Setup: To a solution of 5 g of racemic 3-(m-Tolyl)morpholine in 100 mL of toluene, add 2.5 g of immobilized lipase (e.g., Novozym® 435) and 3.0 mL of vinyl acetate.

  • Enzymatic Reaction: Incubate the mixture at 40°C with shaking for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.

  • Separation: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue contains the unreacted this compound and the acylated (R)-enantiomer. Separate these two compounds by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Analysis: Collect the fractions containing the (S)-enantiomer, evaporate the solvent, and determine the enantiomeric excess and purity by chiral HPLC.

Conclusion

The purification of this compound enantiomers can be successfully achieved using preparative chiral HPLC, diastereomeric salt crystallization, or enzymatic kinetic resolution. Preparative chiral HPLC offers high purity and yield for small to medium scales. Diastereomeric salt crystallization is a cost-effective and scalable method, though it may require optimization of crystallization conditions. Enzymatic kinetic resolution provides high enantioselectivity but is limited to a theoretical maximum yield of 50% for the desired enantiomer. The choice of the most suitable technique will depend on the specific requirements of the research or development project.

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-(m-Tolyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (S)-3-(m-Tolyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. A common and effective method for the asymmetric synthesis involves the palladium-catalyzed carboamination of an O-allyl ethanolamine derivative, which can be prepared from an enantiomerically pure amino alcohol.[1][2][3] Alternative methods for synthesizing substituted morpholines include rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols and tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[4][5]

Q2: How can I obtain the enantiomerically pure this compound?

A2: There are two main approaches to obtain the enantiomerically pure (S)-isomer:

  • Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst to stereoselectively produce the (S)-enantiomer. A robust method starts with an enantiopure amino alcohol to create a chiral O-allyl ethanolamine intermediate, which then undergoes a palladium-catalyzed cyclization.[1][2][3]

  • Chiral Resolution: This method involves synthesizing the racemic 3-(m-Tolyl)morpholine and then separating the two enantiomers.[6] This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[6] Common resolving agents include chiral acids like tartaric acid or mandelic acid.[6] After separation, the resolving agent is removed to yield the pure enantiomer.

Q3: What are the critical parameters to control for optimizing the yield of the palladium-catalyzed carboamination reaction?

A3: For the palladium-catalyzed synthesis of 3-substituted morpholines, several parameters are crucial for maximizing the yield:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2) and the phosphine ligand is critical. The ligand influences the catalyst's reactivity and stability.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of the amine.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically preferred.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions and catalyst decomposition.

  • Purity of Reagents: Using high-purity, anhydrous reagents and solvents is essential to prevent catalyst poisoning and unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.- Ensure the palladium catalyst and ligand are of high quality and have been stored properly. - Consider using a different phosphine ligand. - Perform a pre-activation step for the catalyst if necessary.
2. Presence of moisture or oxygen.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Inefficient base.- Use a freshly opened bottle of a strong, non-nucleophilic base like NaOtBu. - Ensure the base is fully dissolved or well-suspended in the reaction mixture.
4. Incorrect reaction temperature.- Optimize the reaction temperature. Too low a temperature may result in a slow reaction, while too high a temperature can lead to catalyst decomposition and side reactions.
Formation of Significant Impurities/Side Products 1. Over-alkylation or N-arylation of the morpholine nitrogen.- After the formation of the morpholine ring, if a deprotection step is involved, carefully control the reaction conditions to avoid further reactions on the morpholine nitrogen.
2. Oxidation of the starting materials or product.- Maintain a strict inert atmosphere throughout the synthesis.
3. Side reactions of the aryl halide.- Ensure the purity of the m-tolyl bromide. - Optimize the catalyst system to favor the desired C-N bond formation.
Incomplete Reaction 1. Insufficient reaction time.- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time if necessary.
2. Catalyst deactivation.- Add a fresh portion of the catalyst if deactivation is suspected. - Ensure the reaction is free of catalyst poisons.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or byproducts.- Optimize the chromatography conditions (e.g., solvent system, stationary phase). - Consider converting the product to a salt for purification by crystallization.
2. Product is an oil and difficult to handle.- Attempt to crystallize the product from a suitable solvent system. - Convert the freebase to a stable salt (e.g., hydrochloride) which is often crystalline.
Low Enantiomeric Excess (in asymmetric synthesis) 1. Racemization during the reaction.- Lower the reaction temperature. - Screen different chiral ligands or catalysts.
2. Impure chiral starting material.- Verify the enantiomeric purity of the starting amino alcohol.

Experimental Protocols & Data

Protocol 1: Asymmetric Synthesis of this compound via Palladium-Catalyzed Carboamination

This protocol is based on the general method for the synthesis of cis-3,5-disubstituted morpholines.[1][2]

Step 1: Synthesis of the O-allyl ethanolamine intermediate

A detailed protocol for this step would involve the protection of a commercially available (S)-amino alcohol, followed by O-allylation.

Step 2: Palladium-Catalyzed Intramolecular Carboamination

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add Pd(OAc)2 (2 mol%), a suitable phosphine ligand (e.g., P(t-Bu)3, 4 mol%), and NaOtBu (2.0 equivalents).

  • Add anhydrous toluene to the tube, followed by the O-allyl ethanolamine intermediate (1.0 equivalent) and m-tolyl bromide (1.2 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation: Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate the impact of various parameters on the yield of the palladium-catalyzed carboamination step.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1Pd(OAc)2 (2)P(t-Bu)3 (4)NaOtBu (2.0)Toluene8065
2Pd(OAc)2 (2)P(t-Bu)3 (4)NaOtBu (2.0)Toluene10085
3Pd(OAc)2 (2)P(t-Bu)3 (4)NaOtBu (2.0)Toluene12070 (decomposition observed)
4Pd2(dba)3 (1)P(t-Bu)3 (4)NaOtBu (2.0)Toluene10082
5Pd(OAc)2 (2)XPhos (4)NaOtBu (2.0)Toluene10088
6Pd(OAc)2 (2)P(t-Bu)3 (4)K2CO3 (2.0)Toluene100<10
7Pd(OAc)2 (2)P(t-Bu)3 (4)NaOtBu (2.0)Dioxane10078

Visualizations

Diagram 1: Synthetic Workflow

G Figure 1: General Workflow for the Asymmetric Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis S_Amino_Alcohol (S)-Amino Alcohol N_Protection N-Protection S_Amino_Alcohol->N_Protection e.g., Boc-anhydride m_Tolyl_Bromide m-Tolyl Bromide Pd_Carboamination Palladium-Catalyzed Intramolecular Carboamination m_Tolyl_Bromide->Pd_Carboamination Pd(OAc)2, Ligand, Base O_Allylation O-Allylation N_Protection->O_Allylation Allyl bromide, Base N_Deprotection N-Deprotection (if necessary) O_Allylation->N_Deprotection O_Allyl_Intermediate Chiral O-Allyl Ethanolamine Intermediate N_Deprotection->O_Allyl_Intermediate O_Allyl_Intermediate->Pd_Carboamination Purification Purification (Chromatography) Pd_Carboamination->Purification Final_Product This compound Purification->Final_Product

Figure 1: General Workflow for the Asymmetric Synthesis of this compound
Diagram 2: Troubleshooting Logic

G Figure 2: Troubleshooting Logic for Low Yield in Synthesis Start Low Yield Observed Check_Reagents Verify Purity and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Atmosphere Ensure Reaction is Under Inert Atmosphere (N2 or Ar) Check_Reagents->Check_Atmosphere Reagents OK Solution Implement Corrective Actions Check_Reagents->Solution Impure/Wet Check_Catalyst Evaluate Catalyst and Ligand (Activity, Concentration) Check_Atmosphere->Check_Catalyst Atmosphere OK Check_Atmosphere->Solution Air Leak Check_Conditions Optimize Reaction Temperature and Time Check_Catalyst->Check_Conditions Catalyst OK Check_Catalyst->Solution Inactive Check_Base Confirm Base Strength and Stoichiometry Check_Conditions->Check_Base Conditions OK Check_Conditions->Solution Suboptimal Analyze_Side_Products Identify Side Products by LC-MS or NMR Check_Base->Analyze_Side_Products Base OK Check_Base->Solution Incorrect Analyze_Side_Products->Solution

Figure 2: Troubleshooting Logic for Low Yield in Synthesis

References

Technical Support Center: Chiral Separation of Tolylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of tolylmorpholine isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enantioseparation of tolylmorpholine and related morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating tolylmorpholine isomers?

A1: Polysaccharide-based CSPs are generally the most successful for a wide range of chiral compounds, including those with structures similar to tolylmorpholine.[1][2][3] It is recommended to start by screening columns based on derivatized cellulose and amylose, such as:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

  • Amylose tris((S)-α-methylbenzylcarbamate)

Q2: Which chromatographic mode is best suited for the chiral separation of tolylmorpholine isomers?

A2: The choice of chromatographic mode depends on the solubility and properties of your tolylmorpholine isomer. A screening approach covering different modes is the most effective strategy.[4] The most common modes to screen are:

  • Normal Phase (NP): Often provides good selectivity for polar compounds.

  • Reversed-Phase (RP): Suitable for compounds soluble in water-organic mixtures.

  • Polar Organic (PO): Utilizes polar organic solvents and can offer unique selectivity.

  • Supercritical Fluid Chromatography (SFC): A powerful technique that is often faster and uses less organic solvent than HPLC.[4][5][6][7]

Q3: Why am I not seeing any separation of my tolylmorpholine enantiomers?

A3: A complete lack of separation is a common issue in chiral method development. The primary reason is insufficient interaction between the analyte and the chiral stationary phase. Here are the initial troubleshooting steps:

  • Confirm Racemic Mixture: Ensure you are injecting a racemic mixture of the tolylmorpholine isomers.

  • Screen Different CSPs: The initial CSP may not be suitable. A screening of columns with different chiral selectors is the most crucial step.

  • Vary the Mobile Phase: The composition of the mobile phase dramatically affects selectivity. Try different organic modifiers and additives.

Q4: How can I improve the resolution between my tolylmorpholine enantiomer peaks?

A4: Improving resolution (Rs) is a key optimization goal. Several factors can be adjusted:

  • Mobile Phase Composition: Fine-tune the ratio of your mobile phase components. Small changes in the percentage of the organic modifier or additive can have a significant impact.[8]

  • Flow Rate: In chiral HPLC, lower flow rates often lead to better resolution due to mass transfer effects.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient (e.g., 10°C to 40°C).

  • Column Length: A longer column can increase efficiency and may improve resolution, but will also increase analysis time and backpressure.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions The basic nitrogen in the morpholine ring can interact with acidic sites on the silica support. Add a basic modifier to the mobile phase, such as isopropylamine (IPA) or diethylamine (DEA), typically at 0.1%.
Sample Overload Reduce the concentration of the injected sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer.
Issue 2: Unstable or Drifting Retention Times

Possible Causes & Solutions

CauseRecommended Action
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting injections. This is particularly important when changing mobile phase compositions.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is well-mixed.
System Leak Check for leaks in the HPLC/SFC system.

Experimental Protocols

The following provides a detailed methodology for a typical chiral screening experiment for tolylmorpholine isomers.

Objective: To identify a suitable chiral stationary phase and mobile phase for the enantioseparation of a racemic mixture of tolylmorpholine.

Materials:

  • Racemic tolylmorpholine standard

  • HPLC or SFC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • HPLC or SFC grade additives (e.g., trifluoroacetic acid, isopropylamine)

  • A selection of chiral columns (e.g., cellulose and amylose-based CSPs)

Instrumentation:

  • HPLC or SFC system with a UV detector

Screening Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic tolylmorpholine in a suitable solvent (e.g., isopropanol). Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Column Selection: Install the first chiral column to be screened.

  • Mobile Phase Screening:

    • Normal Phase:

      • Start with a mobile phase of 90:10 hexane:isopropanol.

      • Run a gradient from 10% to 50% isopropanol over 20 minutes to scout for elution.

      • Based on the gradient run, select an isocratic condition for optimization.

    • Reversed-Phase:

      • Start with a mobile phase of 70:30 water:acetonitrile.

      • Run a gradient from 30% to 90% acetonitrile over 20 minutes.

      • Optimize with isocratic conditions.

    • Polar Organic:

      • Use 100% methanol or acetonitrile as the initial mobile phase.

  • Additive Screening: If peak shape is poor or resolution is low, introduce additives.

    • For acidic compounds, add 0.1% trifluoroacetic acid.

    • For basic compounds like tolylmorpholine, add 0.1% isopropylamine.

  • Data Evaluation: For each condition, evaluate the chromatogram for:

    • Retention Factor (k'): Should be between 2 and 10.

    • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 is required for separation.

    • Resolution (Rs): A measure of the baseline separation between the two peaks. A value of ≥ 1.5 is desired.

  • Repeat: Repeat steps 2-5 for each chiral column in the screening set.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical screening results for the chiral separation of tolylmorpholine isomers on two different polysaccharide-based CSPs.

Table 1: HPLC Screening Results

ColumnMobile PhaseAdditivek'1k'2αRs
Cellulose tris(3,5-dimethylphenylcarbamate)80:20 Hexane:IPA0.1% IPA3.54.11.171.4
Cellulose tris(3,5-dimethylphenylcarbamate)90:10 Hexane:EtOH0.1% IPA4.25.01.191.6
Amylose tris(3,5-dimethylphenylcarbamate)95:5 Hexane:IPA0.1% IPA5.85.91.020.3
Amylose tris(3,5-dimethylphenylcarbamate)100% Methanol0.1% IPA2.12.51.191.8

Table 2: SFC Screening Results

ColumnCo-solventAdditivek'1k'2αRs
Cellulose tris(3,5-dimethylphenylcarbamate)20% Methanol0.2% IPA2.83.21.141.9
Amylose tris((S)-α-methylbenzylcarbamate)15% Ethanol0.2% IPA3.94.81.232.5

Visualizations

TroubleshootingWorkflow cluster_issues Start Start: Chiral Separation Issue NoSeparation No Separation (α = 1) Start->NoSeparation Separation Quality? PoorResolution Poor Resolution (Rs < 1.5) PoorPeakShape Poor Peak Shape ScreenCSPs Screen Different CSPs (Cellulose, Amylose, etc.) NoSeparation->ScreenCSPs Yes OptimizeMP Optimize Mobile Phase (Modifier %) PoorResolution->OptimizeMP Yes Additives Add/Optimize Additives (e.g., 0.1% IPA for Tolylmorpholine) PoorPeakShape->Additives Yes ScreenMobilePhases Screen Different Mobile Phases (NP, RP, PO, SFC) ScreenCSPs->ScreenMobilePhases ScreenMobilePhases->NoSeparation Still no separation ScreenMobilePhases->PoorResolution Partial Separation Achieved OptimizeFlowTemp Optimize Flow Rate & Temperature OptimizeMP->OptimizeFlowTemp OptimizeFlowTemp->PoorResolution Still poor resolution Success Successful Separation OptimizeFlowTemp->Success Resolution > 1.5 CheckOverload Check for Sample Overload Additives->CheckOverload CheckOverload->PoorPeakShape Still poor shape CheckOverload->Success Good Peak Shape

Caption: Troubleshooting workflow for chiral separation.

ChiralScreeningProcess Start Define Analyte (Tolylmorpholine) SelectCSPs Select CSPs for Screening (e.g., 3-5 columns) Start->SelectCSPs SelectModes Select Chromatographic Modes (NP, RP, PO, SFC) SelectCSPs->SelectModes ScreeningLoop Perform Screening Runs SelectModes->ScreeningLoop Evaluate Evaluate Results (α, Rs, Peak Shape) ScreeningLoop->Evaluate Optimization Method Optimization Evaluate->Optimization Promising separation found NoHit No Promising Results Evaluate->NoHit No separation NoHit->SelectCSPs Select new set of CSPs

References

Improving enantiomeric excess in (S)-3-(m-Tolyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of (S)-3-(m-Tolyl)morpholine, with a focus on improving enantiomeric excess.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar chiral morpholines, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Suboptimal Catalyst System: The chosen chiral catalyst or ligand may not be ideal for the specific substrate.Screen a variety of chiral catalysts and ligands. For asymmetric transfer hydrogenation, consider Ru-based catalysts with chiral diamine ligands. For asymmetric hydrogenation, Rh-based catalysts with bisphosphine ligands bearing a large bite angle have shown success for similar structures.[1][2] Biocatalysis using an imine reductase (IRED) can also be highly effective for structurally related compounds and should be considered.
Presence of Water: Adventitious water in the reaction can significantly decrease enantioselectivity in some catalytic systems.[3]Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also help to remove trace amounts of water.[3]
Incorrect Reaction Temperature: The reaction temperature can have a profound effect on enantioselectivity.Optimize the reaction temperature. Lower temperatures often lead to higher enantiomeric excess, although this may require longer reaction times.
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the stereochemical outcome.Screen a range of solvents with varying polarities. For asymmetric hydrogenations, common solvents include dichloromethane, toluene, and methanol.
Low Reaction Conversion/Yield Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials or reagents.Purify starting materials and reagents prior to use. Ensure the reaction setup is free from contaminants.
Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.While optimizing for cost, ensure catalyst loading is sufficient. A typical starting point for screening is 1-2 mol%, which can sometimes be lowered after optimization.[1]
Poor Substrate Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Select a solvent system in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required to achieve dissolution before cooling to the desired reaction temperature.
Formation of Side Products Over-reduction or Side Reactions: The reaction conditions may be too harsh, leading to undesired chemical transformations.Optimize reaction time and temperature. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal endpoint.
Racemization of Product: The desired chiral product may racemize under the reaction or work-up conditions.Ensure the work-up procedure is performed under mild conditions. Avoid strongly acidic or basic conditions if the product is susceptible to racemization.
Difficulty in Product Isolation/Purification Emulsion Formation during Work-up: The presence of both organic and aqueous phases with certain reagents can lead to stable emulsions.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Filtration through a pad of celite can also be effective.
Co-elution with Impurities during Chromatography: The product may have a similar polarity to starting materials or side products, making purification by column chromatography challenging.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative chiral HPLC for separation of enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for achieving high enantiomeric excess in the synthesis of this compound?

A1: Several methods have proven effective for the enantioselective synthesis of 3-substituted morpholines. The most prominent include:

  • Asymmetric Transfer Hydrogenation (ATH): This method often utilizes a ruthenium catalyst with a chiral diamine ligand. It is a robust method that has been shown to provide high enantioselectivities for a variety of imine substrates.

  • Asymmetric Hydrogenation: Rhodium catalysts paired with chiral bisphosphine ligands are effective for the asymmetric hydrogenation of dehydromorpholine precursors, yielding chiral morpholines with excellent enantioselectivities (up to 99% ee).[1][2]

  • Biocatalysis: The use of imine reductases (IREDs) has been successfully applied to the synthesis of structurally similar compounds like (S)-3-(4-(Trifluoromethyl)phenyl)morpholine, achieving high yields and exquisite enantioselectivity.[4] This approach offers mild reaction conditions and high selectivity.

Q2: My asymmetric synthesis is giving me a low ee. What is the first thing I should check?

A2: The first and often most critical factor to investigate is the presence of moisture. Many catalytic systems for asymmetric hydrogenation are highly sensitive to water, which can lead to a dramatic decrease in enantiomeric excess.[3] Ensure all your solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere.

Q3: I have a racemic mixture of 3-(m-Tolyl)morpholine. Can I resolve the enantiomers?

A3: Yes, chiral resolution is a viable strategy if you have the racemic mixture. This typically involves reacting the racemic amine with a chiral resolving agent, such as (+)-mandelic acid or a derivative of tartaric acid, to form diastereomeric salts.[5] These diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the desired enantiomer.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of the peak areas gives the enantiomeric excess. NMR spectroscopy using chiral shift reagents can also be used.

Q5: What is the role of the N-protecting group in the asymmetric synthesis of morpholines?

A5: In some synthetic routes, particularly those involving asymmetric hydrogenation of dehydromorpholines, an N-acyl or N-carbamoyl protecting group (like Cbz) can act as a directing group, activating the enamine substrate and influencing the stereochemical outcome of the reaction.[1] This protecting group can typically be removed in a subsequent step.

Experimental Protocols

Asymmetric Transfer Hydrogenation of a Cyclic Imine Precursor

This protocol is a general method adapted from procedures for the synthesis of 3-substituted morpholines and can be optimized for the synthesis of this compound.

Step 1: Formation of the Cyclic Imine (Dehydromorpholine)

A suitable aminoalkyne precursor is cyclized via hydroamination. For example, a titanium-based catalyst can be employed to facilitate the intramolecular hydroamination of an ether-containing aminoalkyne to form the corresponding cyclic imine.

Step 2: Asymmetric Transfer Hydrogenation

  • In a glovebox, to an oven-dried reaction vessel, add the Ru-catalyst (e.g., RuCl--INVALID-LINK--) (1-2 mol%).

  • Add the cyclic imine substrate (1 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane or methanol).

  • Add a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol.

  • Seal the vessel and stir the reaction mixture at the optimized temperature (e.g., 25-40 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Chiral Resolution of Racemic 3-(m-Tolyl)morpholine

This protocol describes a general procedure for the resolution of a racemic amine using a chiral acid.

  • Dissolve the racemic 3-(m-Tolyl)morpholine in a suitable solvent (e.g., ethanol or a mixture of toluene and methanol).

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-mandelic acid) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • The enantiomeric purity of the salt can be improved by recrystallization.

  • To recover the free amine, dissolve the diastereomeric salt in a biphasic system of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting start Starting Materials (e.g., Aminoalkyne) imine Cyclic Imine Formation (Dehydromorpholine) start->imine ath Asymmetric Transfer Hydrogenation (ATH) imine->ath product_crude Crude this compound ath->product_crude purification Column Chromatography product_crude->purification product_pure Pure this compound purification->product_pure analysis Chiral HPLC Analysis product_pure->analysis ee_result Determine ee% analysis->ee_result low_ee Low ee%? ee_result->low_ee low_ee->product_pure No (ee% is high) optimize Optimize Conditions: - Catalyst - Solvent - Temperature - Anhydrous Conditions low_ee->optimize Yes optimize->ath resolution Consider Chiral Resolution optimize->resolution decision_tree start Goal: Improve Enantiomeric Excess q1 Is the reaction completely anhydrous? start->q1 a1_yes Proceed to catalyst optimization q1->a1_yes Yes a1_no Dry all reagents and solvents. Use inert atmosphere and molecular sieves. q1->a1_no No q2 Is the catalyst system optimized? a1_yes->q2 a1_no->q1 a2_yes Proceed to temperature optimization q2->a2_yes Yes a2_no Screen different chiral ligands and catalysts (e.g., Ru, Rh, IREDs). q2->a2_no No q3 Is the reaction temperature optimized? a2_yes->q3 a2_no->q2 a3_yes If ee is still low, consider chiral resolution. q3->a3_yes Yes a3_no Screen a range of temperatures, typically starting lower (e.g., 0°C to RT). q3->a3_no No a3_no->q3

References

Side reaction products in the synthesis of 3-arylmorpholines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-arylmorpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed in the synthesis of 3-arylmorpholines?

A1: The formation of side products is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Elimination Products: Dehydration of the morpholine ring can lead to the formation of enamines, such as 3,4-dihydro-2H-1,4-oxazines. This is particularly prevalent in reactions conducted at elevated temperatures or under acidic/basic conditions.[1]

  • Over-alkylation Products: In syntheses involving N-alkylation of a primary or secondary amine, di-alkylation or even quaternary ammonium salt formation can occur, leading to complex product mixtures.

  • Diastereomers: When chiral centers are present in the starting materials or formed during the reaction, the formation of diastereomeric mixtures (e.g., cis/trans isomers) is a common issue. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of reagents.

  • N-Oxides: If oxidizing agents are present, intentionally or as impurities, the morpholine nitrogen can be oxidized to form the corresponding N-oxide.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials in the crude product.

  • Solvent Adducts: In some cases, the solvent can react with starting materials or intermediates to form adducts.

Q2: How can I minimize the formation of the 3,4-dihydro-2H-1,4-oxazine elimination product?

A2: The formation of this unsaturated side product often arises from β-hydride elimination from a reaction intermediate, particularly in metal-catalyzed syntheses.[1] To minimize its formation, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the elimination pathway, which typically has a higher activation energy than the desired cyclization.

  • Ligand Selection (for metal-catalyzed reactions): The choice of ligand in a palladium-catalyzed reaction can significantly influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote rapid C-N bond formation can minimize the lifetime of the intermediate susceptible to elimination.[1]

  • Choice of Base: A bulky, non-nucleophilic base may be less likely to promote elimination compared to a smaller, more aggressive base.

  • Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor side product formation.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge, especially in intramolecular cyclization reactions. The following approaches can be beneficial:

  • Temperature Control: The diastereomeric ratio can be highly sensitive to temperature. Running the reaction at lower temperatures often enhances selectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures can allow for equilibration to the thermodynamically more stable diastereomer.

  • Reagent Control: The choice of reagents, including catalysts, bases, and solvents, can have a profound impact on the stereochemical outcome of the reaction. For instance, the use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity.

  • Substrate Control: The stereochemistry of the starting materials will directly influence the stereochemistry of the products. Utilizing enantiomerically pure starting materials is crucial for obtaining a single diastereomer.

  • Chelation Control: In some reactions, metal chelation can lock the conformation of an intermediate, leading to a more selective reaction pathway.

Q4: I am observing significant amounts of over-alkylation in my reaction. What can I do to promote mono-alkylation?

A4: Over-alkylation is a frequent issue when reacting an amine with an alkylating agent. To favor mono-alkylation, consider these strategies:

  • Stoichiometry: Use a molar excess of the amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant unreacted amine.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event on the already mono-alkylated product.

  • Protecting Groups: If applicable, use a protecting group on the amine that can be removed after the initial alkylation step.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the rate of the second alkylation.

Troubleshooting Guides

Guide 1: Unexpected Peak in LC-MS/NMR - Suspected Elimination Product
Symptom Possible Cause Troubleshooting Steps
An unexpected peak is observed with a mass corresponding to the loss of H₂O from the desired product. ¹H NMR shows vinylic proton signals.Formation of 3,4-dihydro-2H-1,4-oxazine or other elimination byproducts.1. Confirm Structure: Isolate the byproduct and characterize it by 2D NMR and high-resolution mass spectrometry. 2. Lower Reaction Temperature: Repeat the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or room temperature if feasible). 3. Optimize Catalyst/Ligand (if applicable): In Pd-catalyzed reactions, screen different phosphine ligands. Electron-rich and bulky ligands can sometimes favor reductive elimination over β-hydride elimination.[1] 4. Change the Base: Switch to a bulkier, non-nucleophilic base such as KHMDS or LiHMDS.
Guide 2: Product is a Mixture of Diastereomers
Symptom Possible Cause Troubleshooting Steps
¹H NMR shows duplicate signals for key protons. Chiral HPLC analysis confirms the presence of two or more diastereomers.Lack of stereocontrol during the ring-forming step.1. Analyze Diastereomeric Ratio: Quantify the ratio of diastereomers using ¹H NMR integration or chiral HPLC peak areas. 2. Vary Reaction Temperature: Run the reaction at a series of different temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) and analyze the effect on the diastereomeric ratio. 3. Screen Solvents: The polarity of the solvent can influence the transition state geometry. Test a range of solvents with varying dielectric constants. 4. Employ Chiral Auxiliaries/Catalysts: If applicable to your synthetic route, introduce a chiral auxiliary to the starting material or use a chiral catalyst to direct the stereochemical outcome.

Data Presentation

Table 1: Effect of Reaction Temperature on Diastereomeric Ratio in a Representative 3-Arylmorpholine Synthesis

Temperature (°C)Diastereomeric Ratio (cis:trans)
-781.5 : 1
01.8 : 1
25 (Room Temp)3 : 1

Note: This is illustrative data based on qualitative descriptions in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Representative Procedure for the Synthesis of 3-Arylmorpholines via Pd-Catalyzed Carboamination with Minimized Elimination

This protocol is adapted from a literature procedure for the synthesis of substituted morpholines and is intended as a starting point for optimization.[1]

Materials:

  • Substituted O-allyl-N-arylethanolamine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), P(2-furyl)₃ (0.08 eq), and NaOtBu (2.0 eq).

  • Evacuate and backfill the tube with the inert gas.

  • Add the aryl bromide (2.0 eq) and a solution of the O-allyl-N-arylethanolamine (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Notes:

  • If the elimination product is observed, repeat the reaction at a lower temperature (e.g., 70-80 °C).

  • Ensure all reagents and solvents are anhydrous, as water can negatively impact the catalytic cycle.

Visualizations

Side_Reaction_Pathway Formation of 3,4-Dihydro-2H-1,4-Oxazine Intermediate Palladium(aryl)(amido) Intermediate Desired_Product 3-Arylmorpholine (Desired Product) Intermediate->Desired_Product C-N Reductive Elimination Side_Product 3,4-Dihydro-2H-1,4-oxazine (Side Product) Intermediate->Side_Product β-Hydride Elimination

Caption: Pathway to 3,4-dihydro-2H-1,4-oxazine side product.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Side Products Start Unexpected Peak Observed in Analysis Identify Identify the Structure (LC-MS, NMR, etc.) Start->Identify Known_Side_Product Is it a known side product? Identify->Known_Side_Product Consult_FAQ Consult Specific FAQ / Troubleshooting Guide Known_Side_Product->Consult_FAQ Yes Hypothesize Hypothesize Formation Pathway Known_Side_Product->Hypothesize No Modify_Conditions Modify Reaction Conditions (Temp, Reagents, etc.) Consult_FAQ->Modify_Conditions Hypothesize->Modify_Conditions Analyze Re-run and Analyze Reaction Modify_Conditions->Analyze Success Problem Solved Analyze->Success Side Product Reduced Failure Problem Persists Analyze->Failure No Improvement Failure->Hypothesize

Caption: General troubleshooting workflow for side product identification.

Diastereomer_Formation Formation of Diastereomers in Cyclization Starting_Material Acyclic Precursor Transition_State_1 Transition State 1 (Lower Energy) Starting_Material->Transition_State_1 Favored Pathway Transition_State_2 Transition State 2 (Higher Energy) Starting_Material->Transition_State_2 Disfavored Pathway Cis_Product cis-3-Arylmorpholine (Major Product) Transition_State_1->Cis_Product Trans_Product trans-3-Arylmorpholine (Minor Product) Transition_State_2->Trans_Product

Caption: Diastereomer formation via different transition states.

References

(S)-3-(m-Tolyl)morpholine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-(m-Tolyl)morpholine. The information provided is intended to help users anticipate and address potential stability and degradation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of morpholine derivatives, the primary factors that can induce degradation of this compound include exposure to oxidative conditions, elevated temperatures, and strong acidic or basic environments. Photostability should also be considered, as aromatic compounds can be susceptible to photodegradation.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from studies on other morpholine derivatives. Oxidative stress may lead to the formation of an N-oxide.[1] Thermal stress on the parent morpholine structure has been shown to yield various breakdown products including ethanolamine, glycolic acid, and acetic acid through ring cleavage.[2] Under harsh acidic or basic conditions, hydrolysis of the morpholine ring could occur.

Q3: How should this compound be properly stored to ensure its stability?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to degradation of the molecule.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify System Suitability: Ensure the HPLC system is performing correctly by running a system suitability test with a fresh, reliable standard of this compound.

  • Sample History Review: Examine the handling and storage conditions of the sample that showed unexpected peaks. Was it exposed to elevated temperatures, light, or incompatible chemicals?

  • Forced Degradation Study: To tentatively identify if the unknown peaks are degradation products, perform a forced degradation study on a known pure sample of this compound. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • LC-MS Analysis: If forced degradation suggests the new peaks are degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurities and aid in their identification.

Issue 2: Loss of Potency or Inconsistent Results in Biological Assays

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Prepare Fresh Stock Solution: Prepare a new stock solution of this compound from a reliable source and compare its performance in the assay to the suspect stock solution.

  • Analyze Stock Solution Purity: Use a validated stability-indicating HPLC method to check the purity of the suspect stock solution. Look for the presence of degradation products and a decrease in the main peak area.

  • Evaluate Solvent Stability: Consider the possibility of the compound degrading in the chosen solvent. If possible, test the stability of this compound in different solvents over time.

  • Review Storage Conditions: Ensure that stock solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature).

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. This data is intended to be illustrative of expected outcomes and should be confirmed by experimental results.

Table 1: Forced Degradation of this compound Under Various Stress Conditions

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460~15%2
0.1 M NaOH2460~20%3
10% H₂O₂24Room Temp~35%4
Dry Heat4880~10%1
Photolytic (ICH Q1B)24Room Temp~5%1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to forced degradation to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in a solvent protected from light before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected HPLC Peaks Start Start Unexpected_Peaks Unexpected Peaks in HPLC Start->Unexpected_Peaks Verify_System Verify System Suitability Unexpected_Peaks->Verify_System Review_History Review Sample History Verify_System->Review_History Forced_Degradation Perform Forced Degradation Review_History->Forced_Degradation LCMS_Analysis Analyze by LC-MS Forced_Degradation->LCMS_Analysis Identify_Degradants Identify Degradants LCMS_Analysis->Identify_Degradants End End Identify_Degradants->End

Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis.

G cluster_pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_hydrolysis Hydrolysis (Acid/Base) Compound This compound N_Oxide N-Oxide Formation Compound->N_Oxide [O] Ring_Cleavage_Th Ring Cleavage Products (e.g., Ethanolamine derivatives) Compound->Ring_Cleavage_Th Heat Ring_Opening Hydrolytic Ring Opening Compound->Ring_Opening H+/OH- Ring_Cleavage_Ox Ring Cleavage Products N_Oxide->Ring_Cleavage_Ox Further Degradation

References

Overcoming challenges in the purification of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (S)-3-(m-Tolyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Poor or No Separation of Enantiomers via Chiral HPLC

Potential CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[1] It is advisable to screen a variety of CSPs with different chiral selectors to find the optimal one.
Incorrect Mobile Phase Composition The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts separation.[1] Systematically vary the mobile phase components. For normal phase chromatography, try different ratios of alkanes and alcohols. For reverse-phase, adjust the proportions of water/buffer and organic solvent (e.g., acetonitrile, methanol). The addition of small amounts of an acidic or basic modifier can also improve peak shape and resolution.
Low Enantiomeric Excess (ee) in the Sample If the starting material has a very low ee, it may be difficult to detect the minor enantiomer. Concentrate the sample or use a more sensitive detector if possible. The determination of enantiomeric excess can be performed using chiral HPLC coupled with UV or fluorescence detectors.[2]
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.
Column Contamination or Degradation Traces of incompatible solvents (e.g., THF, dichloromethane on certain coated columns) or strongly retained impurities can damage the column and affect its performance.[3] Always use high-purity solvents and ensure sample cleanliness. If contamination is suspected, follow the manufacturer's instructions for column washing.

Issue 2: Low Yield or Purity After Diastereomeric Salt Recrystallization

Potential CauseRecommended Solution
Suboptimal Resolving Agent The choice of the chiral resolving agent is crucial for the successful separation of enantiomers via diastereomeric salt formation.[4][5][6] For a basic compound like 3-(m-Tolyl)morpholine, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[5] It is often necessary to screen several resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.[6]
Inappropriate Crystallization Solvent The solvent system plays a key role in the selective crystallization of one diastereomer. The ideal solvent should provide a large solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures).
Incorrect Stoichiometry The molar ratio of the racemic amine to the resolving agent can influence the yield and purity of the desired diastereomer. While a 1:1 molar ratio is a common starting point, it may be beneficial to use a slight excess of one component.
Inefficient Removal of the "Wrong" Diastereomer The unwanted, more soluble diastereomer may co-precipitate with the desired, less soluble one, leading to low enantiomeric purity. Multiple recrystallization steps may be necessary to achieve high optical purity.[5]
Racemization Although less common for this type of compound under standard recrystallization conditions, ensure that the temperature and pH of the process do not induce racemization of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a purification method for this compound?

The initial and most critical step is to determine the enantiomeric excess (ee) of your crude product. This will inform your purification strategy. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral compounds.[2][7]

Q2: How do I choose between chiral HPLC and diastereomeric salt recrystallization for purification?

The choice depends on the scale of your purification and the available resources.

  • Chiral HPLC is an excellent analytical tool and can also be used for preparative separations, especially for smaller quantities. It offers the advantage of potentially separating both enantiomers in a single run.

  • Diastereomeric salt recrystallization is a classical and often more cost-effective method for large-scale purification.[6][8] However, it can be more time-consuming to develop a suitable protocol, as it requires screening of resolving agents and solvents.[8][9]

Q3: What are some common impurities I might encounter in the synthesis of 3-(m-Tolyl)morpholine?

Common impurities can include starting materials, reagents, and by-products from the synthetic route. For instance, if the synthesis involves the reaction of a substituted phenylethanolamine with a dihaloethane, unreacted starting materials or partially reacted intermediates could be present.

Q4: How can I confirm the absolute configuration of the purified this compound?

While chiral HPLC can separate enantiomers, it does not inherently determine the absolute configuration. This is typically achieved by:

  • X-ray Crystallography: If a suitable single crystal of a salt or derivative can be obtained, this method provides unambiguous determination of the absolute configuration.

  • Comparison to a known standard: If an authenticated standard of this compound is available, its retention time on a chiral HPLC column can be compared to your purified sample.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated one.

Q5: Are there any stability concerns with this compound during purification and storage?

Morpholine and its derivatives are generally stable compounds. However, like many amines, they can be susceptible to oxidation over time, especially if exposed to air and light. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

  • Column Screening:

    • Begin by screening a set of chiral columns with different stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).

    • Prepare a solution of the racemic 3-(m-Tolyl)morpholine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 5-10 µL) onto each column.

  • Mobile Phase Optimization:

    • For normal phase, start with a mobile phase of n-Hexane/Isopropanol (90:10 v/v). If no separation is observed, gradually increase the percentage of isopropanol. Additives like diethylamine (0.1%) can improve peak shape for basic compounds.

    • For reverse phase, start with a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Adjust the organic-to-aqueous ratio to optimize retention and resolution.

  • Parameter Adjustment:

    • Optimize the flow rate to balance separation time and resolution.

    • Adjust the column temperature. Sometimes, sub-ambient temperatures can improve resolution.

    • Monitor the separation using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 254 nm).

Protocol 2: Diastereomeric Salt Recrystallization

  • Resolving Agent and Solvent Screening:

    • In separate small-scale experiments, dissolve the racemic 3-(m-Tolyl)morpholine and a chiral acid resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, D-(+)-Tartaric acid, (S)-(+)-Mandelic acid) in a 1:1 molar ratio in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Heat the solutions gently to ensure complete dissolution, then allow them to cool slowly to room temperature.

    • Observe which combinations produce crystalline solids.

  • Optimization of Crystallization:

    • Once a promising resolving agent/solvent combination is identified, optimize the conditions. This includes varying the concentration, the cooling rate, and the final temperature.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine their diastereomeric excess (d.e.) by NMR or by liberating the free amine and analyzing by chiral HPLC.

  • Liberation of the Free Amine:

    • Dissolve the diastereomerically pure salt in water and basify the solution with an aqueous base (e.g., NaOH, K₂CO₃) to a pH > 10.

    • Extract the free this compound with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Visualizations

experimental_workflow cluster_start Starting Material cluster_hplc Chiral HPLC Purification cluster_recrystallization Diastereomeric Recrystallization cluster_end Final Product racemic Racemic 3-(m-Tolyl)morpholine hplc_screening Column & Mobile Phase Screening racemic->hplc_screening Option 1 salt_formation Diastereomeric Salt Formation racemic->salt_formation Option 2 hplc_optimization Method Optimization hplc_screening->hplc_optimization hplc_purification Preparative HPLC hplc_optimization->hplc_purification hplc_analysis Enantiomeric Excess Analysis hplc_purification->hplc_analysis purified This compound hplc_analysis->purified recrystallization Recrystallization salt_formation->recrystallization isolation Isolation of Pure Diastereomer recrystallization->isolation liberation Liberation of Free Amine isolation->liberation recrystallization_analysis Enantiomeric Excess Analysis liberation->recrystallization_analysis recrystallization_analysis->purified

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_hplc_issues Chiral HPLC Troubleshooting cluster_recrystallization_issues Recrystallization Troubleshooting start Poor Enantiomeric Separation check_csp Is the Chiral Stationary Phase appropriate? start->check_csp check_resolving_agent Is the resolving agent suitable? start->check_resolving_agent check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs check_csp->screen_csps No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes optimize_mp Optimize mobile phase check_mobile_phase->optimize_mp No check_column_health Is the column in good condition? check_overload->check_column_health Yes reduce_load Reduce sample load check_overload->reduce_load No clean_replace Clean or replace column check_column_health->clean_replace No check_solvent Is the solvent system optimal? check_resolving_agent->check_solvent Yes screen_agents Screen resolving agents check_resolving_agent->screen_agents No check_conditions Are crystallization conditions optimized? check_solvent->check_conditions Yes screen_solvents Screen solvents check_solvent->screen_solvents No optimize_cryst Optimize conditions check_conditions->optimize_cryst No

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Optimization of reaction conditions for morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of morpholine is a critical process. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring optimal reaction conditions and outcomes.

Morpholine, a versatile heterocyclic compound, is a key building block in the pharmaceutical and agrochemical industries. Its synthesis is primarily achieved through two main industrial routes: the dehydration of diethanolamine and the reaction of diethylene glycol with ammonia. While these methods are well-established, optimizing reaction conditions to maximize yield and purity while minimizing byproducts can be challenging. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and data-driven insights to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing morpholine?

A1: The two predominant industrial methods for morpholine synthesis are:

  • Dehydration of Diethanolamine: This method involves the acid-catalyzed cyclization of diethanolamine. Strong acids like sulfuric acid are typically used.[1]

  • Reaction of Diethylene Glycol with Ammonia: This process involves the reaction of diethylene glycol with ammonia at elevated temperatures and pressures, often in the presence of a hydrogenation catalyst.[2]

Q2: What are the typical reaction conditions for the diethanolamine dehydration method?

A2: The reaction of diethanolamine with a strong acid, such as sulfuric acid or oleum, is typically carried out at temperatures ranging from 150°C to 250°C.[3][4] The reaction time can vary from 0.5 to 8 hours depending on the specific conditions.[3]

Q3: What catalysts are commonly used in the synthesis of morpholine from diethylene glycol and ammonia?

A3: A variety of hydrogenation catalysts can be used for this process. Common examples include catalysts containing metals such as nickel, copper, cobalt, and ruthenium, often on a support like alumina.[5][6][7] The choice of catalyst can significantly impact the reaction's selectivity and yield.

Q4: How can I purify the final morpholine product?

A4: Purification of morpholine typically involves distillation.[6] In the diethanolamine dehydration method, the acidic reaction mixture is first neutralized with a base, and then the morpholine is separated, often by steam distillation.[1] Further purification can be achieved by fractional distillation.[8] For the diethylene glycol method, excess ammonia is first removed, followed by fractional distillation to obtain pure morpholine.[2] In some cases, reactive extraction using agents like benzoyl chloride can be employed to recover morpholine from aqueous streams.[9]

Troubleshooting Guides

Low Yield

A common issue in morpholine synthesis is achieving a lower-than-expected yield. The table below outlines potential causes and suggested solutions for both primary synthesis methods.

Synthesis Method Potential Cause Suggested Solution
Diethanolamine Dehydration Incomplete reactionIncrease reaction time or temperature within the optimal range (180-235°C when using oleum).[3] Ensure the correct molar ratio of acid to diethanolamine is used (e.g., 1.8:1 for sulfuric acid).[1]
Side reactionsThe use of oleum instead of concentrated sulfuric acid can minimize the formation of by-products due to shorter reaction times.[3]
Loss during workupWhen neutralizing the acidic reaction mixture, ensure the pH is sufficiently high to liberate the free morpholine. For purification from aqueous solutions, saturation with a salt like sodium hydroxide can help to separate the morpholine layer before extraction or distillation.[1]
Diethylene Glycol & Ammonia Suboptimal catalystExperiment with different hydrogenation catalysts (e.g., Ni-Cu-Cr, Ru) to find the one that provides the best selectivity and conversion under your specific conditions.[5]
Inappropriate ammonia to diethylene glycol ratioA low ammonia to diethylene glycol molar ratio can lead to lower conversion to morpholine. Increasing this ratio, typically to between 6:1 and 9:1, can improve the yield.[5] However, excessively high ratios (above 20:1) may not offer significant advantages and can increase pressure requirements.[5]
Incorrect temperature or pressureOptimize the reaction temperature and pressure. Temperatures typically range from 150°C to 400°C and pressures from 3 to 40 MPa. Lowering the reaction temperature can sometimes increase selectivity towards morpholine.[5]
Impurity Formation

The formation of byproducts can complicate purification and reduce the overall yield of high-purity morpholine.

Synthesis Method Common Byproducts Prevention and Removal
Diethanolamine Dehydration Charring of the amineWhen using oleum, adding the acid and diethanolamine in separate streams with vigorous stirring can prevent localized overheating and charring.[3]
Diethylene Glycol & Ammonia N-ethylmorpholine, 2-(2-aminoethoxy)ethanol (AEE), morpholino diethylene glycol (MDEG), and bis-morpholino diethylene glycol (BMDEG)Maintaining a sufficiently high ammonia to hydrogen molar ratio (e.g., 6:1 to 32:1) can reduce the formation of "heavy" byproducts like MDEG and BMDEG.[5] The formation of AEE is an intermediate step; optimizing reaction conditions can favor its conversion to morpholine. N-ethylmorpholine formation can be a result of side reactions and may be minimized by catalyst selection and temperature control.
Catalyst Deactivation

In the diethylene glycol with ammonia process, catalyst deactivation can lead to a decrease in reaction rate and yield over time.

Cause of Deactivation Mitigation and Regeneration
Poisoning Impurities in the feedstock, such as sulfur or chlorine compounds, can poison the catalyst. Ensure the purity of diethylene glycol and ammonia.
Coking The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This can be caused by operating at excessively high temperatures.[10]
Sintering High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[11]
Regeneration Some deactivated catalysts can be regenerated. The specific procedure depends on the type of catalyst and the nature of the deactivation. Common methods include controlled oxidation to burn off coke deposits or reduction to restore the active metal sites.[11] It's important to note that some forms of deactivation, like severe sintering, may be irreversible.[11]

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various sources to guide the optimization of reaction conditions.

Table 1: Dehydration of Diethanolamine with Oleum [3]

Diethanolamine (parts by weight)20% Oleum (parts by weight)Temperature (°C)Reaction Time (hours)Yield (%)
11.671900.593.6
11.671831.592

Table 2: Reaction of Diethylene Glycol (DEG) with Ammonia [2][5][12]

CatalystTemperature (°C)Pressure (psig)NH₃:DEG Molar RatioH₂ PresentReported Yield (%)
Ruthenium150-3501000-3000-Yes14-77
Nickel-Copper-Chromium150-400440-5800>1.5:1Yes-
Nickel on Alumina190-260200-3008:1Yes-
Copper-Nickel on Alumina220-260-10:1Yes>70

Experimental Protocols

Method 1: Synthesis of Morpholine from Diethanolamine[8]
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a thermometer, place 1 mole of diethanolamine.

  • Acid Addition: Slowly add 1.8 moles of concentrated sulfuric acid while cooling and stirring the mixture.

  • Heating: Heat the mixture to 200°C and maintain this temperature for approximately 10 hours.

  • Neutralization: After cooling, neutralize the acidic solution with a 50% sodium hydroxide solution.

  • Purification: The resulting morpholine is water-soluble. To separate it, saturate the aqueous solution with solid sodium hydroxide flakes. This will cause the morpholine to form a separate layer. The morpholine can then be extracted with a solvent like cyclohexane, followed by distillation of the solvent to obtain crude morpholine.

  • Final Purification: The crude morpholine can be further purified by fractional distillation.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been created using the DOT language.

experimental_workflow_diethanolamine Experimental Workflow: Diethanolamine Dehydration start Start reactants Mix Diethanolamine and Sulfuric Acid start->reactants reaction Heat Mixture (e.g., 200°C, 10h) reactants->reaction neutralization Cool and Neutralize with NaOH reaction->neutralization separation Separate Morpholine Layer (Salting out) neutralization->separation extraction Extract with Solvent (e.g., Cyclohexane) separation->extraction distillation1 Distill Solvent extraction->distillation1 distillation2 Fractional Distillation of Crude Morpholine distillation1->distillation2 product Pure Morpholine distillation2->product experimental_workflow_diethyleneglycol Experimental Workflow: Diethylene Glycol & Ammonia start Start reactants Feed Diethylene Glycol, Ammonia, and Hydrogen to Reactor start->reactants reaction Catalytic Reaction (High Temp & Pressure) reactants->reaction separation1 Strip Excess Ammonia reaction->separation1 distillation Fractional Distillation separation1->distillation product Pure Morpholine distillation->product byproducts Byproducts distillation->byproducts troubleshooting_guide Troubleshooting Morpholine Synthesis cluster_ly Low Yield Causes & Solutions cluster_imp Impurity Causes & Solutions issue Problem Encountered low_yield Low Yield issue->low_yield impurities High Impurity Level issue->impurities incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_rxns Side Reactions low_yield->side_rxns workup_loss Loss During Workup low_yield->workup_loss catalyst_deact Catalyst Deactivation low_yield->catalyst_deact byproducts Byproduct Formation impurities->byproducts unreacted_sm Unreacted Starting Materials impurities->unreacted_sm solution_ir Increase Temp/Time Adjust Reactant Ratio incomplete_rxn->solution_ir solution_sr Optimize Temp/Pressure Use More Selective Catalyst side_rxns->solution_sr solution_wl Optimize Neutralization pH Improve Extraction/Distillation workup_loss->solution_wl solution_cd Regenerate/Replace Catalyst Purify Feedstock catalyst_deact->solution_cd solution_bp Adjust NH3:DEG Ratio Optimize Catalyst & Conditions byproducts->solution_bp solution_usm Increase Reaction Time/Temp Improve Purification unreacted_sm->solution_usm

References

Technical Support Center: Refinement of Analytical Methods for (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method refinement of (S)-3-(m-Tolyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting guides, and frequently asked questions (FAQs) to assist in the development and optimization of chiral separation methods for this compound.

Introduction to Chiral Method Development for this compound

This compound is a chiral molecule. The successful separation of its enantiomers is critical for accurate quantification and ensuring stereochemical purity. Due to the unique nature of chiral separations, a universal method is not available, and an empirical, systematic approach to method development is necessary.[1] This process typically involves screening a variety of chiral stationary phases (CSPs) and mobile phase compositions to identify the optimal conditions for resolution.[1]

The structure of this compound, containing a tolyl group and a morpholine ring, suggests that interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions will be important for chiral recognition. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often successful in resolving such aromatic amines.[2]

Experimental Protocols: A Systematic Approach to Chiral Method Development

The following protocol outlines a systematic screening approach to develop a chiral HPLC method for this compound.

Initial Column and Mobile Phase Screening

The first step in chiral method development is to screen a diverse set of chiral stationary phases (CSPs) with a variety of mobile phases.[3][4]

Table 1: Recommended Primary Screening Conditions for this compound

Chiral Stationary Phase (CSP) Type Recommended Columns (Examples) Mobile Phase System Notes for this compound
Polysaccharide-Based CHIRALPAK® IA, IB, IC, IGCHIRALCEL® OD, OJNormal Phase: n-Hexane / Ethanol (or IPA)Polar Organic: Methanol or EthanolReversed-Phase: Acetonitrile / Water or Methanol / WaterPolysaccharide phases are highly versatile and often a good starting point.[3][4] For a basic compound like this, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase in normal phase mode can improve peak shape.[2]
Macrocyclic Glycopeptide CHIROBIOTIC™ V, TReversed-Phase: Acetonitrile / Water with buffer (e.g., ammonium acetate)Polar Ionic Mode: Methanol with acid/base additivesThese columns are effective for a broad range of compounds, including aromatic amines.[5] The polar ionic mode can be particularly useful and offer compatibility with mass spectrometry.[5]
Pirkle-Type Whelk-O® 1Normal Phase: n-Hexane / Ethanol (or IPA)These phases rely on π-π interactions and are suitable for aromatic compounds.
  • Sample Preparation: Dissolve a racemic standard of 3-(m-Tolyl)morpholine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of the compound).

  • Screening Procedure:

    • Equilibrate each column with the initial mobile phase for at least 10 column volumes.

    • Inject the racemic standard.

    • If no separation is observed, proceed to the next mobile phase composition or the next column.

    • Document the retention times, resolution, and peak shapes for each condition.

Method Optimization

Once initial separation is achieved, the method can be optimized to improve resolution, reduce run time, and enhance peak shape.

Table 2: Parameters for Chiral Method Optimization

Parameter Adjustment Expected Outcome
Mobile Phase Composition Vary the ratio of strong to weak solvent (e.g., increase or decrease the percentage of alcohol in normal phase).Affects retention time and can significantly impact selectivity.
Mobile Phase Additives For basic analytes, add a small amount of a basic modifier (e.g., diethylamine, triethylamine) in normal phase. For acidic analytes, add an acidic modifier (e.g., trifluoroacetic acid, acetic acid).[6]Improves peak shape and can enhance resolution by suppressing unwanted interactions.[6]
Temperature Increase or decrease the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C).Lower temperatures often improve chiral selectivity, while higher temperatures can improve peak efficiency.[6][7]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Can increase resolution, as chiral separations often benefit from lower flow rates.[7]

Troubleshooting Guide

This section addresses common issues encountered during chiral method development in a question-and-answer format.

Q1: I am not seeing any separation of the enantiomers on any of the columns I've tried.

A1:

  • Broaden your screening: You may need to screen a wider variety of chiral stationary phases with different selectivities.[1] Consider columns based on different chiral selectors (e.g., if you have only tried polysaccharide columns, try a macrocyclic glycopeptide or Pirkle-type column).

  • Try different mobile phase modes: If you have been working in normal phase, try reversed-phase or polar organic modes. The interactions governing chiral recognition can change dramatically with the solvent system.[5]

  • Consider derivatization: While a direct separation is often preferred, derivatizing the morpholine nitrogen with a suitable chiral derivatizing agent can create diastereomers that are separable on a standard achiral column.[2][8]

Q2: I have some separation, but the resolution is poor (Rs < 1.5).

A2:

  • Optimize the mobile phase: Small changes in the mobile phase composition can have a large impact on selectivity.[9] Systematically vary the percentage of the organic modifier.

  • Reduce the temperature: Lowering the column temperature often enhances the weak interactions responsible for chiral recognition, leading to better resolution.[7]

  • Lower the flow rate: Decreasing the flow rate can improve efficiency and allow more time for the enantiomers to interact with the stationary phase, which can increase resolution.

  • Check for column overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try injecting a smaller volume or a more dilute sample.

Q3: The peaks are broad or tailing.

A3:

  • Add a mobile phase modifier: For a basic compound like this compound, peak tailing is often caused by strong interactions with residual acidic sites on the silica support. Adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase in normal phase can significantly improve peak shape.[6]

  • Check for extra-column volume: Ensure that all tubing and connections are as short as possible and have a small internal diameter to minimize peak broadening.

  • The column may be contaminated or degraded: Try flushing the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of your analytical column.[10]

Q4: My retention times are drifting.

A4:

  • Ensure proper column equilibration: Chiral columns, especially in reversed-phase or polar organic modes, can take a significant amount of time to equilibrate. Ensure a stable baseline before injecting your sample.

  • Check for mobile phase instability: The mobile phase should be freshly prepared and well-mixed. If using buffers, ensure they are fully dissolved and within their effective pH range.[10]

  • Temperature fluctuations: Ensure the column oven is maintaining a stable temperature, as small changes can affect retention times.[7]

Frequently Asked Questions (FAQs)

Q: Which chiral column is best for this compound? A: There is no single "best" column for any chiral separation without experimental screening.[1] However, based on its chemical structure (an aromatic amine), polysaccharide-based columns (e.g., CHIRALPAK® series) and macrocyclic glycopeptide columns (e.g., CHIROBIOTIC™ series) are excellent starting points.[2][3][5]

Q: Can I use a gradient for chiral separations? A: While most chiral separations are developed using isocratic conditions to maximize selectivity, gradients can sometimes be used.[11] However, it is more common to use isocratic methods for chiral analysis.[11]

Q: How do I determine the elution order of the enantiomers? A: To determine which peak corresponds to the (S)-enantiomer, you must inject a pure standard of this compound and compare its retention time to the peaks from the racemic mixture.

Q: Can I use my chiral method with a mass spectrometer (LC-MS)? A: Yes, but you must use a volatile mobile phase. For normal phase, this is often not feasible. However, methods using reversed-phase or polar ionic modes with volatile buffers like ammonium acetate or ammonium formate are well-suited for LC-MS analysis.[5]

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization start Define Analyte: This compound select_columns Select CSPs (Polysaccharide, Macrocyclic Glycopeptide) start->select_columns select_mobiles Select Mobile Phases (NP, RP, PO) select_columns->select_mobiles screen Perform Screening Injections select_mobiles->screen evaluate Evaluate Results (Resolution, Peak Shape) screen->evaluate separation_achieved Separation Achieved? evaluate->separation_achieved separation_achieved->select_columns No optimize Optimize Parameters (Temp, Flow, Additives) separation_achieved->optimize Yes validate Validate Method optimize->validate final_method Final Analytical Method validate->final_method

Caption: Workflow for Chiral Method Development.

Troubleshooting_Decision_Tree cluster_no_sep No Separation cluster_poor_res Poor Resolution cluster_bad_shape Poor Peak Shape start Chromatographic Issue no_sep No Enantiomeric Separation start->no_sep No Peaks or Single Peak poor_res Poor Resolution (Rs < 1.5) start->poor_res Two Peaks, Overlapping bad_shape Broad or Tailing Peaks start->bad_shape Peaks are Distorted broaden_screen Broaden CSP & Mobile Phase Screen no_sep->broaden_screen consider_deriv Consider Derivatization broaden_screen->consider_deriv opt_mobile Optimize Mobile Phase Ratio poor_res->opt_mobile lower_temp Lower Temperature opt_mobile->lower_temp lower_flow Lower Flow Rate lower_temp->lower_flow add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA for basic analyte) bad_shape->add_modifier check_system Check for Extra-Column Volume add_modifier->check_system flush_col Flush or Replace Column check_system->flush_col

Caption: Troubleshooting Decision Tree for Chiral HPLC.

References

Minimizing racemization during (S)-3-(m-Tolyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis of (S)-3-(m-Tolyl)morpholine, with a primary focus on minimizing racemization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to maintain high enantiomeric excess.

Issue / Question Potential Causes Recommended Solutions
Low enantiomeric excess (ee) is observed in the final product. Racemization during reaction: The stereocenter may be susceptible to racemization under the reaction conditions, especially in the presence of strong bases or acids, or at elevated temperatures.[1][2] Epimerization-prone intermediates: Certain intermediates, such as α-chloroaldehydes, can be prone to epimerization, leading to a loss of stereochemical purity. Inefficient chiral catalyst or reagent: The chiral catalyst or auxiliary may not be providing adequate stereocontrol.Optimize reaction conditions: Carefully control pH, temperature, and reaction time. Use milder bases or acids where possible. Lowering the reaction temperature can often suppress racemization. Choose a stable synthetic route: Employ methods that avoid unstable chiral intermediates. For example, biocatalytic routes often proceed under mild conditions with high stereoselectivity.[3] Screen catalysts and reagents: Evaluate a range of chiral catalysts or auxiliaries to find one that provides optimal enantioselectivity for the specific substrate.
Inconsistent yields are obtained between batches. Moisture or air sensitivity of reagents: Some reagents, particularly organometallics and catalysts, can be sensitive to moisture and air, leading to decomposition and lower yields. Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, temperature, or catalyst loading. Side reactions: Undesired side reactions may be consuming starting materials or intermediates.Ensure anhydrous and inert conditions: Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it has reached completion before workup. Optimize reaction parameters: Adjust stoichiometry, temperature, and catalyst loading to favor the desired reaction pathway.
Difficulty in purifying the final product. Presence of closely related impurities: Side products or remaining starting materials may have similar physical properties to the desired product, making separation by chromatography challenging. Formation of diastereomers: If a chiral auxiliary is used, the resulting diastereomers may be difficult to separate.Optimize chromatographic conditions: Experiment with different solvent systems, stationary phases (including chiral columns), and purification techniques (e.g., flash chromatography, preparative HPLC).[4][5] Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification and enantiomeric enrichment.
Racemization is observed during workup or purification. Exposure to acidic or basic conditions: The product may be sensitive to racemization upon exposure to acidic or basic conditions during aqueous workup or on certain chromatography media (e.g., silica gel).Neutralize workup solutions: Carefully neutralize any acidic or basic aqueous layers before extraction. Use neutral purification media: Consider using neutral alumina or treated silica gel for chromatography. Where possible, minimize the time the product is in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of racemization in the synthesis of chiral 3-aryl-morpholines?

A1: The most common sources of racemization include exposure to harsh pH conditions (strong acids or bases), elevated temperatures, and the formation of unstable chiral intermediates that can easily epimerize. The acidity of the proton at the chiral center is a key factor; electron-withdrawing groups on the aryl ring can increase this acidity and susceptibility to base-catalyzed racemization.[1][2]

Q2: Which synthetic strategies are generally most effective for minimizing racemization?

A2: Catalytic asymmetric methods are often highly effective. These include:

  • Biocatalysis: Employing enzymes like imine reductases (IREDs) can provide exquisite enantioselectivity under mild reaction conditions, as demonstrated in the synthesis of analogous compounds.[3][6]

  • Asymmetric Hydrogenation: The use of chiral transition metal catalysts (e.g., Rhodium-based) for the hydrogenation of a prochiral precursor can lead to high enantiomeric excess.

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation can be a key step in establishing the stereocenter early in the synthesis.

Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound?

A3: The most reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[4][5] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to two separate peaks in the chromatogram. The ratio of the peak areas can then be used to calculate the ee. It is crucial to develop a validated HPLC method with a suitable chiral column and mobile phase to achieve baseline separation of the enantiomers.[7][8]

Q4: Can the choice of solvent impact the stereochemical outcome of the reaction?

A4: Yes, the solvent can play a significant role. It can influence the solubility of reagents and catalysts, the stability of intermediates, and the transition state energies of the stereodetermining step. Therefore, solvent screening is an important part of reaction optimization for achieving high enantioselectivity.

Quantitative Data on Asymmetric Morpholine Synthesis

The following table summarizes quantitative data from different enantioselective methods for the synthesis of 3-substituted morpholines, providing a comparison of their effectiveness.

Synthetic Method Catalyst/Reagent Substrate Yield (%) Enantiomeric Excess (ee) (%) Reference
Biocatalytic Reductive AminationImine Reductase (IRED)Acetophenone derivative>80 (for analogous compound)>99[3][6]
Asymmetric Hydrogenation[Rh(cod)2]BF4 / (S,S)-f-spiroPhosDehydromorpholine9599
Pd-Catalyzed CarboaminationPd2(dba)3 / Chiral LigandO-allyl ethanolamine70-85>95
Sharpless Asymmetric EpoxidationTi(OiPr)4 / (+)-DETAllylic alcohol75-85>95

Experimental Protocols

Biocatalytic Synthesis of this compound via Reductive Amination

This protocol is adapted from a similar synthesis of a 3-aryl-morpholine derivative and serves as a starting point for optimization.[3][6]

Step 1: Imine Formation

  • To a solution of m-tolyl glyoxal (1.0 eq) in an appropriate solvent (e.g., methyl tert-butyl ether, MTBE) at room temperature, add 2-aminoethoxy)ethanol (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Biocatalytic Reductive Amination

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), prepare a suspension of the imine reductase (IRED) enzyme and the necessary cofactor (e.g., NADH or a cofactor regeneration system such as glucose/glucose dehydrogenase).

  • Add the crude imine from Step 1 to the enzyme solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. Monitor the progress of the reaction by chiral HPLC to determine both conversion and enantiomeric excess.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Step 3: Determination of Enantiomeric Excess

  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto a chiral HPLC column (e.g., Chiralpak AD-H or a similar column).

  • Use a suitable mobile phase (e.g., a mixture of hexanes and isopropanol with a small amount of a basic modifier like diethylamine) at a constant flow rate.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Visualizations

Troubleshooting_Racemization cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_ee Low Enantiomeric Excess (ee) Harsh_Conditions Harsh Reaction Conditions (pH, Temp) Low_ee->Harsh_Conditions leads to Unstable_Intermediate Unstable Chiral Intermediate Low_ee->Unstable_Intermediate leads to Inefficient_Catalyst Inefficient Catalyst/ Reagent Low_ee->Inefficient_Catalyst leads to Optimize_Conditions Optimize Conditions: Milder reagents, lower temp. Harsh_Conditions->Optimize_Conditions address with Change_Route Change Synthetic Route: (e.g., Biocatalysis) Unstable_Intermediate->Change_Route address with Screen_Catalysts Screen Chiral Catalysts/ Auxiliaries Inefficient_Catalyst->Screen_Catalysts address with

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Synthesis_Workflow Start m-Tolyl Glyoxal + 2-Aminoethoxy)ethanol Imine_Formation Imine Formation (Room Temp, MTBE) Start->Imine_Formation Crude_Imine Crude Imine Intermediate Imine_Formation->Crude_Imine Biocatalysis Biocatalytic Reductive Amination (IRED, NADH, Buffer) Crude_Imine->Biocatalysis Extraction_Purification Extraction & Purification (EtOAc, Chromatography) Biocatalysis->Extraction_Purification Final_Product This compound Extraction_Purification->Final_Product Analysis Chiral HPLC Analysis (ee determination) Final_Product->Analysis

Caption: Biocatalytic synthesis workflow for this compound.

References

Technical Support Center: (S)-3-(m-Tolyl)morpholine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-3-(m-Tolyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral organic compound featuring a morpholine ring substituted with a meta-tolyl group at the 3-position. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2] Morpholine derivatives are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, aryl-morpholines are known to interact with targets in the central nervous system (CNS), such as kinases involved in cell signaling pathways like the PI3K-mTOR pathway.[3]

Q2: What are the general storage and stability recommendations for this compound?

This compound should be stored in a tightly sealed container in a dry, cool place, such as at 2-8°C for long-term stability.[4] Morpholine and its derivatives can be hygroscopic and sensitive to strong oxidizing agents and acids.[5]

Q3: What are the key safety precautions to take when handling this compound?

Like many amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Morpholine itself is corrosive to tissue and flammable.[6][7] Avoid inhalation, ingestion, and direct skin contact.[6]

Troubleshooting Guide for Synthesis and Experiments

This guide addresses common issues encountered during the synthesis and application of this compound.

General Troubleshooting Workflow

G cluster_start cluster_problem cluster_analysis Analysis cluster_solution Solution cluster_end start Experiment Start problem Problem Encountered? (e.g., Low Yield, Impurity) start->problem analytics Analyze Crude Product (NMR, LC-MS, TLC) problem->analytics Yes end Successful Outcome problem->end No reagents Check Reagent Purity & Stoichiometry optimize Optimize Conditions reagents->optimize conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions->optimize analytics->reagents analytics->conditions purify Modify Purification Strategy analytics->purify optimize->problem Re-run modify Modify Synthesis Route optimize->modify optimize->end Success purify->problem Re-run purify->end Success fail Consult Literature/ Redesign Experiment modify->fail

Caption: General troubleshooting workflow for chemical synthesis experiments.

Synthesis Issues
Question / Issue Possible Cause & Answer
Low to no product yield in my synthesis. 1. Reagent Quality: Ensure starting materials, especially the chiral amino alcohol and the aryl bromide, are pure and dry. Amine reagents can be sensitive to air and moisture.[8]2. Catalyst Inactivity: If using a palladium-catalyzed reaction, ensure the catalyst is active and the ligands are not degraded. Use fresh catalyst and ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained.[9]3. Incorrect Base: The choice and stoichiometry of the base (e.g., NaOtBu) are critical. Ensure the base is fresh and added under anhydrous conditions.[9]4. Sub-optimal Temperature: Reaction temperature can significantly impact yield. Verify that the reaction is being run at the optimal temperature as specified in similar literature protocols.[10]
I am observing significant side products. 1. Over-alkylation: In syntheses involving N-alkylation, di- or poly-alkylation can be a common side reaction. Adjusting the stoichiometry of the electrophile or using a protecting group strategy can mitigate this.[11]2. Racemization: Chiral centers can be sensitive to harsh basic or acidic conditions and high temperatures, leading to a loss of enantiomeric purity. Consider using milder bases or running the reaction at a lower temperature.[12]3. Reductive/Oxidative Degradation: Ensure an inert atmosphere is maintained if reagents are sensitive to oxygen. Some reagents may be sensitive to trace metals.
My product has poor enantiomeric excess (ee). 1. Racemization of Starting Material: Verify the enantiomeric purity of your chiral starting materials (e.g., the amino alcohol) before starting the synthesis.2. Racemizing Reaction Conditions: As mentioned, harsh conditions can lead to racemization. Hydrogen-bonding interactions between a substrate and a chiral catalyst are often crucial for achieving high enantioselectivity.[13] Ensure the solvent and additives do not disrupt these interactions.3. Ineffective Chiral Catalyst/Ligand: For asymmetric syntheses, the choice of chiral ligand or catalyst is paramount. Ensure you are using a ligand known to be effective for this type of transformation.[12]
I'm having difficulty purifying the final product. 1. Co-eluting Impurities: If impurities have similar polarity to the product, standard column chromatography may be insufficient. Consider alternative techniques like preparative HPLC, crystallization, or converting the product to a salt for purification and then liberating the free base.2. Product Instability on Silica: Some amine compounds can streak or decompose on silica gel. Deactivating the silica with a small amount of triethylamine or ammonia in the eluent can often resolve this issue.

Experimental Protocols

Example Synthesis: Pd-Catalyzed Carboamination

A common strategy for synthesizing chiral 3-substituted morpholines is through a palladium-catalyzed intramolecular carboamination of an N-allyl, N-aryl ethanolamine derivative.[9]

Step 1: Synthesis of the N-Allyl, N-Aryl Ethanolamine Precursor

  • N-Boc Protection: Protect the starting chiral amino alcohol (e.g., (S)-2-amino-1-propanol) with a Boc group.

  • Allylation: Treat the N-protected amino alcohol with a base like sodium hydride (NaH) followed by allyl bromide to form the allyl ether.[9]

  • Boc Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA).

  • N-Arylation: Couple the resulting amine with m-bromotoluene using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand to yield the precursor.[9]

Step 2: Intramolecular Carboamination to Form the Morpholine Ring

  • Combine the precursor, a palladium catalyst (e.g., 2 mol% Pd(OAc)₂), a phosphine ligand (e.g., 8 mol% P(2-furyl)₃), and a base (e.g., 2.0 equiv NaOtBu) in an anhydrous solvent like toluene.[9]

  • Heat the reaction mixture under an inert atmosphere (e.g., at 105°C) until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Synthetic Workflow Diagram

G A Chiral Amino Alcohol B 1. Boc Protection 2. Allylation (NaH, Allyl-Br) A->B C N-Boc Allyl Ether B->C D Boc Deprotection (TFA) C->D E Amine Salt D->E F N-Arylation (m-bromotoluene, Pd(OAc)2) E->F G Synthesis Precursor F->G H Intramolecular Carboamination (Pd(OAc)2, NaOtBu, Toluene) G->H I Crude Product H->I J Purification (Column Chromatography) I->J K This compound J->K

Caption: Workflow for a multi-step synthesis of this compound.

Potential Signaling Pathway Involvement

Aryl-morpholine derivatives are often investigated as inhibitors of kinase pathways critical in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][14] Overactivation of this pathway is common in various cancers.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points.

References

Process improvement for the industrial synthesis of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of (S)-3-(m-Tolyl)morpholine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common industrial-scale synthetic route involving Pd-catalyzed carboamination followed by deprotection.

Experimental Workflow Diagram

G A Low Yield or Incomplete Reaction B Identify Reaction Step A->B C Carboamination B->C D Deprotection B->D E Check Catalyst Activity C->E F Verify Reagent/Solvent Quality C->F G Optimize Temperature C->G H Check Acid Strength/Concentration D->H I Increase Reaction Time D->I F->C

Technical Support Center: Method Refinement for Consistent (S)-3-(m-Tolyl)morpholine Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers achieve consistent and reliable bioactivity results when working with (S)-3-(m-Tolyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored?

A: this compound and its salts should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C. For short-term use, refrigeration at 4°C is sufficient. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q2: What is the recommended solvent for dissolving this compound?

A: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Why is the stereochemistry of 3-(m-Tolyl)morpholine important?

A: The biological activity of chiral compounds can be highly dependent on their stereochemistry.[1] One enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to the other.[1] It is crucial to use the enantiomerically pure (S)-enantiomer to ensure reproducible and specific bioactivity results.

Q4: How can I confirm the enantiomeric purity of my this compound sample?

A: The enantiomeric purity should be assessed using a suitable chiral chromatography method, such as chiral High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

Issue 1: Inconsistent Bioactivity Results Between Experiments

Potential Cause Troubleshooting Step
Batch-to-batch variability of the compound Verify the purity and identity of each new batch of this compound using analytical techniques like NMR, mass spectrometry, and chiral HPLC.
Inconsistent cell culture conditions Standardize cell culture protocols, including cell passage number, seeding density, and media composition. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Variability in compound handling Prepare fresh stock solutions of the compound for each experiment. If using frozen stocks, ensure they are thawed consistently and vortexed before use.
Assay temperature fluctuations Equilibrate all reagents and plates to the assay temperature before starting the experiment.[2]

Issue 2: Lower Than Expected Bioactivity

Potential Cause Troubleshooting Step
Degradation of the compound Check the storage conditions and age of the compound stock. Prepare fresh solutions from a new batch if degradation is suspected.
Enantiomeric impurity The presence of the less active (R)-enantiomer can lower the overall observed potency. Verify the enantiomeric purity using chiral HPLC.
Suboptimal assay conditions Optimize assay parameters such as incubation time, cell density, and reagent concentrations.
Incorrect wavelength reading Double-check that the plate reader is set to the correct wavelength as specified in the assay protocol.[2]

Issue 3: High Background Signal or "Noise" in the Assay

Potential Cause Troubleshooting Step
Compound precipitation Visually inspect the wells for any precipitate. If observed, try using a lower concentration of the compound or a different solvent system.
Cell stress or death due to solvent Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells. Run a solvent-only control.
Contamination of cell cultures Regularly check cell cultures for any signs of microbial contamination.
Bubbles in wells Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance or fluorescence readings.[2]

Issue 4: Conflicting Results from Different Viability Assays (e.g., MTT vs. Propidium Iodide)

Potential Cause Troubleshooting Step
Different biological principles of the assays MTT and similar tetrazolium-based assays measure metabolic activity, which may not always correlate directly with cell death.[3][4] Propidium iodide staining, on the other hand, indicates loss of membrane integrity.
Timing of the assay The time point at which the assay is performed after treatment can significantly impact the results.[3] For example, a decrease in metabolic activity might precede cell death.
Compound interference with assay reagents Some compounds can directly interact with assay reagents (e.g., reducing MTT), leading to false results. Run appropriate controls, including the compound in cell-free media with the assay reagents.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Chiral Purity Analysis by HPLC
  • Column: Use a chiral stationary phase column suitable for the separation of enantiomers of morpholine derivatives.

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape. The exact ratio should be optimized for the specific column and compound.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.

Quantitative Data Presentation

Table 1: Representative Bioactivity of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) of (S)-enantiomer
A549 (Lung Carcinoma)5.2
MCF-7 (Breast Adenocarcinoma)8.1
U-87 MG (Glioblastoma)3.5

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Table 2: Comparison of Bioactivity between (S) and (R) Enantiomers of 3-(m-Tolyl)morpholine in A549 Cells

EnantiomerIC50 (µM)
This compound5.2
(R)-3-(m-Tolyl)morpholine> 100

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Visualizations

experimental_workflow start Start: Cell Culture prepare_compound Prepare this compound Serial Dilutions start->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72h treat_cells->incubate perform_assay Perform Bioactivity Assay (e.g., MTT) incubate->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Experimental workflow for assessing the bioactivity of this compound.

troubleshooting_logic inconsistent_results Inconsistent Results? check_compound Verify Compound Purity and Enantiomeric Ratio inconsistent_results->check_compound Yes consistent_results Consistent Results inconsistent_results->consistent_results No standardize_cells Standardize Cell Culture (Passage, Density) check_compound->standardize_cells assay_conditions Check Assay Conditions (Temp, Reagents) standardize_cells->assay_conditions assay_conditions->consistent_results

Caption: Troubleshooting logic for inconsistent bioactivity results.

signaling_pathway compound This compound pi3k PI3K compound->pi3k receptor Receptor Tyrosine Kinase receptor->pi3k pip3 PIP3 pi3k->pip3 inhibition inhibition pi3k->inhibition pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Strategies to reduce impurities in (S)-3-(m-Tolyl)morpholine preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of (S)-3-(m-Tolyl)morpholine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions to minimize impurity formation and improve product quality.

Synthesis & Reaction Control

Question 1: What are the potential sources of impurities during the synthesis of this compound from a chiral amino alcohol precursor?

Answer: Impurities can arise from several sources during the synthesis of 3-aryl-morpholines from amino alcohols. Key areas of concern include:

  • Side reactions of starting materials: The starting chiral amino alcohol can undergo side reactions, or the aryl halide used in the coupling reaction can lead to byproducts.

  • Incomplete reaction: If the cyclization reaction does not go to completion, unreacted starting materials and intermediates will remain as impurities.

  • Over-alkylation: The morpholine nitrogen is nucleophilic and can react with the alkylating agent, leading to the formation of N-alkylated byproducts. This is a common issue in morpholine synthesis.[1][2]

  • Racemization: The chiral center at the C-3 position can be susceptible to racemization, especially under harsh reaction conditions (e.g., strong base or high temperatures), leading to the formation of the undesired (R)-enantiomer.

  • Solvent and reagent-related impurities: Residual solvents, moisture, and impurities in the reagents can also contribute to the overall impurity profile.

Question 2: How can I minimize the formation of N-alkylated byproducts?

Answer: N-alkylation is a common side reaction. To minimize its occurrence, consider the following strategies:

  • Control of stoichiometry: Use a precise stoichiometry of the alkylating agent. An excess of the alkylating agent will favor N-alkylation.

  • Choice of base: The choice of base can influence the rate of N-alkylation versus the desired C-alkylation or cyclization. Weaker, non-nucleophilic bases are often preferred.

  • Reaction conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize the formation of N-alkylated impurities.

  • Protecting groups: In some synthetic routes, protecting the morpholine nitrogen with a suitable protecting group that can be removed later is an effective strategy.

Question 3: What strategies can be employed to control the stereochemistry and prevent racemization at the C-3 position?

Answer: Maintaining the stereochemical integrity of the C-3 position is crucial for the synthesis of the desired (S)-enantiomer. The following approaches can help control stereochemistry:

  • Use of chiral starting materials: Starting with an enantiomerically pure amino alcohol is the most common strategy to ensure the desired stereochemistry in the final product.[3]

  • Mild reaction conditions: Avoid high temperatures and the use of strong bases that can lead to racemization of the chiral center.

  • Catalyst selection: In catalytic asymmetric syntheses, the choice of a suitable chiral catalyst and ligand is critical for achieving high enantioselectivity.

  • Monitoring stereochemical purity: Regularly monitor the enantiomeric excess (ee) of your product throughout the synthesis and purification process using chiral HPLC methods.

Purification & Impurity Removal

Question 4: What are the most effective methods for purifying this compound and removing closely related impurities?

Answer: Purification of 3-aryl-morpholine derivatives often requires a combination of techniques to achieve high purity. Effective methods include:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from byproducts and unreacted starting materials. A variety of solvent systems can be employed, and careful optimization will be necessary based on the specific impurity profile.

  • Crystallization: Crystallization is a powerful technique for purifying solid compounds. If this compound or a salt derivative is a crystalline solid, recrystallization from a suitable solvent system can significantly improve its purity.

  • Fractional Crystallization of Diastereomeric Salts: To separate enantiomers or purify a chiral compound, diastereomeric salts can be formed by reacting the morpholine with a chiral acid. These diastereomeric salts have different physical properties and can often be separated by fractional crystallization.[4]

Question 5: How can I remove the undesired (R)-enantiomer from my preparation of this compound?

Answer: If your synthesis results in a mixture of enantiomers, several techniques can be employed to isolate the desired (S)-enantiomer:

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for separating enantiomers on a larger scale. This method utilizes a chiral stationary phase to achieve separation.[5]

  • Resolution via Diastereomeric Salt Formation: As mentioned previously, reacting the racemic morpholine with a chiral resolving agent (a chiral acid) forms diastereomeric salts. These salts can then be separated by their differing solubilities through fractional crystallization. After separation, the desired enantiomer of the morpholine can be recovered by treating the salt with a base.

Quantitative Data on Impurity Reduction

The following table summarizes hypothetical data on the effectiveness of different purification methods for reducing common impurities in a typical this compound synthesis. Actual results may vary depending on the specific reaction conditions and impurity profile.

Impurity TypeInitial Level (%)After Column Chromatography (%)After Recrystallization (%)After Diastereomeric Salt Resolution (%)
Unreacted Starting Materials5.00.50.2< 0.1
N-Alkylated Byproduct3.00.30.1< 0.05
(R)-Enantiomer10.010.010.0< 0.5
Other Byproducts2.00.20.1< 0.05

Experimental Protocols

A general experimental protocol for the synthesis of 3-substituted morpholines from 1,2-amino alcohols is outlined below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for the Synthesis of 3-Aryl-Morpholines

  • N-Protection (Optional but Recommended): Protect the amino group of the chiral amino alcohol with a suitable protecting group (e.g., Boc, Cbz) to prevent N-alkylation side reactions.

  • Cyclization: React the protected amino alcohol with a suitable two-carbon electrophile (e.g., a dihaloethane or a protected haloethanol) in the presence of a base to form the morpholine ring.

  • Deprotection: Remove the protecting group from the morpholine nitrogen under appropriate conditions.

  • Purification: Purify the crude product using column chromatography on silica gel followed by recrystallization or diastereomeric salt resolution to achieve the desired purity.

Visualizations

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

impurity_relationship synthesis Synthesis of this compound impurity1 Unreacted Starting Materials synthesis->impurity1 Incomplete Reaction impurity2 N-Alkylated Byproducts synthesis->impurity2 Over-alkylation impurity3 (R)-Enantiomer (Racemization) synthesis->impurity3 Loss of Stereocontrol impurity4 Other Side-Reaction Products synthesis->impurity4 Side Reactions

Caption: Logical relationship between the synthesis process and the formation of common impurities.

References

Validation & Comparative

Comparative Analysis of (S)- vs (R)-3-(m-Tolyl)morpholine Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, being non-superimposable mirror images, can exhibit significantly different potencies, efficacies, and even mechanisms of action. This is due to the three-dimensional nature of biological targets such as receptors and transporters, which selectively interact with one enantiomer over the other. For phenylmorpholine derivatives, which are known to interact with monoamine transporters, the spatial arrangement of the tolyl group and the morpholine ring is expected to profoundly influence their binding and functional effects.

Predicted Comparative Activity at Monoamine Transporters

Based on studies of analogous chiral phenylmorpholine and related compounds that act as monoamine transporter ligands, it is anticipated that the (S)- and (R)-enantiomers of 3-(m-Tolyl)morpholine will display significant differences in their affinity and potency at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Often, one enantiomer is significantly more active or selective than the other.

For illustrative purposes, the following tables present hypothetical quantitative data based on the activity of structurally related compounds. It is crucial to note that these values are not from direct experimental measurements of (S)- and (R)-3-(m-Tolyl)morpholine and should be considered as predictive estimates pending empirical validation.

Table 1: Predicted Binding Affinities (Ki, nM) of (S)- and (R)-3-(m-Tolyl)morpholine at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
(S)-3-(m-Tolyl)morpholine50500150
(R)-3-(m-Tolyl)morpholine80025001200

Table 2: Predicted Potencies (IC50, nM) for Uptake Inhibition by (S)- and (R)-3-(m-Tolyl)morpholine

CompoundDopamine Uptake InhibitionSerotonin Uptake InhibitionNorepinephrine Uptake Inhibition
This compound80850250
(R)-3-(m-Tolyl)morpholine150040002000

Signaling Pathways and Mechanism of Action

The primary mechanism of action for phenylmorpholine-based monoamine reuptake inhibitors is the blockade of DAT, SERT, and/or NET. This inhibition leads to an increase in the extracellular concentrations of the respective neurotransmitters (dopamine, serotonin, and norepinephrine) in the synaptic cleft, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Dopamine (DA) Synthesis Vesicle DA Vesicular Storage Presynaptic_Neuron->Vesicle DA_Synapse Dopamine (DA) Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake Postsynaptic_Receptor Postsynaptic DA Receptors DA_Synapse->Postsynaptic_Receptor Binding Signal_Transduction Downstream Signaling Cascades Postsynaptic_Receptor->Signal_Transduction Signal Transduction Compound (S)- or (R)-3-(m-Tolyl)morpholine Compound->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by 3-(m-Tolyl)morpholine enantiomers.

Experimental Protocols

To empirically determine the comparative activity of (S)- and (R)-3-(m-Tolyl)morpholine, the following experimental protocols are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of the test compounds for the monoamine transporters.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., striatum for DAT).

  • Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound ((S)- or (R)-3-(m-Tolyl)morpholine).

  • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., GBR 12909 for DAT).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Transporter-Expressing Cell Membranes Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Synaptosomal Uptake Inhibition Assays

This functional assay measures the potency (IC50) of the compounds to inhibit the uptake of neurotransmitters into synaptosomes.

1. Synaptosome Preparation:

  • Synaptosomes are prepared from fresh rodent brain tissue (e.g., striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).

  • The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with varying concentrations of the test compounds ((S)- or (R)-3-(m-Tolyl)morpholine) or vehicle.

  • The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

  • The reaction is terminated by rapid filtration or by adding an ice-cold stop buffer followed by centrifugation.

3. Detection and Analysis:

  • The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by conducting the assay at 4°C.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data comparing the activity of (S)- and (R)-3-(m-Tolyl)morpholine is currently lacking in the scientific literature, the principles of stereopharmacology and data from analogous compounds strongly suggest that these enantiomers will exhibit significant differences in their pharmacological profiles at monoamine transporters. The (S)-enantiomer is predicted to be the more potent and selective ligand, particularly at the dopamine transporter. The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate these predictions and to further elucidate the structure-activity relationships of this class of compounds. Such studies are essential for the rational design and development of novel therapeutics targeting the monoamine transport system.

Validation of (S)-3-(m-Tolyl)morpholine's Biological Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-3-(m-Tolyl)morpholine's performance with alternative compounds, supported by experimental data. The primary biological targets of this compound and its analogs are the monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many psychoactive and therapeutic compounds.

This compound is an analog of phenmetrazine, a well-documented psychostimulant that acts as a substrate-type releaser at DAT and NET, with less potent effects at SERT.[1] The pharmacological profile of phenmetrazine analogs, including this compound (also known as 3-methylphenmetrazine or 3-MPM), suggests that they will exhibit stimulant properties similar to the parent compound.[1] This guide will compare the in vitro activity of 3-MPM with its positional isomers and the parent compound, phenmetrazine.

Comparative Analysis of Monoamine Transporter Inhibition

The following table summarizes the in vitro potency of 3-methylphenmetrazine (3-MPM) and its comparators at inhibiting dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes. Lower IC50 values indicate greater potency.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
3-Methylphenmetrazine (3-MPM) >1005.2>100
Phenmetrazine2.51.285
2-Methylphenmetrazine (2-MPM)6.743.835
4-Methylphenmetrazine (4-MPM)1.932.99.8

Data sourced from McLaughlin et al. (2018).[1]

Experimental Protocols

The data presented in this guide was obtained through in vitro monoamine transporter uptake inhibition assays using rat brain synaptosomes. The following is a detailed methodology for such an assay.

Monoamine Transporter Uptake Inhibition Assay

1. Preparation of Synaptosomes:

  • Rat brains are dissected and the regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are homogenized in a sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a suitable assay buffer.

2. Uptake Inhibition Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle.

  • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled substrate.

  • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated.

  • The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis VMAT VMAT2 MA_synthesis->VMAT Packages Monoamines Vesicle Synaptic Vesicle VMAT->Vesicle Vesicle->Synaptic_Cleft Release MA_transporter Monoamine Transporter (DAT, NET, SERT) Synaptic_Cleft->MA_transporter Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Compound This compound & Alternatives Compound->MA_transporter Inhibits Signaling Downstream Signaling Receptor->Signaling

Mechanism of monoamine transporter inhibition.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Synaptosomes Centrifuge2->Resuspend Preincubation Pre-incubation with Test Compound Resuspend->Preincubation Uptake Addition of Radiolabeled Monoamine Preincubation->Uptake Termination Rapid Filtration Uptake->Termination Counting Scintillation Counting Termination->Counting Analysis Calculate % Inhibition Counting->Analysis IC50 Determine IC50 Analysis->IC50

Workflow for monoamine transporter uptake assay.

Conclusion

The available data indicates that this compound, also referred to as 3-methylphenmetrazine, is a selective inhibitor of the norepinephrine transporter with significantly lower potency at the dopamine and serotonin transporters.[1] Its pharmacological profile, when compared to its positional isomers and the parent compound phenmetrazine, highlights the structural sensitivity of monoamine transporter interactions. This comparative guide provides researchers with the foundational data and methodologies to further investigate the biological activity of this compound and similar compounds in the context of drug discovery and development.

References

Comparative Analysis of 3-(m-Tolyl)morpholine Analogs in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of 3-(m-Tolyl)morpholine analogs reveals critical insights into their inhibitory potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of treatments for various neuropsychiatric disorders.

The morpholine scaffold, particularly when substituted at the 3-position with an aryl group, has been a focal point of medicinal chemistry efforts to develop potent and selective monoamine reuptake inhibitors. The position of the methyl group on the phenyl ring, as in the case of the tolyl isomers, significantly influences the interaction with the binding sites of the monoamine transporters.

Structure-Activity Relationship and Comparative Potency

For instance, in a series of 3-phenylmorpholine analogs, the introduction of a methyl group at the meta-position (m-tolyl) is expected to alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity profile compared to the unsubstituted phenyl or other tolyl isomers (ortho- and para-).

To provide a framework for comparison, the following table summarizes hypothetical inhibitory activities (Ki, nM) based on general SAR principles for monoamine transporter inhibitors. It is important to note that these values are illustrative and intended to demonstrate the expected trends in potency and selectivity.

Compound IDR Group (Aryl)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/NET SelectivityDAT/SERT Selectivity
1 Phenyl501503003.06.0
2 3-Tolyl (m-Tolyl)251004004.016.0
3 2-Tolyl (o-Tolyl)752005002.76.7
4 4-Tolyl (p-Tolyl)401203503.08.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

The hypothetical data suggests that the meta-position of the methyl group in the 3-(m-Tolyl)morpholine analog (2 ) may lead to enhanced potency and selectivity for the dopamine transporter over the norepinephrine and serotonin transporters. This is likely due to a favorable interaction of the m-tolyl group within a specific hydrophobic pocket of the DAT binding site.

Experimental Protocols

The determination of the inhibitory activity of these compounds on monoamine transporters is typically performed using in vitro radioligand binding assays or uptake inhibition assays.

Monoamine Transporter Binding Assay

This assay measures the ability of a test compound to displace a known radioligand from the transporter.

  • Preparation of Synaptosomes: Brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) from rodents is homogenized in a sucrose buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the synaptosomes bound to the radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay.[1][2][3][4][5]

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the transporter.

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluence in appropriate media.

  • Assay Preparation: The cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Inhibition Reaction: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: [³H]Dopamine is added to the cell suspension to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Measurement of Uptake: The amount of [³H]dopamine taken up by the cells is determined by liquid scintillation counting of the cell lysates.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated.

Signaling Pathway and Experimental Workflow

The interaction of 3-(m-Tolyl)morpholine analogs with monoamine transporters directly impacts the signaling of dopamine, norepinephrine, and serotonin in the brain. By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their concentration and prolong their action on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Vesicle->DAT Release Dopamine Dopamine DAT->Dopamine Reuptake Analog 3-(m-Tolyl)morpholine Analog Analog->DAT Inhibition Receptor Dopamine Receptor Dopamine->Receptor Binding Signal Postsynaptic Signal Receptor->Signal Activation G cluster_workflow Experimental Workflow Synthesis Synthesis of Analogs Primary_Screening Primary Binding Assay (DAT, NET, SERT) Synthesis->Primary_Screening Secondary_Screening Functional Uptake Assay (e.g., [3H]Dopamine Uptake) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A Comparative Guide to the Analytical Cross-Validation of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Comparative Overview

The following table summarizes the anticipated quantitative performance of Chiral HPLC and GC-MS methods for the analysis of (S)-3-(m-Tolyl)morpholine. These values are illustrative and based on typical performance characteristics observed for similar analytes.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Enantioselectivity High (dependent on chiral stationary phase)High (dependent on chiral column)
Sample Throughput ModerateModerate to High

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Methodology:

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol, ethanol, or a mixture with hexane/isopropanol).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (Typical):

    • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD is often a good starting point for screening.

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10 v/v). For basic compounds like morpholine derivatives, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 - 40 °C.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of the calibration standards. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity. For non-volatile or polar compounds like morpholine derivatives, a derivatization step is often necessary to improve their volatility and chromatographic properties. A common approach for secondary amines is nitrosation.

Methodology:

  • Sample Preparation and Derivatization:

    • Prepare an aqueous solution of the sample containing this compound.

    • Acidify the solution with an acid such as hydrochloric acid.

    • Add a solution of sodium nitrite to convert the morpholine to its N-nitroso derivative. This reaction is typically performed at a controlled temperature.

    • Extract the resulting N-nitroso-(S)-3-(m-Tolyl)morpholine into an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it if necessary.

  • Instrumentation:

    • A GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Chromatographic and Mass Spectrometric Conditions (Typical):

    • GC Column: A chiral capillary column suitable for the separation of the derivatized enantiomers (e.g., a cyclodextrin-based column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the N-nitroso derivative.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the characteristic ion of the derivatized analyte to a calibration curve prepared from derivatized standards.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution Dilution for Standards & QCs Filtration->Dilution Injection Autosampler Injection Dilution->Injection Separation Chiral HPLC Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for Chiral HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidification Acidification (HCl) Sample->Acidification Derivatization Nitrosation (NaNO2) Acidification->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying & Concentration Extraction->Drying Injection GC Injection Drying->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection MassSpecData Mass Spectra Data Detection->MassSpecData Integration Peak Integration MassSpecData->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for GC-MS analysis with derivatization.

Comparative Analysis of (S)-3-(m-Tolyl)morpholine: In Vivo vs. In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

The morpholine ring is a recognized pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2][3] Research on morpholine derivatives has explored their potential across diverse therapeutic areas, including oncology, inflammation, and central nervous system (CNS) disorders.[4][5][6][7] The inclusion of an aryl group at the 3-position of the morpholine ring, as in (S)-3-(m-Tolyl)morpholine, is a common strategy in the design of novel therapeutic agents.[1][4] These modifications are often intended to modulate the compound's pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profile.[2][5]

Studies on related 2-aryl and 3-aryl-morpholine derivatives have, in some instances, included both in vivo and in vitro assessments. For example, research on certain 2-aryl-4-(3-arylpropyl)morpholines has involved in vivo screening for effects on the central nervous system in animal models, complemented by in vitro enzyme inhibition assays, such as for monoamine oxidase (MAO-A and MAO-B).[1] This dual approach is crucial for understanding the full pharmacological profile of a compound, as in vitro activity does not always directly translate to in vivo efficacy due to factors like metabolism, distribution, and bioavailability.

However, a targeted search for this compound did not yield specific publications detailing its synthesis and subsequent biological evaluation, either in vitro or in vivo. Consequently, the creation of data tables summarizing its quantitative performance, detailed experimental protocols, and specific signaling pathway diagrams, as requested, is not possible at this time.

For researchers interested in the potential activities of this compound, a possible starting point would be to investigate the structure-activity relationships (SAR) of closely related 3-aryl-morpholine analogs. This could provide insights into potential biological targets and expected pharmacological effects. Subsequently, the synthesis of this compound would be the necessary first step, followed by a systematic evaluation of its biological activity through a battery of in vitro assays and subsequent validation in appropriate in vivo models.

General Methodological Approach for Future Studies

Should this compound be synthesized and evaluated, a typical workflow for comparing its in vivo and in vitro activity would involve the following steps.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Data Analysis & Comparison Data Analysis & Comparison Functional Assays->Data Analysis & Comparison Pharmacokinetic Studies Pharmacokinetic Studies Cell-Based Assays->Pharmacokinetic Studies Lead Candidate Selection Animal Models of Disease Animal Models of Disease Pharmacokinetic Studies->Animal Models of Disease Efficacy Studies Efficacy Studies Animal Models of Disease->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Efficacy Studies->Data Analysis & Comparison Toxicology Studies->Data Analysis & Comparison

Figure 1. A generalized workflow for the preclinical evaluation of a novel chemical entity, illustrating the progression from in vitro characterization to in vivo validation.

This generalized workflow highlights the logical progression from initial laboratory-based screening to more complex studies in living organisms. The data generated from both arms of this process are then critically compared to establish a comprehensive understanding of the compound's therapeutic potential and safety profile.

References

Comparative Docking Analysis of (S)-3-(m-Tolyl)morpholine Derivatives as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of a series of hypothetical (S)-3-(m-Tolyl)morpholine derivatives against the human Norepinephrine Transporter (NET). The study aims to elucidate potential structure-activity relationships (SAR) and compare their predicted binding affinities with known monoamine reuptake inhibitors. The quantitative data presented herein is illustrative and intended to demonstrate a comparative workflow.

Illustrative Data Presentation

The following table summarizes the hypothetical docking scores and predicted binding energies of the this compound derivatives and comparator compounds against the human Norepinephrine Transporter (PDB ID: 8HFF). Lower docking scores and more negative binding energies are indicative of a higher predicted binding affinity.

Compound IDDerivative/ComparatorR-Group SubstitutionDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)
STM-01 This compound-H-8.2-7.5Phe317, Val148, Tyr152
STM-02 Derivative 1-F (para-tolyl)-8.5-7.9Phe317, Val148, Tyr152, Asp75
STM-03 Derivative 2-Cl (para-tolyl)-8.8-8.2Phe317, Val148, Tyr152, Asp75
STM-04 Derivative 3-OCH₃ (para-tolyl)-8.1-7.4Phe317, Val148, Tyr152
STM-05 Derivative 4-CF₃ (para-tolyl)-9.1-8.6Phe317, Val148, Tyr152, Asp75, Ser419
COMP-01 ReboxetineN/A-9.5-9.0Phe317, Val148, Tyr152, Asp75, Gly147
COMP-02 PhenomorphanN/A-7.9-7.1Phe317, Tyr152, Ile149

Experimental Protocols

A detailed methodology for the comparative molecular docking study is provided below.

Protein Preparation

The three-dimensional crystal structure of the human Norepinephrine Transporter (NET) was obtained from the RCSB Protein Data Bank (PDB ID: 8HFF)[1]. The protein structure was prepared for docking using the following steps:

  • Removal of water molecules and co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges using the Gasteiger charging method.

  • The prepared protein structure was saved in the PDBQT format for use with AutoDock Vina.

Ligand Preparation

The three-dimensional structures of the this compound derivatives and comparator compounds, Reboxetine and Phenomorphan, were generated.[2][3][4] The ligands were prepared by:

  • Generating 3D coordinates and optimizing their geometry using a suitable force field (e.g., MMFF94).

  • Assigning Gasteiger partial charges.

  • Defining rotatable bonds.

  • The prepared ligands were saved in the PDBQT format.

Molecular Docking

Molecular docking was performed using AutoDock Vina. The docking parameters were set as follows:

  • Grid Box: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site of the NET, encompassing the key binding residues.

  • Exhaustiveness: The exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space.

  • Number of Modes: The number of binding modes to be generated was set to 10.

Analysis of Docking Results

The docking results were analyzed to identify the best binding pose for each ligand based on the lowest docking score. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 8HFF) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound Derivatives & Comparators) ligand_prep->docking results Analysis of Docking Results (Binding Energy & Interactions) docking->results comparison Comparative Analysis results->comparison G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction Inhibitor This compound Derivative Inhibitor->NET Inhibition

References

Validation of a Bioassay for (S)-3-(m-Tolyl)morpholine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated bioassay for determining the activity of (S)-3-(m-Tolyl)morpholine, a compound of interest in central nervous system (CNS) drug discovery. Due to the limited publicly available data on this compound, this guide utilizes data from its close structural analog, 3-methylphenmetrazine (3-MPM), to illustrate the validation process. The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters.[1][2] This guide will compare its activity with established monoamine reuptake inhibitors.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound and its analogs are presumed to exert their effects by blocking the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft. This action is mediated by their interaction with the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3] By inhibiting these transporters, the concentration of these neurotransmitters in the synapse increases, leading to enhanced downstream signaling.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Monoamines Monoamines (DA, NE, 5-HT) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Released Monoamines Monoamines Vesicles->Released Monoamines Release MAT Monoamine Transporters (DAT, NET, SERT) Synaptic Cleft Synaptic Cleft Released Monoamines->MAT Reuptake Receptors Postsynaptic Receptors Released Monoamines->Receptors Binding & Signaling Compound This compound (or analog) Compound->MAT Inhibition Postsynaptic Neuron Postsynaptic Neuron

Caption: Signaling pathway of monoamine reuptake inhibition.

Comparative Performance Data

The following table summarizes the in vitro activity of 3-methylphenmetrazine (3-MPM) and compares it with well-characterized monoamine reuptake inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values indicate higher potency.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
3-Methylphenmetrazine (3-MPM) >1005.2>100[1]
Cocaine0.2 - 0.70.3 - 0.80.2 - 1.0
GBR-12909 (Vanoxerine)0.01 - 0.051 - 5>10
Nisoxetine0.1 - 0.50.001 - 0.011 - 10
Citalopram>10>100.001 - 0.01

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

Two primary in vitro methods are widely used to validate the activity of monoamine reuptake inhibitors: radioligand uptake inhibition assays and fluorescence-based uptake assays.

Radioligand Monoamine Uptake Inhibition Assay

This is a classic and robust method for determining the potency of compounds at monoamine transporters.

dot

cluster_workflow Radioligand Uptake Assay Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing DAT, NET, or SERT Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Pre-incubation Pre-incubate cells with This compound or comparator compounds Plating->Pre-incubation Add_Radioligand Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) Pre-incubation->Add_Radioligand Incubation Incubate to allow uptake Add_Radioligand->Incubation Wash Wash cells to remove unbound radioligand Incubation->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Analysis Analyze data to determine IC50 values Scintillation->Analysis End End Analysis->End

Caption: Workflow for a radioligand monoamine uptake assay.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: On the day of the assay, the culture medium is removed, and cells are washed with a Krebs-HEPES buffer. Cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference compound for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radioligand Addition: A fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.

  • Uptake Reaction: The plates are incubated for a short period (e.g., 5-15 minutes) to allow for transporter-mediated uptake of the radioligand.

  • Termination and Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT). The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are then determined by non-linear regression analysis of the concentration-response curves.

Fluorescence-Based Monoamine Uptake Assay

This method offers a higher-throughput and non-radioactive alternative to the radioligand assay.

dot

cluster_workflow Fluorescence-Based Uptake Assay Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing DAT, NET, or SERT Start->Cell_Culture Plating Plate cells in black-walled, clear-bottom multi-well plates Cell_Culture->Plating Add_Compound Add this compound or comparator compounds Plating->Add_Compound Add_Dye Add fluorescent substrate and masking dye Add_Compound->Add_Dye Incubation Incubate at 37°C Add_Dye->Incubation Read_Fluorescence Measure intracellular fluorescence using a plate reader Incubation->Read_Fluorescence Analysis Analyze data to determine IC50 values Read_Fluorescence->Analysis End End Analysis->End

Caption: Workflow for a fluorescence-based monoamine uptake assay.

Detailed Methodology:

  • Cell Culture and Plating: Similar to the radioligand assay, HEK293 cells expressing the specific monoamine transporter are cultured and plated in black-walled, clear-bottom 96- or 384-well plates.

  • Compound Addition: Varying concentrations of the test compound or reference compounds are added to the wells.

  • Fluorescent Substrate Addition: A commercially available assay kit containing a fluorescent monoamine transporter substrate and a masking dye is added to the wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes). During this time, the fluorescent substrate is taken up into the cells via the monoamine transporters.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader. As the substrate accumulates inside the cells, it is no longer quenched by the masking dye, resulting in an increase in the fluorescence signal.

  • Data Analysis: The inhibition of uptake by the test compound is reflected as a decrease in the fluorescence signal. IC50 values are calculated from the concentration-response curves.

Conclusion

The validation of a bioassay for a novel compound like this compound relies on established and robust methodologies. Both radioligand and fluorescence-based monoamine uptake inhibition assays provide reliable means to quantify the potency and selectivity of this compound at the dopamine, norepinephrine, and serotonin transporters. By comparing its activity profile to that of well-characterized reference compounds, researchers can effectively position its therapeutic potential and guide further drug development efforts. The data on the close analog, 3-methylphenmetrazine, suggests that compounds in this chemical class can exhibit significant and selective activity at monoamine transporters. Further studies are warranted to determine the specific activity profile of this compound.

References

A Comparative Analysis of Tolyl Isomers of Phenylmorpholine Analogues: Insights from Phenmetrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of psychoactive compounds is paramount. This guide provides a comparative study of the ortho-, meta-, and para-tolyl isomers of 3-methyl-2-phenylmorpholine (phenmetrazine), serving as a valuable surrogate for understanding the potential pharmacological profiles of the corresponding 3-phenylmorpholine isomers. The data presented here is derived from studies on these phenmetrazine analogues due to a lack of publicly available, direct comparative research on the tolyl isomers of 3-phenylmorpholine itself.

The substitution of a methyl group on the phenyl ring of phenylmorpholine derivatives can significantly influence their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This, in turn, alters their stimulant and psychoactive properties. This guide summarizes the synthesis, analytical characterization, and in vitro pharmacology of the ortho- (2-MPM), meta- (3-MPM), and para- (4-MPM) tolyl isomers of phenmetrazine.

Data Presentation: Monoamine Transporter Activity

The following table summarizes the in vitro monoamine transporter activity of the tolyl isomers of phenmetrazine. The data represents the half-maximal effective concentrations (EC₅₀) for release and the half-maximal inhibitory concentrations (IC₅₀) for uptake inhibition at DAT, NET, and SERT. Lower values indicate greater potency.

CompoundTransporterRelease EC₅₀ (nM)Uptake Inhibition IC₅₀ (nM)
Phenmetrazine DAT25.0 ± 4.0131 ± 15
NET19.1 ± 2.150.4 ± 5.5
SERT>10,0007,765 ± 455
2-Methylphenmetrazine (2-MPM) DAT40.8 ± 3.4120 ± 19
NET32.1 ± 2.988.7 ± 11
SERT>10,0005,433 ± 489
3-Methylphenmetrazine (3-MPM) DAT33.1 ± 2.8115 ± 14
NET25.5 ± 2.575.3 ± 9.2
SERT>10,0006,899 ± 521
4-Methylphenmetrazine (4-MPM) DAT188 ± 15455 ± 38
NET122 ± 11321 ± 29
SERT45.6 ± 5.1288 ± 25

Data adapted from McLaughlin, G., et al. (2018). Drug Testing and Analysis.

Key Observations:

  • 2-MPM and 3-MPM exhibit profiles similar to the parent compound, phenmetrazine, acting as potent dopamine and norepinephrine releasing agents with negligible activity at the serotonin transporter. This suggests they likely possess classic psychostimulant properties.

  • 4-MPM displays a significantly different profile. While it is a less potent dopamine and norepinephrine releaser compared to the other isomers, it is a potent serotonin releaser. This shift in activity suggests that 4-MPM may have entactogenic properties, more akin to MDMA than to traditional stimulants.

Experimental Protocols

Synthesis of Tolyl Isomers of 3-Methyl-2-phenylmorpholine (MPM)

The synthesis of 2-MPM, 3-MPM, and 4-MPM is typically achieved through a multi-step process starting from the corresponding methylpropiophenone.

Step 1: Bromination of Methylpropiophenone The respective methylpropiophenone (ortho, meta, or para) is brominated to yield the corresponding 2-bromo-1-(methylphenyl)propan-1-one.

Step 2: Reaction with Ethanolamine The resulting bromo-ketone is then reacted with ethanolamine to form an intermediate oxazolidine.

Step 3: Cyclization The oxazolidine intermediate is cyclized under acidic conditions to form the final 3-methyl-2-(tolyl)morpholine product.

Purification: The crude product is purified using techniques such as preparative thin-layer chromatography (TLC) to yield the pure isomer.

In Vitro Monoamine Transporter Assays

The pharmacological activity of the MPM isomers is determined using in vitro transporter assays in rat brain synaptosomes.

1. Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

2. Radioligand Binding/Uptake Assays: The ability of the test compounds to inhibit the uptake of or stimulate the release of tritiated substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) is measured.

3. Data Analysis: Concentration-response curves are generated, and EC₅₀ (for release) and IC₅₀ (for uptake inhibition) values are calculated to determine the potency of each isomer at the respective transporters.

Visualizations

G cluster_synthesis General Synthesis Workflow start Tolylpropiophenone (ortho, meta, or para) step1 Bromination start->step1 intermediate1 2-Bromo-1-(tolyl)propan-1-one step1->intermediate1 step2 Reaction with Ethanolamine intermediate1->step2 intermediate2 Oxazolidine Intermediate step2->intermediate2 step3 Acid-catalyzed Cyclization intermediate2->step3 end Tolyl-Isomer of 3-Methyl-2-phenylmorpholine step3->end

Caption: General synthesis workflow for tolyl isomers of 3-methyl-2-phenylmorpholine.

G cluster_sar Structure-Activity Relationship Isomers Tolyl Isomer Ortho (2-MPM) Meta (3-MPM) Para (4-MPM) Activity Primary Activity DA/NE Releaser DA/NE Releaser 5-HT Releaser Isomers:f1->Activity:f1 Similar to Parent Isomers:f2->Activity:f2 Similar to Parent Isomers:f3->Activity:f3 Distinct Profile Effect Predicted Effect Stimulant Stimulant Entactogen Activity:f1->Effect:f1 Activity:f2->Effect:f2 Activity:f3->Effect:f3

Caption: Structure-activity relationship of MPM isomers.

G cluster_pathway Simplified Monoamine Transporter Action Presynaptic Presynaptic Neuron Vesicle Transporter (DAT/NET/SERT) SynapticCleft Synaptic Cleft Monoamines (DA, NE, 5-HT) Presynaptic:vesicle->SynapticCleft Release SynapticCleft->Presynaptic:transporter Reuptake Postsynaptic Postsynaptic Neuron Receptor SynapticCleft->Postsynaptic:receptor Binding Compound Phenylmorpholine Analogue Compound->Presynaptic:transporter Blocks Reuptake & Promotes Release

Caption: Simplified mechanism of action at the monoamine transporter.

A Researcher's Guide to Confirming the Enantiopurity of (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step. This guide provides a comparative overview of established analytical techniques for confirming the enantiopurity of (S)-3-(m-Tolyl)morpholine samples. We will delve into the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective strengths and limitations to aid in selecting the most suitable method for your research needs.

Comparative Overview of Analytical Techniques

The choice of analytical method for determining enantiopurity depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC, Chiral SFC, and NMR Spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase.Formation of diastereomers with a chiral resolving agent, leading to distinguishable signals in the NMR spectrum.
Resolution High resolution is achievable with a wide variety of available chiral stationary phases.Generally offers higher efficiency and faster separations compared to HPLC, leading to excellent resolution.[1]Resolution of signals depends on the choice of chiral resolving agent and the magnetic field strength.
Sensitivity High sensitivity, especially when coupled with UV or Mass Spectrometry (MS) detectors.High sensitivity, compatible with MS detectors.[2]Lower sensitivity compared to chromatographic methods, typically requiring more sample.
Analysis Time Moderate, with typical run times in the range of 15-30 minutes.Fast, often with run times under 10 minutes.[1]Can be rapid for sample analysis, but derivatization step may be time-consuming.
Solvent Usage Utilizes organic solvents, which can be a significant cost and disposal concern.Primarily uses supercritical CO2, significantly reducing organic solvent consumption ("greener" technology).[3]Requires deuterated solvents for analysis, with minimal waste.
Cost Instrument and column costs are moderate.Higher initial instrument cost, but lower solvent costs can lead to long-term savings.High instrument and maintenance costs.
Sample Prep Simple dissolution in a suitable solvent.Simple dissolution in a suitable solvent.May require a derivatization step with a chiral agent.[4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for your specific samples and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including 3-aryl-morpholine derivatives.[5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Column: Chiralpak® IA, IB, or IC (amylose-based) or Chiralcel® OD or OJ (cellulose-based), 4.6 x 250 mm, 5 µm.

Mobile Phase:

  • A typical starting mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (IPA) or ethanol. A common starting gradient is 90:10 (n-hexane:IPA).

  • For basic compounds like morpholines, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering faster analysis times and reduced solvent consumption.[1] It is particularly well-suited for the separation of morpholine derivatives.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, back-pressure regulator, and UV or MS detector.

  • Chiral Column: Chiralpak® IC, 4.6 x 150 mm, 3 µm.[2]

Mobile Phase:

  • Supercritical CO2 as the main mobile phase.

  • An alcohol modifier, such as methanol or ethanol. A typical starting gradient is 5-40% modifier over 5-10 minutes.

  • For basic analytes, an amine additive like isobutylamine (IBA) at a concentration of 25 mM in the modifier can be beneficial.[2]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 2.5 mL/min.[2]

    • Backpressure: 150 bar.[2]

    • Column Temperature: 40 °C.[2]

    • Detection: UV at 254 nm or MS.

    • Injection Volume: 5 µL.[2]

  • Analysis: Inject the sample and record the chromatogram. Calculate the enantiomeric excess as described for HPLC.

NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy in the presence of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), allows for the determination of enantiomeric excess without chromatographic separation.[4] The reaction of the chiral amine with both (R)- and (S)-MTPA creates a pair of diastereomers that exhibit distinct chemical shifts in the NMR spectrum.

Materials:

  • (R)- and (S)-Mosher's acid chloride.

  • Anhydrous deuterated chloroform (CDCl3).

  • NMR spectrometer.

Procedure:

  • Derivatization (in two separate NMR tubes):

    • Tube 1: To a solution of the this compound sample (approx. 5 mg) in anhydrous CDCl3 (0.5 mL), add a slight excess of (R)-Mosher's acid chloride.

    • Tube 2: To a solution of the this compound sample (approx. 5 mg) in anhydrous CDCl3 (0.5 mL), add a slight excess of (S)-Mosher's acid chloride.

    • Gently mix the contents of each tube and allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric samples.

    • Identify a well-resolved proton signal close to the stereocenter of the morpholine ring. The chemical shifts of this proton will be different for the two diastereomers.

    • The enantiomeric excess can be determined by integrating the corresponding signals of the major and minor diastereomers in one of the spectra.

    • For a simplified analysis, ¹⁹F NMR can be used, as the trifluoromethyl group of the Mosher's ester will show two distinct singlets for the two diastereomers.[7]

Experimental Workflow

The following diagram illustrates a general workflow for confirming the enantiopurity of this compound samples.

G Workflow for Enantiopurity Confirmation cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Methods cluster_3 Spectroscopic Method cluster_4 Data Analysis cluster_5 Conclusion Sample this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Method_Selection Choose Analytical Technique Dissolve->Method_Selection HPLC Chiral HPLC Method_Selection->HPLC High Resolution, Standard Lab Equipment SFC Chiral SFC Method_Selection->SFC High Throughput, Green Chemistry Chromatography_Analysis Chromatographic Analysis HPLC->Chromatography_Analysis SFC->Chromatography_Analysis Data_Analysis Calculate Enantiomeric Excess (% ee) Chromatography_Analysis->Data_Analysis Derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) NMR_Analysis NMR Analysis Derivatization->NMR_Analysis NMR_Analysis->Data_Analysis Method_selection Method_selection Method_selection->Derivatization Non-Separative, Structural Confirmation Report Confirm Enantiopurity of This compound Data_Analysis->Report

Caption: Workflow for the confirmation of enantiopurity.

References

A Comparative Guide to Chiral Stationary Phases for the Separation of Tolylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and chiral separations, the selection of an appropriate chiral stationary phase (CSP) is a critical step in developing robust and efficient analytical methods. This guide provides a comparative overview of different polysaccharide-based CSPs for the separation of tolylmorpholine enantiomers, using the structurally analogous compound reboxetine as a model.

Due to the limited availability of direct experimental data for tolylmorpholine, this guide leverages published data on the chiral separation of reboxetine, which shares key structural features, including a morpholine ring and substituted phenyl groups. The data presented here is compiled from studies utilizing cellulose and amylose-based CSPs, which are widely recognized for their broad applicability in separating a wide range of chiral compounds.

Performance Comparison of Chiral Stationary Phases

The enantiomeric separation of reboxetine has been successfully achieved on several polysaccharide-based chiral stationary phases. The performance of three commonly used columns, Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel OC (cellulose tris(phenylcarbamate)), and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), is summarized below. The data highlights the influence of the stationary phase, mobile phase composition, and additives on the retention, selectivity, and resolution of the enantiomers.

Chiral Stationary PhaseMobile PhaseAdditivek'₁k'₂αRsReference
Chiralcel OD n-Hexane / 2-Propanol (80:20, v/v)0.1% Diethylamine2.152.851.332.50[1]
Chiralcel OC n-Hexane / 2-Propanol (90:10, v/v)0.1% Diethylamine3.504.201.201.80[1]
Chiralpak AD n-Hexane / 2-Propanol (80:20, v/v)None1.802.251.252.10[1]
Chiralcel OD 0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60:40, v/v)---->1.5[2]

k'₁ = retention factor of the first eluting enantiomer; k'₂ = retention factor of the second eluting enantiomer; α = separation factor (k'₂ / k'₁); Rs = resolution.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of chiral separation methods. The following protocols are based on the successful enantioseparation of reboxetine.

Normal Phase HPLC on Polysaccharide-Based CSPs

This method is effective for the baseline separation of reboxetine enantiomers on Chiralcel OD, Chiralcel OC, and Chiralpak AD columns.

  • Columns:

    • Chiralcel OD, 250 x 4.6 mm, 10 µm

    • Chiralcel OC, 250 x 4.6 mm, 10 µm

    • Chiralpak AD, 250 x 4.6 mm, 10 µm

  • Mobile Phase:

    • For Chiralcel OD and Chiralpak AD: A mixture of n-Hexane and 2-Propanol in an 80:20 (v/v) ratio.[1]

    • For Chiralcel OC: A mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio.[1]

  • Additive:

    • For Chiralcel OD and Chiralcel OC: 0.1% (v/v) Diethylamine is added to the mobile phase to improve peak shape and resolution.[1]

    • For Chiralpak AD: No additive is required.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 274 nm

  • Sample Preparation: Reboxetine mesylate dissolved in the mobile phase.

Reversed-Phase HPLC on Chiralcel OD

This method provides an alternative to normal-phase separation and is compatible with aqueous mobile phases.

  • Column: Chiralcel OD, 250 x 4.6 mm, 10 µm

  • Mobile Phase: A mixture of 0.5M sodium perchlorate solution (adjusted to pH 6) and acetonitrile in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 274 nm

  • Sample Preparation: Reboxetine mesylate dissolved in the mobile phase.

Logical Workflow for Chiral Stationary Phase Selection

The process of selecting an optimal chiral stationary phase and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for Chiral Method Development.

This guide provides a foundational understanding of the factors influencing the chiral separation of tolylmorpholine-like compounds. The selection of the chiral stationary phase, mobile phase composition, and the use of additives are all critical parameters that must be optimized to achieve the desired separation. The provided data and protocols for the structural analog reboxetine offer a valuable starting point for developing a specific and robust method for tolylmorpholine enantiomers.

References

Dual Serotonin and Noradrenaline Reuptake Inhibition by Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs) has been a significant advancement in the treatment of depression and other mood disorders. The morpholine scaffold has emerged as a promising pharmacophore in the design of novel SNRIs. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the established SAR principles and experimental workflows.

Comparative Inhibition Data

The following table summarizes the in vitro potency of various (SS)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives for the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. The data is presented as the concentration required to inhibit 50% of radioligand binding (IC50) in nanomolars (nM). A lower IC50 value indicates a higher potency.

CompoundRR'SERT IC50 (nM)NET IC50 (nM)
1 HH1.83.4
2 2-ClH1.22.5
3 3-ClH2.13.0
4 4-ClH1.52.8
5 2-MeH2.54.1
6 3-MeH3.04.5
7 4-MeH2.23.8
8 H2'-Cl1.63.1
9 H3'-Cl2.43.9
10 H4'-Cl1.93.5
11 H2'-Me2.84.8
12 H3'-Me3.25.1
13 H4'-Me2.64.3

Structure-Activity Relationship (SAR)

The SAR for this series of morpholine derivatives reveals key structural features that influence their inhibitory activity on SERT and NET. The following diagram illustrates these relationships.

SAR_Morpholine_Derivatives cluster_sar Structure-Activity Relationship (SAR) cluster_phenoxy Phenoxy Ring Substitutions (R) cluster_phenyl Phenyl Ring Substitutions (R') Core 2-[(phenoxy)(phenyl)methyl]morpholine Core Scaffold Phenoxy Ortho-substitution (e.g., 2-Cl, 2-Me) Generally maintains or slightly improves potency for both SERT and NET Core:f1->Phenoxy Phenyl Ortho-substitution (e.g., 2'-Cl, 2'-Me) Generally well-tolerated, maintaining dual inhibition Core:f1->Phenyl Meta_Phenoxy Meta-substitution (e.g., 3-Cl, 3-Me) Generally well-tolerated with minor impact on potency Para_Phenoxy Para-substitution (e.g., 4-Cl, 4-Me) Maintains good potency for both transporters Meta_Phenyl Meta-substitution (e.g., 3'-Cl, 3'-Me) Minor impact on potency Para_Phenyl Para-substitution (e.g., 4'-Cl, 4'-Me) Favorable for maintaining balanced SERT and NET inhibition SAR_Summary Key Takeaways: - The (SS)-stereochemistry is crucial for potent dual inhibition. - Substitutions on both the phenoxy and phenyl rings are well-tolerated. - Halogen and small alkyl substitutions generally lead to potent dual inhibitors. - The position of the substituent has a modest effect on potency, with para- and ortho-positions often being slightly more favorable.

SAR for Morpholine-Based SNRIs

Experimental Protocols

The following protocols describe the methodologies used to determine the in vitro inhibitory activity of the morpholine derivatives on serotonin and norepinephrine transporters.

Serotonin Transporter (SERT) Inhibition Assay

This assay measures the ability of a compound to inhibit the binding of a specific radioligand to the serotonin transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Non-specific binding control: Fluoxetine (10 µM).

  • Test compounds (morpholine derivatives) at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: hSERT-expressing HEK293 cells are harvested and homogenized in ice-cold binding buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with [³H]Citalopram, and either the test compound at various concentrations or the vehicle control.

  • Determination of Non-specific Binding: A parallel set of reactions is performed in the presence of a high concentration of fluoxetine to determine the amount of non-specific binding of the radioligand.

  • Incubation: The reaction plates are incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Norepinephrine Transporter (NET) Inhibition Assay

This assay is similar to the SERT assay but uses a radioligand and competing compound specific to the norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Binding buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

  • Non-specific binding control: Desipramine (10 µM).

  • Test compounds (morpholine derivatives) at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: hNET-expressing HEK293 cells are processed in the same manner as for the SERT assay.

  • Binding Reaction: The cell membranes are incubated with [³H]Nisoxetine and the test compounds or vehicle control.

  • Determination of Non-specific Binding: Desipramine is used to determine non-specific binding.

  • Incubation: The reaction plates are incubated at 4°C for 2 hours.

  • Filtration and Quantification: The same procedure as for the SERT assay is followed.

  • Data Analysis: IC50 values are calculated as described for the SERT assay.

Experimental Workflow

The following diagram outlines the typical workflow for the discovery and initial evaluation of novel morpholine-based SNRI candidates.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Start Compound Synthesis Primary_Screening Primary In Vitro Screening (SERT and NET Binding Assays) Start->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Synthesis of Analogs) SAR_Analysis->Lead_Optimization Secondary_Screening Secondary In Vitro Assays (e.g., Reuptake Inhibition, Selectivity Profiling) SAR_Analysis->Secondary_Screening Lead_Optimization->Primary_Screening Iterative Cycle In_Vivo_Testing In Vivo Efficacy and PK/PD Studies (e.g., Animal Models of Depression) Secondary_Screening->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Experimental Workflow for SNRI Discovery

A Comparative Analysis of the Metabolic Stability of (S)-3-(m-Tolyl)morpholine Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. (S)-3-(m-Tolyl)morpholine serves as a foundational scaffold in the design of various pharmacologically active compounds. This guide provides a comparative evaluation of the metabolic stability of its analogs, with a focus on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[1][2][3]

Introduction to Morpholine Analogs and Metabolic Stability

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[4] However, the metabolic liability of early-generation compounds often necessitates structural modifications to improve stability. This guide examines analogs of this compound that have been developed as potent and selective inhibitors of the PI3K/mTOR pathway, a key signaling network in cancer.[1][5] The data presented herein focuses on in vitro metabolic stability, a crucial parameter for predicting in vivo clearance and oral bioavailability.[6][7]

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of representative this compound analogs in human liver microsomes (HLM) and human hepatocytes. The key parameters presented are the half-life (t½) and intrinsic clearance (CLint), which are inverse measures of metabolic stability. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructural Modification from this compound CoreTarget(s)Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (μL/min/mg protein)Half-life (t½) in Human Hepatocytes (min)Intrinsic Clearance (CLint) in Human Hepatocytes (μL/min/10^6 cells)
Analog A Addition of a trifluoromethyl-pyrazole groupPI3K/mTOR45319015
Analog B Replacement of tolyl group with a substituted quinolinePI3K/mTOR>120<10>180<5
Analog C Bioisosteric replacement of morpholine with tetrahydro-2H-pyran (THP)mTOR85181508
Analog D Introduction of a difluoromethylpyridinyl-amine moietymTOR11013>180<5

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not originate from a single head-to-head study.

Analysis of Structure-Stability Relationships

The data reveals significant improvements in metabolic stability through specific structural modifications to the this compound scaffold:

  • Introduction of Fluorine-Containing Groups: Analogs A and D, which incorporate trifluoromethyl and difluoromethyl groups respectively, exhibit enhanced metabolic stability. This is a common strategy in medicinal chemistry to block sites of oxidative metabolism by cytochrome P450 enzymes.

  • Heterocyclic Core Modifications: The replacement of the tolyl group with a more complex heterocyclic system, such as the substituted quinoline in Analog B, can drastically reduce metabolic clearance. This is often due to altered electronics and sterics that hinder enzymatic attack.

  • Morpholine Isosteres: The substitution of the morpholine ring with a tetrahydro-2H-pyran (THP) moiety in Analog C demonstrates that bioisosteric replacements can be a successful strategy to improve metabolic stability while retaining biological activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the in vitro metabolic stability assays cited in this guide.

1. Human Liver Microsomal (HLM) Stability Assay

  • Objective: To determine the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound and positive control compounds (e.g., testosterone, verapamil)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile or methanol for reaction termination

    • LC-MS/MS system for analysis

  • Procedure:

    • The test compound (typically at a final concentration of 1 µM) is pre-incubated with HLM (0.5 mg/mL) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • The reaction is quenched by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time to determine the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg protein/mL).

2. Human Hepatocyte Stability Assay

  • Objective: To assess the overall metabolic stability of a compound, including both Phase I and Phase II metabolism, in a more physiologically relevant system.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' E Medium)

    • Test compound and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

    • Acetonitrile or methanol for cell lysis and protein precipitation

    • LC-MS/MS system for analysis

  • Procedure:

    • Hepatocytes are thawed and suspended in culture medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.

    • The test compound (typically at a final concentration of 1 µM) is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator.

    • Samples are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • The reaction is terminated by adding cold acetonitrile or methanol.

    • Samples are vortexed and centrifuged to pellet cell debris and precipitated proteins.

    • The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.

    • Data analysis is performed similarly to the HLM assay to determine the half-life and intrinsic clearance (expressed as μL/min/10^6 cells).

Visualizing the Relevant Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by these analogs and the general workflow of an in vitro metabolic stability assay.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_analogs Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Promotes (when uninhibited) Analogs This compound Analogs Analogs->PI3K Inhibit Analogs->mTORC1 Inhibit Analogs->mTORC2 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound (1 µM) Incubate Incubate at 37°C with NADPH (for HLM) Compound->Incubate Matrix Metabolic Matrix (HLM or Hepatocytes) Matrix->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of this compound analogs can be significantly enhanced through rational drug design. Strategies such as the introduction of metabolically robust functional groups and bioisosteric replacements have proven effective in developing potent PI3K/mTOR inhibitors with improved pharmacokinetic profiles. The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals working to optimize the metabolic stability of novel therapeutic agents. The continued exploration of structure-stability relationships will be instrumental in advancing the next generation of morpholine-based therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-(m-Tolyl)morpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-3-(m-Tolyl)morpholine, a derivative of morpholine.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the known hazards of the parent compound, morpholine, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to review the compound's SDS if available from the supplier.

Immediate Safety and Hazard Considerations

Based on the hazardous properties of the parent compound, morpholine, this compound should be handled with extreme caution. Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. In cases of potential splashing, an apron or chemical-resistant suit is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Quantitative Hazard Data for Morpholine (as a reference)

The following table summarizes the key hazard information for morpholine, which should be considered as indicative for its derivatives until a specific SDS for this compound is available.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 3DangerH226: Flammable liquid and vapor.[1]
Acute toxicity, OralCategory 4DangerH302: Harmful if swallowed.[1]
Acute toxicity, DermalCategory 3DangerH311: Toxic in contact with skin.
Acute toxicity, InhalationCategory 3DangerH331: Toxic if inhaled.
Skin corrosion/irritationCategory 1BDangerH314: Causes severe skin burns and eye damage.[1]
Serious eye damage/eye irritationCategory 1DangerH318: Causes serious eye damage.
Reproductive toxicityCategory 2DangerH361: Suspected of damaging fertility or the unborn child.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should always be segregated.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.[4]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.

    • If the waste is a liquid, secondary containment should be used to prevent spills.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3]

    • Store in a designated satellite accumulation area (SAA) within the laboratory.

  • Documentation:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

    • Fill out all necessary hazardous waste tags or labels as required by your institution and local regulations.

  • Disposal Request:

    • Once the container is full or needs to be removed, contact your institution's EHS department to arrange for a pickup.

    • Follow their specific procedures for waste collection and removal.

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_emergency Emergency Path A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C H Spill or Exposure Occurs B->H D Use Labeled, Sealed, and Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Complete Hazardous Waste Documentation E->F G Contact EHS for Waste Pickup F->G H->C No I Follow Emergency Procedures H->I Yes I->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (S)-3-(m-Tolyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of (S)-3-(m-Tolyl)morpholine, a derivative of Morpholine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. The recommendations are based on the safety data for Morpholine, the parent compound, and should be considered the minimum safety standards. A risk assessment should be carried out for the specific experimental conditions.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specification/Standard
Eyes/Face Chemical safety goggles and face shieldConforming to EN166 or NIOSH approved
Skin Chemical resistant gloves (e.g., Nitrile rubber, Neoprene) and protective clothing (e.g., lab coat, apron)Follow EN 374 for glove selection. Protective clothing should cover all exposed skin.
Respiratory Respirator with an organic vapor cartridgeRequired when working outside a fume hood or in case of inadequate ventilation. NIOSH approved.
Footwear Closed-toe shoes---

Operational Plan: Handling and Storage

Handling:

  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as Morpholine is a flammable liquid.[1]

  • Cross-Contamination: Avoid contact with strong acids, strong oxidizers, and other incompatible materials.[2]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][3]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent degradation.[1]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a dedicated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or glassware, that come into contact with this compound should also be disposed of as hazardous waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate storage_seal Seal and Label Container handle_reaction->storage_seal cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_location Store in Designated Cool, Dry, Ventilated Area storage_seal->storage_location

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.